molecular formula C11H9BrN2O3 B595403 Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-56-4

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Katalognummer: B595403
CAS-Nummer: 16867-56-4
Molekulargewicht: 297.108
InChI-Schlüssel: GJFFMNINJKCVCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFFMNINJKCVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675193
Record name Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-56-4
Record name Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental properties, offers a reasoned approach to its synthesis, and explores its potential therapeutic applications based on the well-established biological activities of the broader pyrido[1,2-a]pyrimidine class.

Core Compound Identification and Properties

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.

PropertyValueSource(s)
CAS Number 16867-56-4[1][2]
Molecular Formula C₁₁H₉BrN₂O₃[3]
Molecular Weight 297.11 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1][3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthetic Strategy: A Mechanistic Perspective

A proposed two-step synthesis is outlined below, commencing with commercially available starting materials.

Step 1: Synthesis of 2-amino-4-bromopyridine

The initial step involves the synthesis of the key intermediate, 2-amino-4-bromopyridine. This can be achieved through the bromination of 2-aminopyridine.

Step 2: Condensation and Cyclization

The second step involves the reaction of 2-amino-4-bromopyridine with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyridine to the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization with the elimination of ethanol to form the pyrimidine ring. A subsequent thermal cyclization with the elimination of a second molecule of ethanol affords the final pyrido[1,2-a]pyrimidine core.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-4-bromopyridine 2-amino-4-bromopyridine Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Condensation & Cyclization Condensation & Cyclization Diethyl 2-(ethoxymethylene)malonate->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound

Figure 2: Proposed synthetic workflow.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromopyridine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Self-Validating System: The successful synthesis of the target compound can be confirmed through a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule (e.g., carbonyl, C-Br).

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Potential Applications in Drug Discovery and Development

The pyrido[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4] This suggests that this compound could possess a range of interesting pharmacological activities.

3.1. Anticancer Potential:

Numerous derivatives of the broader pyrimidine class have demonstrated significant anticancer activity.[5][6] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The pyrido[1,2-a]pyrimidine core can act as a scaffold to present various substituents in a defined three-dimensional space, allowing for specific interactions with the active sites of these enzymes. The 7-bromo substituent on the target molecule could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding.

3.2. Anti-inflammatory Activity:

Pyrido[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[7] The mechanism of action in this context can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key mediators of the inflammatory response. The structural features of this compound make it a candidate for investigation as a potential anti-inflammatory agent.

3.3. Antiviral and Antimicrobial Applications:

The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. As such, pyrimidine analogues have been a cornerstone of antiviral and antimicrobial drug discovery for decades.[5] These compounds can act as inhibitors of viral or microbial enzymes essential for replication. The unique substitution pattern of this compound warrants its evaluation in antiviral and antimicrobial assays.

G Core This compound Anticancer Anticancer Core->Anticancer Kinase Inhibition Antiinflammatory Anti-inflammatory Core->Antiinflammatory COX Inhibition Antiviral Antiviral/Antimicrobial Core->Antiviral Enzyme Inhibition

Figure 3: Potential therapeutic applications.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its specific biological activities are yet to be fully elucidated, the extensive research on the broader class of pyrido[1,2-a]pyrimidines provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthetic route, along with comprehensive spectroscopic characterization.

  • In Vitro Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines, inflammatory targets, viruses, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of each part of the molecule to its biological activity.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to determine the precise molecular targets of the compound.

References

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Journal of Drug Delivery and Therapeutics. A Review on Pharmacological Aspects of Pyrimidine Derivatives. [Link]

  • International Journal of Molecular Sciences. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is centered around the robust and well-established Gould-Jacobs reaction, a cornerstone in the formation of fused pyrimidine ring systems. This document will delve into the mechanistic underpinnings of the key reaction steps, provide detailed, field-proven experimental protocols for the synthesis of the target molecule and its precursors, and present relevant characterization data. The guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering both a theoretical framework and practical methodologies for the successful synthesis of this important scaffold.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with biological targets. Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications. The title compound, this compound, incorporates a reactive bromine atom, offering a valuable handle for further structural modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will focus on the most efficient and reliable synthetic route to this target molecule, which commences with readily available starting materials and proceeds through a logical and scalable reaction sequence.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, points to the Gould-Jacobs reaction as the most logical and convergent synthetic approach. This strategy involves the disconnection of the pyrimidine ring, leading back to two key building blocks: 2-amino-4-bromopyridine and diethyl ethoxymethylenemalonate (DEEMM).

Retrosynthesis Target This compound Intermediate Diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate Target->Intermediate Gould-Jacobs Cyclization Starting_Materials 2-Amino-4-bromopyridine + Diethyl ethoxymethylenemalonate (DEEMM) Intermediate->Starting_Materials Condensation

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two primary transformations:

  • Condensation: A nucleophilic substitution reaction between the amino group of 2-amino-4-bromopyridine and the ethoxy group of diethyl ethoxymethylenemalonate to form the enamine intermediate, diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate.

  • Thermal Cyclization: An intramolecular 6-electron cyclization of the enamine intermediate, followed by the elimination of ethanol, to construct the fused pyrido[1,2-a]pyrimidine ring system. This step is typically promoted by high temperatures.

Synthesis of Starting Materials

A hallmark of an efficient synthesis is the accessibility and straightforward preparation of the starting materials. This section details the synthesis of the key precursors: 2-amino-4-bromopyridine and diethyl ethoxymethylenemalonate.

Synthesis of 2-Amino-4-bromopyridine

Several routes exist for the preparation of 2-amino-4-bromopyridine.[1] A reliable and scalable method involves the Hofmann degradation of 4-bromopyridine-2-carboxamide, which is itself derived from 4-bromopyridine hydrochloride in a two-step sequence of esterification and amination.[1]

3.1.1. Step 1: Esterification of 4-Bromopyridine Hydrochloride

This step converts 4-bromopyridine hydrochloride to its corresponding ethyl ester.

  • Reaction: 4-Bromopyridine hydrochloride reacts with an esterifying agent to form ethyl 4-bromopyridine-2-carboxylate.

  • Protocol: In a suitable reactor, 4-bromopyridine hydrochloride is treated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to reflux to drive the esterification to completion. After cooling, the reaction is quenched with a base, and the product is extracted with an organic solvent.[1]

3.1.2. Step 2: Amination of Ethyl 4-bromopyridine-2-carboxylate

The ethyl ester is then converted to the corresponding amide.

  • Reaction: Ethyl 4-bromopyridine-2-carboxylate is treated with ammonia to form 4-bromopyridine-2-carboxamide.

  • Protocol: The crude ethyl 4-bromopyridine-2-carboxylate is dissolved in a suitable solvent and treated with a concentrated solution of ammonia. The reaction is typically stirred at room temperature until completion. The resulting amide precipitates from the solution and can be collected by filtration.[1]

3.1.3. Step 3: Hofmann Degradation of 4-Bromopyridine-2-carboxamide

The final step to obtain 2-amino-4-bromopyridine is a Hofmann degradation.

  • Reaction: 4-Bromopyridine-2-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide.

  • Protocol: In a reactor cooled to 0 °C, a solution of sodium hydroxide in water is prepared. Bromine is added dropwise, followed by the portion-wise addition of 4-bromopyridine-2-carboxamide. The reaction mixture is then heated to facilitate the rearrangement. After cooling, the product, 2-amino-4-bromopyridine, is isolated by filtration and can be purified by recrystallization.[1]

Quantitative Data for 2-Amino-4-bromopyridine Synthesis:

StepStarting MaterialReagentsProductTypical Yield
14-Bromopyridine hydrochlorideEthanol, Sulfuric AcidEthyl 4-bromopyridine-2-carboxylateHigh
2Ethyl 4-bromopyridine-2-carboxylateAqueous Ammonia4-Bromopyridine-2-carboxamideHigh
34-Bromopyridine-2-carboxamideBromine, Sodium Hydroxide2-Amino-4-bromopyridineGood
Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

DEEMM is a commercially available reagent, but for completeness, a common laboratory-scale synthesis is provided.[2]

  • Reaction: Diethyl malonate is reacted with triethyl orthoformate in the presence of a catalyst.

  • Protocol: A mixture of diethyl malonate, triethyl orthoformate, and a catalytic amount of a Lewis acid (e.g., zinc chloride) is heated. The reaction proceeds with the elimination of ethanol. The product, DEEMM, can be purified by vacuum distillation.[2] A modification of the Claisen procedure using acetic anhydride can also be employed.[3]

Synthesis of this compound: The Gould-Jacobs Reaction

The core of the synthesis lies in the Gould-Jacobs reaction, which constructs the desired heterocyclic scaffold in two distinct stages.[4]

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-amino-4-bromopyridineDEEMM 2-amino-4-bromopyridineDEEMM Enamine Intermediate Enamine Intermediate 2-amino-4-bromopyridineDEEMM->Enamine Intermediate Nucleophilic Substitution Target Molecule Target Molecule Enamine Intermediate->Target Molecule Heat (e.g., Dowtherm A)

Caption: The two-stage Gould-Jacobs reaction pathway.

Step 1: Condensation to form Diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate

This initial step involves the formation of a key enamine intermediate.

  • Mechanism: The reaction is initiated by a nucleophilic attack of the exocyclic amino group of 2-amino-4-bromopyridine on the electrophilic carbon of the ethoxymethylene group of DEEMM. This is followed by the elimination of a molecule of ethanol to yield the stable enamine adduct.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-4-bromopyridine and diethyl ethoxymethylenemalonate.

    • The reaction can be performed neat or in a high-boiling solvent such as ethanol.

    • Heat the reaction mixture to a temperature of 100-120 °C for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The intermediate may crystallize upon cooling or can be precipitated by the addition of a non-polar solvent like hexane.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum. This intermediate is often of sufficient purity for the next step without further purification.

Step 2: Thermal Cyclization to Yield the Final Product

The crucial ring-closing step requires significant thermal energy.

  • Mechanism: The enamine intermediate undergoes an intramolecular 6-electron electrocyclization. The nitrogen of the pyridine ring attacks the ester carbonyl group, leading to the formation of a bicyclic intermediate. Subsequent elimination of a molecule of ethanol from this intermediate results in the formation of the aromatic pyrido[1,2-a]pyrimidine ring system.

  • Experimental Protocol:

    • Place the dried intermediate, diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate, in a high-boiling point solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common choice for such high-temperature cyclizations, typically heated to around 250 °C.

    • Heat the mixture to reflux with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclization.

    • Maintain the reflux for a period of 30 minutes to 2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Dilute the mixture with a non-polar solvent such as hexane or petroleum ether to further precipitate the product.

    • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₉BrN₂O₃[5]
Molecular Weight 297.11 g/mol [6]
Appearance Solid[6]
Purity Typically >97%[5]
CAS Number 16867-56-4[5]

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons on the pyrido[1,2-a]pyrimidine core. The chemical shifts of the aromatic protons will be influenced by the bromine substituent and the pyrimidinone ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ester carbonyl, the ketone carbonyl, the sp² carbons of the heterocyclic rings, and the sp³ carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester and the ketone, as well as C=C and C=N stretching vibrations of the aromatic rings.

Conclusion

The synthesis of this compound is reliably achieved through the Gould-Jacobs reaction. This in-depth technical guide has provided a comprehensive framework for this synthesis, from the preparation of the necessary starting materials to the final, high-temperature cyclization. The detailed experimental protocols are based on established and trusted methodologies in organic synthesis. By understanding the underlying mechanisms and adhering to the described procedures, researchers can confidently and efficiently synthesize this valuable heterocyclic scaffold for further exploration in drug discovery and development.

References

  • Organic Syntheses. diethyl methylenemalonate. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • Google Patents. (2021). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Organic Syntheses. ethyl ethoxymethylenemalonate. Retrieved from [Link]

  • Google Patents. (2015). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Google Patents. (2018). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • National Center for Biotechnology Information. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Retrieved from [Link]

  • ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Potential Mechanism of Action of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties. This technical guide provides a comprehensive overview of the potential mechanism of action of a specific derivative, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. While direct experimental evidence for this particular molecule is limited, this document synthesizes the current understanding of the broader class of pyrido[1,2-a]pyrimidine and related pyrido[2,3-d]pyrimidine compounds to propose likely biological targets and signaling pathways. Furthermore, this guide outlines detailed experimental protocols for elucidating its precise mechanism of action, offering a roadmap for researchers and drug development professionals.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to the bicyclic heterocyclic system of pyridopyrimidine. This core structure is of significant interest in drug discovery due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] Derivatives of the pyrido[1,2-a]pyrimidine class have demonstrated diverse pharmacological activities, including antidepressant, gastrointestinal protective, and neurotropic effects.[2] Notably, their potential as anticancer agents has garnered substantial attention.[2][3]

This compound (CAS: 16867-56-4) is a specific analogue within this class, characterized by a bromine substitution at the 7-position and an ethyl carboxylate group at the 3-position.[4] These chemical features can significantly influence its pharmacokinetic and pharmacodynamic properties, including target binding affinity and cellular permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16867-56-4[4]
Molecular Formula C₁₁H₉BrN₂O₃[4]
Molecular Weight 297.11 g/mol
Physical Form Solid
Purity Typically ≥97%[4]

Postulated Mechanisms of Action: Insights from Structurally Related Compounds

Given the absence of direct mechanistic studies on this compound, we can infer its potential biological activities from the extensive research on analogous compounds. The primary mechanism through which many pyridopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several classes of pyridopyrimidines have been identified as potent kinase inhibitors.

  • SHP2 Inhibition: Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been synthesized and identified as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[5] SHP2 is a key signaling node that influences multiple pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT, which are critical for cell proliferation and survival.[5] Mechanistic studies on these inhibitors revealed they could induce apoptosis and arrest the cell cycle at the G0/G1 phase.[5]

  • EGFR Inhibition: The structurally related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been extensively explored for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, leading to apoptosis and cell cycle arrest in cancer cells.[6]

  • PAK4 Inhibition: 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell growth and proliferation.[7] Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the ATP-binding pocket of PAK4.[7]

Proposed Signaling Pathway

Based on the known activities of related compounds, a plausible mechanism of action for this compound is the inhibition of one or more protein kinases, leading to the downregulation of pro-survival signaling pathways and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Apoptosis_Regulators Apoptosis Regulators AKT->Apoptosis_Regulators Survival Survival AKT->Survival PAK4 PAK4 Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Compound Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine- 3-carboxylate Compound->RTK Inhibition? Compound->SHP2 Inhibition? Compound->PAK4 Inhibition?

Figure 1: Postulated signaling pathway inhibited by the compound.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and cell-based assays are required.

Kinase Inhibition Assays

Objective: To identify the specific protein kinase(s) inhibited by the compound.

Methodology:

  • Primary Screening: A broad panel of recombinant human kinases should be screened using a high-throughput assay format (e.g., LanthaScreen™, Z'-LYTE™). The compound is typically tested at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Dose-Response Analysis: For kinases showing significant inhibition in the primary screen, a 10-point dose-response curve should be generated to determine the IC₅₀ value.

  • Mechanism of Inhibition Studies: For the most potently inhibited kinases, further studies (e.g., Michaelis-Menten kinetics) should be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be chosen.

  • MTT or CellTiter-Glo® Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of the compound for 48-72 hours. Cell viability is then assessed using standard colorimetric (MTT) or luminescent (CellTiter-Glo®) assays.

  • Colony Formation Assay: To assess long-term anti-proliferative effects, a colony formation assay can be performed. Cells are treated with the compound for a defined period, and then allowed to grow into colonies for 1-2 weeks.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis and/or alters cell cycle progression.

Methodology:

  • Annexin V/Propidium Iodide Staining: Treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) can be measured using luminogenic or fluorogenic substrates.

  • Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

Objective: To investigate the effect of the compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Protein Extraction: Cancer cells are treated with the compound for various time points, and whole-cell lysates are prepared.

  • SDS-PAGE and Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK/ERK, p-AKT/AKT).

  • Detection and Quantification: Blots are incubated with secondary antibodies and visualized using chemiluminescence. Band intensities are quantified using densitometry.

G cluster_workflow Experimental Workflow A Kinase Inhibition Assays (Biochemical) E Mechanism of Action Elucidation A->E B Cell Viability Assays (MTT, CellTiter-Glo) C Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->C D Western Blot Analysis (Target Engagement) C->D D->E

Figure 2: Workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, the wealth of data on structurally related pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives provides a strong foundation for postulating its potential as a kinase inhibitor. The experimental framework outlined in this guide offers a systematic approach to thoroughly investigate its biological activity, identify its molecular targets, and elucidate its mechanism of action. Such studies are crucial for the continued development of this promising class of compounds as potential therapeutic agents.

References

  • Benchchem. Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview.
  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
  • PubMed. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity.
  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • CymitQuimica. This compound.
  • This compound.
  • Sigma-Aldrich. This compound.
  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Available from:

  • PubMed. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Available from:

  • NIH. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
  • NIH. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.

Sources

A Comprehensive Technical Guide to the Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a privileged scaffold for designing novel therapeutic agents.[1] This guide provides an in-depth analysis of the diverse biological activities exhibited by its derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and central nervous system disorders. We will explore the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to validate these activities, offering a technical resource for researchers and drug development professionals.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

Introduction to the Core Structure

The pyrido[1,2-a]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring. This arrangement creates a unique electronic and steric environment that is conducive to interactions with various biological targets.[2] The scaffold's aromatic nature and multiple nitrogen atoms allow for a range of non-covalent interactions, including hydrogen bonding, pi-pi stacking, and metal coordination, which are critical for molecular recognition by enzymes and receptors. Several isomeric forms of pyridopyrimidines exist, but the [1,2-a] fusion provides a distinct chemical space that has been successfully exploited for therapeutic purposes.[2][3]

General Synthetic Strategies

The synthesis of the pyrido[1,2-a]pyrimidine core is typically achieved through cyclization reactions involving 2-aminopyridine precursors. A common and effective method involves the condensation of 2-aminopyridines with β-ketoesters or their equivalents, such as α-acetyl-γ-butyrolactone, which upon cyclization yield the desired fused heterocyclic system.[4] One-pot, multi-component reactions have also been developed, offering an efficient route to complex derivatives by reacting components like aroylacetonitriles, 2-aminopyridines, and orthoesters.[5] These synthetic methodologies allow for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships.

Anticancer Activity: Targeting Key Oncogenic Pathways

The development of pyrido[1,2-a]pyrimidine derivatives as anticancer agents is one of the most extensively researched areas.[2][6][7][8] These compounds have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and migration.

Mechanism of Action: Inhibition of SHP2 and Other Kinases

A primary mechanism for the anticancer effect of this scaffold is the inhibition of key enzymes in oncogenic signaling pathways.

Src Homology-2-containing Protein Tyrosine Phosphatase 2 (SHP2): SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in activating the RAS-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in various cancers.[9] Overexpression or mutation of SHP2 is linked to tumor progression, making it a high-value therapeutic target.[9] Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been designed as potent allosteric inhibitors of SHP2.[9] By binding to an allosteric pocket, these inhibitors lock the enzyme in an inactive conformation, preventing its activation of downstream effectors like ERK and AKT. This leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase in cancer cells.[9]

SHP2_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K Ras Ras Grb2->Ras SHP2->Ras dephosphorylates inhibitory sites ERK ERK Ras->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor (e.g., 14i) Inhibitor->SHP2 inhibits

Inhibition of the SHP2 signaling pathway by pyrido[1,2-a]pyrimidine derivatives.

Other derivatives have shown potent activity against a range of other kinases, including Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFr), and Cyclin-Dependent Kinases (CDKs), highlighting the scaffold's versatility.[10][11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrido[1,2-a]pyrimidine core has yielded crucial insights into the structural requirements for anticancer activity.

Position/ModificationObservationExample ActivityReference
C3-Carboxamide Substitution at this position is critical for cytotoxicity. Modifications significantly impact activity against various cancer cell lines.Promising activity in compounds 6h-k and 6n.[6][7]
C7-Aryl Group Linker Introducing a flexible linker (e.g., a sulfur atom) between the core and a C7-aryl group can enhance binding and enzymatic inhibition.Compound 14i (SHP2 IC₅₀ = 0.104 µM).[9]
C2 and C6 Substitutions Modifications at these positions on the related pyrido[2,3-d]pyrimidine scaffold have led to potent and selective tyrosine kinase inhibitors.Compound 4e shows high selectivity for FGFr.[10]
Experimental Protocol: In Vitro Antiproliferation (MTT) Assay

This protocol is fundamental for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Causality: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., Kyse-520, MIA-PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.

    • Compound Treatment: Prepare serial dilutions of the test pyrido[1,2-a]pyrimidine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours. This duration allows sufficient time for the compound to exert its antiproliferative effects.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties: A Scaffold for Novel Antibiotics

Pyrido[1,2-a]pyrimidine derivatives have demonstrated notable activity against a range of pathogenic microbes, positioning them as a promising scaffold for the development of new anti-infective agents.[12][13][14]

Spectrum of Activity

Research has shown that specific derivatives, such as those incorporating a pyrazole ring, possess significant antimicrobial potential.[12] These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens.[12][15] The broad applicability makes this scaffold an attractive starting point for addressing the challenge of antimicrobial resistance.

Antimicrobial_Workflow Synthesis 1. Synthesis of Pyrido[1,2-a]pyrimidine Derivatives Characterization 2. Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening 3. Primary Screening (e.g., Disk Diffusion) Characterization->Screening MIC 4. Quantitative Assay (MIC Determination) Screening->MIC Active Hits SAR 5. SAR Analysis & Lead Optimization MIC->SAR SAR->Synthesis Design new derivatives

Workflow for the discovery of antimicrobial pyrido[1,2-a]pyrimidines.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard method for quantifying the in vitro potency of an antimicrobial agent.

  • Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Causality: The protocol identifies the bacteriostatic or fungistatic potential of a compound by challenging a standardized inoculum of microbes with serial dilutions of the test agent.

  • Methodology (Broth Microdilution):

    • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive control (microbes with no compound) to ensure growth and a negative control (medium only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin if needed.

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases, and targeting the pathways that produce inflammatory mediators is a key therapeutic strategy. Pyrido[1,2-a]pyrimidine derivatives have emerged as effective anti-inflammatory agents.[16][17]

Mechanism of Action: Inhibition of iNOS and COX-2

The anti-inflammatory properties of these compounds are often linked to their ability to suppress the production of key inflammatory molecules.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain 3-aroylpyrido[1,2-a]pyrimidines have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[18] Overproduction of nitric oxide by iNOS during an inflammatory response contributes to tissue damage. Selective inhibition of iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms is a desirable therapeutic profile.

  • Cyclooxygenase-2 (COX-2) Inhibition: Other derivatives have been shown to inhibit the generation of prostaglandin E2 (PGE₂), a key inflammatory mediator, by targeting the COX-2 enzyme.[16][17] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, these compounds reduce carrageenan-induced paw edema while inhibiting PGE₂ levels in the inflamed tissue.[17]

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage Stimuli->Cell activates Membrane Arachidonic Acid (from membrane) Cell->Membrane releases COX2 COX-2 Enzyme Membrane->COX2 PGE2 Prostaglandin E2 (PGE₂) COX2->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Inhibitor Pyrido[1,2-c]pyrimidine Derivative Inhibitor->COX2 inhibits

Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocol: In Vitro Nitric Oxide (Griess) Assay

This assay quantifies the production of nitric oxide by measuring its stable breakdown product, nitrite, in cell culture supernatants.

  • Objective: To assess the ability of a compound to inhibit iNOS activity in stimulated macrophages.

  • Causality: Lipopolysaccharide (LPS) stimulation of macrophage cell lines (e.g., RAW 264.7) induces the expression of iNOS, leading to the production of nitric oxide. The Griess reagent reacts with nitrite in an acidic environment to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Add LPS (1 µg/mL) to the wells to induce iNOS expression. Include untreated and vehicle-treated controls.

    • Incubation: Incubate for 24 hours.

    • Supernatant Collection: Carefully collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: After a short incubation period, measure the absorbance at ~540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Central Nervous System (CNS) Applications

The pyrido[1,2-a]pyrimidine scaffold has also been explored for its potential to modulate CNS targets, particularly those involved in mood disorders.

Targeting Serotonergic Pathways

Derivatives of 4-aryl-pyrido[1,2-c]pyrimidine have been synthesized and evaluated as ligands for the serotonin 5-HT₁ₐ receptor and the serotonin transporter (SERT).[19][20] Compounds with dual activity—acting as 5-HT₁ₐ receptor agonists and SERT inhibitors (SSRIs)—are of high interest for the development of novel antidepressants with potentially faster onset of action and improved efficacy. Structure-activity relationship studies have shown that substituents on the 4-aryl ring and the nature of the side chain are critical for achieving high affinity and the desired dual-activity profile.[19]

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. The well-documented anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties underscore its therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their drug-like properties. The development of multi-targeted agents, such as dual kinase inhibitors or compounds with combined anticancer and antimicrobial activity, represents an exciting frontier for this promising heterocyclic system.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Efficient synthesis of imino pyrazolo pyrido[1,2-a]pyrimidines and their antimicrobial activity. Surpass. Available at: [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Europe PMC. Available at: [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available at: [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. National Institutes of Health. Available at: [Link]

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and Stereochemical Structure-Activity Relationships of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine Derivatives: Potent and Selective cholecystokinin-A Receptor Antagonists. PubMed. Available at: [Link]

  • Solid-phase synthesis and inhibitory effects of some pyrido[1,2-c]pyrimidine derivatives on leukocyte formations and experimental inflammation. PubMed. Available at: [Link]

  • synthesis & antimicrobial activities of pyrido pyrimidine. ResearchGate. Available at: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. MDPI. Available at: [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. National Institutes of Health. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity, part 1. PubMed. Available at: [Link]

  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. National Institutes of Health. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. Available at: [Link]

  • Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen. Clausthal University of Technology Publication Server. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. TU Eindhoven. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships and ensuring the quality and integrity of research materials. Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4) is one such derivative whose characterization relies on a suite of modern spectroscopic techniques.[2]

This guide provides a comprehensive framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the title compound. It is designed for researchers, scientists, and drug development professionals to predict, analyze, and confirm the chemical structure with a high degree of confidence.

Molecular Structure and Analytical Overview

A thorough analysis begins with a clear understanding of the molecule's fundamental properties and a strategic workflow for its characterization.

Molecular Properties:

  • Molecular Formula: C₁₁H₉BrN₂O₃[2]

  • Molecular Weight: 297.11 g/mol

  • Physical Form: Solid

Structural Diagram and NMR Atom Numbering: The structure with a systematic numbering convention is essential for unambiguous assignment of NMR signals.

G Sample Sample Preparation (Solid Compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR or KBr) Sample->IR Analysis Integrated Data Analysis NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Recommended workflow for spectroscopic analysis. [3]

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. [3] Expertise & Insights: What to Expect The ¹H NMR spectrum is predicted to show distinct signals for three regions: the aromatic protons of the pyrido[1,2-a]pyrimidine core, the vinyl proton at the C2 position, and the aliphatic protons of the ethyl ester group.

  • Aromatic Region (δ 7.5 - 9.5 ppm): The protons on the pyridine ring (H6, H8, H9) are expected in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atoms. The proton adjacent to the bridgehead nitrogen (H9) is typically the most deshielded. [4]The bromine atom at C7 will influence the chemical shifts of H6 and H8.

  • Vinyl Proton (δ ~8.5 ppm): The singlet for the proton at C2 is expected to be significantly downfield due to the influence of the adjacent ester and the conjugated ring system.

  • Ethyl Ester Group (δ 1.4 and 4.4 ppm): This group will present a classic ethyl pattern: a triplet for the methyl (-CH₃) protons integrating to 3H, and a quartet for the methylene (-OCH₂-) protons integrating to 2H, with a coupling constant (J) of approximately 7 Hz.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom No.Predicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H9~9.3d1H~7.5
H6~8.9d1H~1.5
H2~8.5s1H-
H8~7.7dd1H~7.5, ~1.5
H (OCH₂)~4.4q2H~7.1
H (CH₃)~1.4t3H~7.1

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 300-600 MHz NMR spectrometer. [3]3. Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio. [3] * Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all peaks and determine coupling constants.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. [3] Expertise & Insights: What to Expect The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom.

  • Carbonyl Carbons (δ 150 - 180 ppm): Two signals are expected in the far downfield region. The ketone carbonyl (C4) and the ester carbonyl (C12) will have distinct chemical shifts. Typically, the ketone carbonyl is found further downfield. [5]* Aromatic/Vinyl Carbons (δ 100 - 160 ppm): The seven sp² carbons of the bicyclic core will appear in this range. The carbon attached to bromine (C7) will be shifted upfield compared to its non-brominated analog due to the "heavy atom effect".

  • Aliphatic Carbons (δ 14 - 65 ppm): The methylene carbon (-OCH₂) of the ethyl group is expected around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-15 ppm. [6] Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom No.Predicted δ (ppm)Notes
C4 (C=O, ketone)~175Downfield due to ketone functionality.
C12 (C=O, ester)~163Typical ester carbonyl shift.
C5a, C9a (Bridgehead)~150-155Quaternary carbons in the aromatic system.
C2~148Vinyl carbon, deshielded.
C9~135Aromatic CH.
C6~130Aromatic CH, adjacent to C-Br.
C8~128Aromatic CH.
C7 (C-Br)~118Attached to bromine.
C3~110Quaternary carbon adjacent to ester.
C (OCH₂)~62Methylene of ethyl group.
C (CH₃)~14Methyl of ethyl group.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a spectrometer with a frequency of 75-150 MHz for carbon.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope. [3] * Relaxation Delay (D1): 2 seconds.

  • Processing: Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and valuable structural information from fragmentation patterns. [7] Expertise & Insights: What to Expect

  • Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.5% and ~49.5%, respectively). [8]This results in two peaks of nearly equal intensity at m/z 296 (for C₁₁H₉⁷⁹BrN₂O₃) and m/z 298 (for C₁₁H₉⁸¹BrN₂O₃). The presence of this M⁺/M+2 pattern is a definitive indicator of a monobrominated compound. [9]* Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or the loss of ethylene (-CH₂=CH₂, 28 Da) followed by loss of the carboxyl group. [10]The pyrido[1,2-a]pyrimidine core is relatively stable, but fragmentation by loss of CO is also possible. [11] Predicted Mass Spectrometry Data (EI-MS or ESI-MS)

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Predicted FragmentNotes
296298[M]⁺Molecular ion peak. Characteristic 1:1 isotopic pattern.
268270[M - CO]⁺Loss of carbon monoxide from the ketone.
251253[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
223225[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group radical.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion cluster ([M+H]⁺ at 297/299) and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Insights: What to Expect The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and various bonds within the aromatic system.

  • C=O Stretching: Two distinct and strong C=O stretching bands are expected. The ester carbonyl typically appears at a higher frequency (1720-1740 cm⁻¹) than the conjugated ketone carbonyl (1660-1680 cm⁻¹). [6]* C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic and vinyl C=C and C=N bonds.

  • C-O Stretching: Look for C-O stretching bands from the ester group in the 1100-1300 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹. [12] Predicted IR Data (Solid Phase, KBr or ATR)

Frequency Range (cm⁻¹)Functional GroupIntensity
3100 - 3000C-H (Aromatic/Vinyl)Medium-Weak
2990 - 2850C-H (Aliphatic)Medium-Weak
~1730C=O (Ester)Strong
~1670C=O (Ketone, conjugated)Strong
1620 - 1450C=C, C=N (Aromatic Ring)Medium-Strong
1300 - 1150C-O (Ester)Strong

Experimental Protocol: ATR-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

  • Preprints.org. (2018). Supporting information Synthesis of the pyrene derivative. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. Available at: [Link]

  • PubMed Central (PMC), NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

  • MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • ResearchGate. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

  • Chemguide. fragmentation patterns in mass spectra. Available at: [Link]

  • Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. Available at: [Link]

  • PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • PubMed. (2001). Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates. Available at: [Link]

  • The Royal Society of Chemistry. 1HNMR δ values for.... Available at: [Link]

  • PubMed, NIH. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • PubChem. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Available at: [Link]

  • MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available at: [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available at: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document delves into its synthesis via the Gould-Jacobs reaction, detailing the underlying mechanism and a robust experimental protocol. A significant focus is placed on the reactivity of this molecule, particularly the strategic importance of the 7-bromo substituent as a versatile handle for diversification through modern cross-coupling methodologies. Furthermore, this guide explores the latent therapeutic potential of the pyrido[1,2-a]pyrimidine core, drawing parallels with related structures exhibiting significant anticancer and antiviral activities. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine ring system is a privileged heterocyclic motif in drug discovery, recognized for its structural resemblance to purine nucleobases. This unique bicyclic structure provides a rigid framework amenable to diverse functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.

This compound emerges as a particularly valuable intermediate in this class. The presence of an ester group at the 3-position and a bromine atom at the 7-position offers orthogonal handles for chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, while the bromine atom serves as a key anchor point for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This guide will elucidate the synthesis, chemical behavior, and potential applications of this versatile building block.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueReference(s)
CAS Number 16867-56-4[1]
Molecular Formula C₁₁H₉BrN₂O₃[1]
Molecular Weight 297.11 g/mol [2]
Appearance Expected to be an off-white to light yellow solid[2]
Purity ≥ 98% (Commercially available)[2]
Storage Keep in a dark place, sealed in dry, room temperature[2]
Spectroscopic Data Expected Characteristics
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons on the pyridopyrimidine core. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl, ester, and bromine substituents.
¹³C NMR Resonances for the ethyl group carbons, the ester and ketone carbonyls, and the aromatic carbons of the bicyclic system. The carbon bearing the bromine atom (C7) will show a characteristic chemical shift.
Mass Spectrometry (MS) A molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, indicative of the presence of a single bromine atom.
Infrared (IR) Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

Synthesis of this compound

The construction of the pyrido[1,2-a]pyrimidine scaffold is most effectively achieved through a variation of the Gould-Jacobs reaction.[3][4] This powerful annulation strategy involves the condensation of a 2-aminopyridine derivative with a malonic ester derivative, followed by a thermally induced cyclization.

Synthetic Pathway and Mechanism

The synthesis commences with the reaction of 2-amino-4-bromopyridine with diethyl ethoxymethylenemalonate (EMME). This step proceeds via a nucleophilic attack of the exocyclic amino group of the pyridine onto the electron-deficient enol ether of EMME, leading to the displacement of ethanol and the formation of an enamine intermediate, diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate.

The subsequent and final step is a high-temperature intramolecular cyclization. This thermal electrocyclization involves the nucleophilic attack of the endocyclic pyridine nitrogen onto one of the ester carbonyls, followed by the elimination of another molecule of ethanol to yield the fused bicyclic system. This step is typically carried out in a high-boiling solvent such as Dowtherm A or diphenyl ether.

Synthesis_Mechanism Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-4-bromopyridine 2-Amino-4-bromopyridine Enamine Enamine Intermediate 2-amino-4-bromopyridine->Enamine + EMME - EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) Title_Compound This compound Enamine->Title_Compound Thermal Cyclization (High Temperature) - EtOH

Figure 1: Synthetic pathway for the title compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established Gould-Jacobs reactions for analogous systems.

Step 1: Synthesis of Diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate (Enamine Intermediate)

  • To a round-bottom flask, add 2-amino-4-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After cooling to room temperature, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude enamine intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • To a flask equipped with a reflux condenser, add the crude enamine intermediate from the previous step.

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solvent upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the title compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its potential for diversification at the 7-position. The carbon-bromine bond is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridopyrimidine ring system makes the 7-bromo substituent particularly susceptible to oxidative addition to a Palladium(0) catalyst, initiating a range of cross-coupling catalytic cycles.

Reactivity_Diagram Figure 2: Key Reactivity of the 7-Bromo Substituent cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate Suzuki Suzuki Coupling (R-B(OH)₂ / Pd Catalyst) Start->Suzuki C-C bond formation Sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu Catalysts) Start->Sonogashira C-C bond formation Buchwald Buchwald-Hartwig Amination (R₂NH / Pd Catalyst) Start->Buchwald C-N bond formation Aryl_Product Aryl_Product Suzuki->Aryl_Product 7-Aryl derivative Alkynyl_Product Alkynyl_Product Sonogashira->Alkynyl_Product 7-Alkynyl derivative Amino_Product Amino_Product Buchwald->Amino_Product 7-Amino derivative

Figure 2: Palladium-catalyzed diversification of the title compound.
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 7-position of the pyridopyrimidine core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for accessing novel biaryl structures.[5]

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to 7-alkynyl substituted pyridopyrimidines. These products can serve as precursors for further transformations or as final targets with potential biological activity.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, introducing a wide range of primary or secondary amines at the 7-position.[6][7] This is a crucial transformation for modulating the physicochemical properties and biological activity of the scaffold.

Other Transformations
  • Hydrolysis of the Ester: The ethyl ester at the 3-position can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.[8][9] This carboxylic acid is a key intermediate for the synthesis of amide libraries, which are often explored in drug discovery programs to improve potency and pharmacokinetic properties.

Therapeutic Potential and Future Directions

While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyridopyrimidine derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of the pyrido[2,3-d]pyrimidine scaffold, an isomer of the title compound's core.[10][11] These compounds have been shown to inhibit various protein kinases, which are crucial regulators of cell growth and proliferation. The ability to diversify the 7-position of the title compound makes it an attractive starting point for the development of novel kinase inhibitors.

  • Antiviral Activity: The structural similarity of pyridopyrimidines to endogenous nucleosides has led to their investigation as antiviral agents.[12][13] They can act by inhibiting viral polymerases or other enzymes essential for viral replication. The development of derivatives from the title compound could lead to new antiviral candidates.

The strategic placement of the bromine atom and the ester group on the 4-oxo-4H-pyrido[1,2-a]pyrimidine core makes this molecule a highly valuable and versatile platform for the generation of compound libraries for high-throughput screening in drug discovery campaigns. Future research will likely focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a range of biological targets.

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Gould-Jacobs reaction. The true value of this compound lies in its capacity for diversification, with the 7-bromo substituent serving as a linchpin for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridopyrimidine scaffold, paving the way for the discovery of novel therapeutic agents with potential applications in oncology and virology. This guide provides a foundational understanding of this important molecule, intended to empower researchers in their quest for the next generation of innovative medicines.

References

  • Benchchem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Lager, E., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Ukrainets, I.V., et al. (2006). 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Reddy, T.S., et al. (2016). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. J-Stage.
  • Nowakowska, Z., et al. (2010).
  • Shah, R., et al. (2015). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
  • Sigma-Aldrich. (n.d.).
  • Heber, D., et al. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. PubMed.
  • Fares, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Wikipedia. (2023).
  • Gieralt, J., et al. (2021).
  • Chemistry LibreTexts. (2023).
  • Al-Ostoot, F.H., et al. (2022).
  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester.
  • De Clercq, E., et al. (1985).
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Abdel-Aziz, M., et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. NIH.
  • Sigma-Aldrich. (n.d.). ethyl 4-oxo-4h-pyrido(1,2-a)
  • CymitQuimica. (n.d.).
  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • Gieralt, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • De Pooter, K., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Benchchem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Chavan, S.M., et al. (2016). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
  • Santa Cruz Biotechnology. (n.d.). 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Karoutas, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Srivastava, P., et al. (1987). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. PubMed.
  • Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine....
  • Al-Adiwish, W.M., et al. (2019). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine)
  • Santa Cruz Biotechnology. (n.d.). 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.).
  • Sci-Hub. (n.d.). Efficient and Original Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction in the 4H-Pyrido[1,2-a]pyrimidin-4-one Series.
  • King-Pharm. (n.d.).
  • Strem. (n.d.).
  • Martins, F., et al. (2021).

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework renowned for its diverse and potent pharmacological activities. This guide focuses on a specific derivative, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a compound of significant interest for therapeutic development. While direct biological data on this specific molecule is nascent, a comprehensive analysis of structurally related pyridopyrimidines provides a robust foundation for predicting and validating its potential therapeutic targets. This document synthesizes existing literature on the broader class of pyridopyrimidine derivatives to illuminate the most probable mechanisms of action and to propose a strategic framework for target identification and validation. We will delve into the compelling evidence pointing towards protein kinases, inflammatory enzymes, and viral proteins as primary target classes, offering field-proven insights and detailed experimental protocols to guide future research.

The Pyrido[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

The fused bicyclic system of pyridopyrimidine is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and even anti-atherosclerotic properties.[1][2][3][4] The versatility of this scaffold allows for substitutions that can fine-tune its interaction with various biological targets, making it an attractive starting point for drug discovery campaigns. Marketed drugs such as pemirolast and barmastine contain the pyrido[1,2-a]pyrimidine skeleton, underscoring its clinical relevance.[2] Our focus, this compound, incorporates key structural motifs—a halogen atom (bromo) and an ethyl carboxylate group—that are amenable to modification and can significantly influence target binding and pharmacokinetic properties.

Primary Therapeutic Target Class: Protein Kinases in Oncology

The most extensively documented activity of pyridopyrimidine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in cancer.[5][6] The planar nature of the pyridopyrimidine ring system makes it an ideal candidate for insertion into the ATP-binding pocket of various kinases, leading to competitive inhibition.

Rationale for Kinase Inhibition

Numerous studies have demonstrated that compounds with a pyrido[2,3-d]pyrimidine core, a close isomer of our lead compound, exhibit potent inhibitory effects against a wide range of kinases. These include Receptor Tyrosine Kinases (RTKs) like EGFR, serine/threonine kinases such as PIM-1, DYRK1B, CDKs, and PI3K.[5][7][8][9] The shared mechanism involves competition with ATP, thereby blocking downstream signaling pathways essential for cancer cell proliferation, survival, and migration.[7][8] A chemical proteomics approach has even identified over 30 human protein kinases that are affected by the pyrido[2,3-d]pyrimidine class of compounds.[6]

High-Priority Kinase Targets and Validation Strategy

Based on the literature, the following kinase families represent high-priority targets for this compound:

  • PIM Kinases: PIM-1 is a proto-oncogene frequently overexpressed in various cancers.[7] Its inhibition by pyridopyrimidine analogs has been shown to induce apoptosis in cancer cells.[7]

  • Receptor Tyrosine Kinases (RTKs): EGFR and other RTKs are crucial drivers of many cancers. Quinazoline and pyridopyrimidine derivatives are known to be effective RTK inhibitors.[1][8][10]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Certain pyridopyrimidines have been identified as potent inhibitors of CDK4/6, leading to cell cycle arrest and apoptosis.[5][11]

  • DYRK Kinases: DYRK1A and DYRK1B are implicated in both developmental processes and cancer. Potent and selective inhibitors based on the pyridopyrimidine scaffold have been developed.[9]

A multi-step approach is essential to confirm and characterize kinase inhibition.

Figure 1: A streamlined workflow for kinase target identification and validation.

  • Objective: To determine the IC50 value of the test compound against a specific kinase (e.g., PIM-1).

  • Materials: LanthaScreen™ Eu-anti-tag antibody, GFP-tagged kinase, fluorescently labeled substrate, ATP, test compound dilutions.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add kinase, fluorescent substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding a development solution containing the Eu-labeled antibody. Incubate for 30 minutes.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the ratio of acceptor (substrate) to donor (antibody) emission and plot against compound concentration to determine the IC50.

  • Causality: This assay directly measures the enzymatic activity of the kinase. A decrease in the FRET signal indicates that the substrate has been phosphorylated, and inhibition of this process by the compound provides direct evidence of target interaction.

Quantitative Data from Related Compounds

To provide context for potential potency, the following table summarizes reported IC50 values for various pyridopyrimidine derivatives against different kinases.

Compound ClassTarget KinaseReported IC50Reference
Pyrido[2,3-d]pyrimidinePIM-111.4 nM[7]
Pyrido[2,3-d]pyrimidineCDK4/6Not specified, but active[5][11]
Pyrido[2,3-d]pyrimidineDYRK1BPotent Inhibition[9]
Pyrido[2,3-d]pyrimidineEGFRPotent Inhibition[10]

Secondary Therapeutic Target Class: Enzymes in Inflammation

Chronic inflammation is a key factor in numerous diseases, including arthritis, autoimmune disorders, and even cancer. The anti-inflammatory properties of pyridopyrimidine derivatives suggest their potential utility in these conditions.[3][12]

Rationale for COX-2 Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central mediators of inflammation. Molecular docking studies of certain pyrido[2,3-d]pyrimidine-1,4-diones have indicated a high probability of interaction with the COX-2 active site.[12] Subsequent biological evaluation confirmed that these compounds possess significant anti-inflammatory activity in animal models, with some derivatives being more potent than the standard drug indomethacin and exhibiting a better gastric safety profile, which is characteristic of selective COX-2 inhibitors.[12]

G A In Vitro Enzyme Assay: COX-1/COX-2 Inhibition Assay B Cell-Based Assay: PGE2 Production in LPS-stimulated Macrophages A->B C In Vivo Model: Carrageenan-induced Paw Edema in Rats B->C

Figure 2: Validation pathway for confirming anti-inflammatory activity via COX-2.

  • Objective: To assess the ability of the compound to inhibit COX-2 activity in a cellular context.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Plate RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Induce COX-2 expression and activity by adding Lipopolysaccharide (LPS) (1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Calculate the percent inhibition of PGE2 production relative to the LPS-only control.

  • Self-Validation: This protocol is self-validating as it measures the downstream product (PGE2) of COX-2 activity. A dose-dependent reduction in PGE2 levels in the presence of the compound, without significant cytotoxicity (which should be assessed in a parallel assay), strongly indicates inhibition of the COX pathway.

Tertiary Therapeutic Target Class: Viral Proteins

The structural diversity of the pyridopyrimidine scaffold has also led to its exploration in antiviral drug discovery.[8][13][14]

Rationale for Antiviral Activity
  • HIV-1 Integrase: 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates have been identified as a novel class of HIV-1 integrase inhibitors, representing a key mechanism for anti-retroviral therapy.[15]

  • Other Viruses: N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have shown promising activity against the West Nile Virus.[14] Furthermore, pyrimido[4,5-d]pyrimidines have emerged as potential agents against human coronavirus 229E (HCoV-229E).[8]

Proposed Antiviral Targets and Validation

Given the precedent, potential targets for this compound include viral enzymes that are critical for replication, such as integrases, proteases, or polymerases.

  • Objective: To screen for general antiviral activity against a specific virus.

  • Materials: Host cell line (e.g., Vero E6 for coronaviruses), virus stock, test compound, cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed host cells in a 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells, followed by a known titer of the virus.

    • Include "cells only" (no virus, no compound) and "virus control" (cells with virus, no compound) wells.

    • Incubate for a period sufficient for the virus to cause a cytopathic effect (typically 48-72 hours).

    • Measure cell viability using a luminescent or colorimetric assay.

  • Interpretation: A reduction in the virus-induced cell death (CPE) in the presence of the compound indicates antiviral activity. The 50% effective concentration (EC50) can be calculated from the dose-response curve. A parallel cytotoxicity assay (CC50) without the virus is crucial to determine the selectivity index (SI = CC50/EC50).

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history of biological activity. The extensive body of literature on related pyridopyrimidines strongly suggests that its therapeutic potential lies primarily in the inhibition of protein kinases relevant to oncology. Secondary, yet significant, opportunities may exist in the development of anti-inflammatory and antiviral agents.

The logical path forward involves a systematic screening of this compound against the high-priority targets identified in this guide. The experimental workflows and specific protocols provided offer a validated framework for elucidating its mechanism of action and advancing its development from a promising scaffold to a potential therapeutic candidate. The key to unlocking its potential will be a rigorous, data-driven approach to target validation and lead optimization.

References

  • El-Sayed, N. A. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Abdel-Maksoud, M. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • Fares, M., et al. (2014).
  • Unknown Authors. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar.
  • Sigma-Aldrich. (n.d.).
  • CymitQuimica. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Abdel-Maksoud, M. S., et al. (n.d.). Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors.
  • Kumar, A., et al. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. PubMed.
  • Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer.
  • Noolvi, M. N., et al. (2012). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
  • Billo, E., et al. (2003). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors. PubMed.
  • Ghorab, M. M., et al. (2010).
  • Norman, M. H., et al. (2007). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed.
  • Tolba, M. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed.
  • Wissing, J., et al. (2004). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed.
  • Lebraud, H., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • King-Pharm. (n.d.).
  • Ukrainets, I. V., et al. (2014). N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as possible anti-viral agents. OPHCJ.
  • El-Naggar, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH.
  • Meszaros, Z., et al. (1980). Nitrogen Bridgehead Compounds. Part 7: Synthesis of Anti-Atherosclerotic pyrido[1,2-a]pyrimidines. PubMed.
  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester.

Sources

Methodological & Application

Application Note and Detailed Protocol: Synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine ring system is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activity.[1][2] Derivatives of this scaffold are of great interest to the pharmaceutical and agrochemical industries due to their diverse therapeutic potential. Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 16867-56-4) is a key intermediate, providing a versatile platform for further chemical modifications to develop novel drug candidates and functional materials.[3][4] The presence of the bromine atom at the 7-position and the ethyl carboxylate at the 3-position offers two distinct points for diversification, enabling the exploration of a wide chemical space.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for ensuring the trustworthiness of the results through rigorous analytical characterization.

Underlying Chemical Principles: The Gould-Jacobs Reaction

The synthesis of the target molecule is achieved through the Gould-Jacobs reaction, a powerful and widely used method for the preparation of quinolines and related heterocyclic systems.[5][6][7] This reaction involves the condensation of an aniline or a related amino-heterocycle with a malonic ester derivative, followed by a thermal cyclization.[5][7][8]

The reaction proceeds in two key stages:

  • Condensation: The first step is a nucleophilic substitution reaction. The amino group of 2-amino-4-bromopyridine attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEMM), leading to the elimination of ethanol and the formation of an enamine intermediate, ethyl 2-((4-bromo-2-pyridinyl)amino)methylene-3-oxobutanoate.[5][7]

  • Thermal Cyclization: The subsequent step involves an intramolecular cyclization, driven by heat. This is a 6-electron cyclization process that results in the formation of the fused pyridopyrimidine ring system.[5][7] This step is often the rate-determining step and requires high temperatures to overcome the activation energy barrier.

The overall reaction can be visualized as follows:

Gould-Jacobs Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-amino-4-bromopyridine 2-Amino-4-bromopyridine Enamine Enamine Intermediate 2-amino-4-bromopyridine->Enamine Condensation (-EtOH) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Enamine Target Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate Enamine->Target Thermal Cyclization (-EtOH)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target molecule.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-bromopyridine≥98%Commercially AvailableA key starting material.[9][10]
Diethyl ethoxymethylenemalonate (DEEMM)≥98%Commercially AvailableThe second key reactant.[11][12]
Diphenyl etherAnhydrousCommercially AvailableHigh-boiling solvent for cyclization.
EthanolAnhydrousCommercially AvailableFor recrystallization.
HexanesReagent GradeCommercially AvailableFor washing the product.
Step-by-Step Procedure

Step 1: Condensation of 2-Amino-4-bromopyridine with Diethyl ethoxymethylenemalonate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromopyridine (10.0 g, 57.8 mmol).

  • Add diethyl ethoxymethylenemalonate (13.7 g, 63.6 mmol, 1.1 equivalents).

  • Heat the reaction mixture at 120-130 °C for 2 hours with constant stirring. The mixture will become a homogenous melt.

  • After 2 hours, allow the mixture to cool to approximately 80 °C.

Rationale: This initial condensation step forms the enamine intermediate. Running the reaction neat (without solvent) at this temperature is efficient for this transformation. A slight excess of DEEMM ensures the complete consumption of the limiting reagent, 2-amino-4-bromopyridine.

Step 2: Thermal Cyclization

  • Carefully add 100 mL of diphenyl ether to the reaction flask containing the crude enamine intermediate.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain the reflux for 30-60 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

Rationale: Diphenyl ether serves as a high-boiling solvent, providing the necessary thermal energy for the intramolecular cyclization to occur. The high temperature facilitates the ring-closing reaction to form the thermodynamically stable pyridopyrimidine core.[13]

Step 3: Isolation and Purification of the Product

  • After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Upon cooling, the product will precipitate out of the diphenyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with hexanes (3 x 50 mL) to remove the residual diphenyl ether.

  • Recrystallize the crude product from hot ethanol to obtain the pure this compound as a solid.

  • Dry the purified product under vacuum.

Rationale: The product has limited solubility in diphenyl ether at room temperature, allowing for its isolation by precipitation. Washing with hexanes is crucial to remove the high-boiling solvent. Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.

Experimental_Workflow A Step 1: Condensation (Neat, 120-130 °C, 2h) B Step 2: Thermal Cyclization (Diphenyl ether, reflux, 30-60 min) A->B C Step 3: Isolation (Cooling, Filtration) B->C D Step 4: Purification (Hexanes wash, Recrystallization from Ethanol) C->D E Final Product (Dry under vacuum) D->E

Caption: A streamlined workflow of the synthesis protocol.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the reaction progress. The disappearance of the starting materials and the appearance of the product spot with a distinct Rf value confirm the progression of the reaction.

  • Melting Point Determination: A sharp melting point range for the recrystallized product is indicative of high purity.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation of the target molecule. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, should be consistent with the expected structure.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The observation of the molecular ion peak corresponding to the calculated molecular weight (297.11 g/mol for C₁₁H₉BrN₂O₃) provides strong evidence for the successful synthesis.[3]

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the C=O stretching of the ketone and the ester, and the C-Br bond.

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient method for the synthesis of this compound. The protocol described in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. The detailed explanation of the rationale behind each step, coupled with the guidelines for analytical validation, ensures that researchers can confidently synthesize and characterize this valuable chemical intermediate for their drug discovery and development programs.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs-Reaktion - Wikipedia. Available at: [Link]

  • Gould–Jacobs reaction - Wikiwand. Available at: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • Synthesis of Diethyl Ethoxymethylenemalonate - PrepChem.com. Available at: [Link]

  • The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Available at: [Link]

  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents.
  • diethyl methylenemalonate - Organic Syntheses Procedure. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. Available at: [Link]

  • Pyrimidine–Pyridine Ring Interconversion - ResearchGate. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

Sources

Applications of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Prominence of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1][2] This fused ring system is of significant interest due to its structural rigidity and diverse pharmacological activities, which include anticancer, anti-inflammatory, and neurotropic properties.[3] Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (EBPPC) is a specific derivative of this class, and while direct biological data for this compound is emerging, its structural features suggest significant potential for therapeutic applications. This guide will explore the postulated applications of EBPPC in medicinal chemistry, with a focus on oncology and inflammation, and provide detailed protocols for its evaluation.

Part 1: Postulated Applications in Oncology

The pyrido[1,2-a]pyrimidine scaffold is frequently associated with anticancer activity, often through the inhibition of key enzymes in cell signaling pathways, such as protein kinases.[4][5] The presence of the bromine atom and the carboxylate group on the EBPPC molecule provides opportunities for further chemical modification to optimize its interaction with biological targets.

Proposed Mechanism of Action: Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives, a closely related isomer, have been shown to exert their anticancer effects by inhibiting protein kinases like EGFR (Epidermal Growth Factor Receptor).[4][5] We postulate that EBPPC could function as a scaffold for the development of novel kinase inhibitors. The pyrido[1,2-a]pyrimidine core can act as a hinge-binding motif, occupying the ATP-binding pocket of the kinase, thereby blocking its catalytic activity and downstream signaling pathways that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation EBPPC EBPPC EBPPC->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction G Start Start: Cancer Cell Culture Treatment Treat with EBPPC Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Results Results: IC50, Cell Cycle Arrest, Apoptosis Induction MTT->Results Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay Flow_Cytometry->Apoptosis Cell_Cycle->Results Apoptosis->Results

Caption: Experimental workflow for in vitro anticancer evaluation of EBPPC.

Illustrative Data Presentation

The following table summarizes hypothetical IC50 values for EBPPC against various cancer cell lines, for illustrative purposes.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
EBPPC8.512.36.8
Doxorubicin0.91.20.7

Part 2: Potential Anti-inflammatory Applications

Derivatives of pyrido[1,2-a]pyrimidine have also been investigated as inhibitors of nitric oxide synthases (NOS), enzymes involved in the inflammatory response. [6]Overproduction of nitric oxide (NO) by inducible NOS (iNOS) is implicated in various inflammatory diseases.

Proposed Mechanism of Action: iNOS Inhibition

EBPPC may act as an inhibitor of iNOS, reducing the production of nitric oxide and thereby mitigating the inflammatory cascade.

Experimental Protocol for iNOS Inhibition Assay

This assay measures the ability of EBPPC to inhibit iNOS activity in stimulated macrophage cells.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of EBPPC for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for iNOS inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The provided protocols offer a robust framework for the initial in vitro evaluation of this compound and its future derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize its biological activity and selectivity.

References

  • Benchchem. Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview.
  • Benchchem. Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
  • Benchchem. Validating Anticancer Activity: A Comparative Guide to Novel Pyrimidine Derivatives.
  • Shamroukh, A. H., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.
  • ACS Publications. Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry.
  • Bluhm, U., et al. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 2009, 44(7):2877-87.
  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • NIH National Library of Medicine. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity.
  • NIH National Library of Medicine. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of EGFR.

Sources

Application Note: Characterizing Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential application of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate as a kinase inhibitor. The pyrido[1,2-a]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against one or more protein kinases. This application note outlines detailed protocols for the initial characterization of this compound, including in vitro kinase activity assays and cell-based functional assays. Furthermore, it provides a framework for interpreting the resulting data and troubleshooting common experimental challenges.

Introduction: The Kinase Inhibitor Landscape and the Potential of Pyrido[1,2-a]pyrimidines

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3]

The pyrido[2,3-d]pyrimidine core, a related structure to the topic compound, has been identified as a "privileged structure" for the inhibition of ATP-dependent kinases.[4] Derivatives of this scaffold have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7][8] These inhibitors typically act by competing with ATP for binding to the kinase's active site.[9] Given this precedent, this compound (Figure 1) represents a promising candidate for investigation as a novel kinase inhibitor.

Figure 1: Chemical Structure of this compound

  • CAS Number: 16867-56-4[10][11]

  • Molecular Formula: C₁₁H₉BrN₂O₃[10]

  • Molecular Weight: 297.11 g/mol [10]

Postulated Mechanism of Action: ATP-Competitive Inhibition

Based on the extensive research into related pyrido-pyrimidine compounds, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate.

Diagram: Postulated Signaling Pathway Inhibition

G cluster_0 Kinase Activity cluster_1 Inhibition cluster_2 Downstream Effects Kinase Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Process Cellular Proliferation, Survival, etc. Product->Cellular_Process Signal Transduction Inhibitor This compound Inhibitor->Kinase Competitive Binding to ATP Pocket

Caption: Postulated mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

To elucidate the kinase inhibitory potential of this compound, a systematic approach involving both biochemical and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[2]

Materials:

  • This compound

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. A "no inhibitor" control with DMSO alone should be included.[2]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[2]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Analysis A Serial Dilution of Inhibitor in DMSO B Add Inhibitor and Kinase to Plate A->B C Incubate (10 min) B->C D Add ATP/Substrate (Initiate Reaction) C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating kinase inhibitors by assessing their activity within a cellular environment.[12][13] This protocol outlines a general method for measuring the inhibition of a specific kinase's activity by quantifying the phosphorylation of its downstream substrate.[14]

Materials:

  • A cell line that expresses the target kinase and its substrate.

  • This compound

  • Appropriate cell culture medium and supplements

  • Serum-free medium

  • A stimulating ligand (if required to activate the kinase pathway)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • Assay platform (e.g., Western blot, ELISA, TR-FRET)[14][15]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with serum-free medium and incubate for a specified time to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for a predetermined time to activate the target kinase pathway.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Substrate Phosphorylation:

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of the target substrate using a method such as:

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

      • ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.[14]

      • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous assay format that uses a pair of antibodies labeled with a donor and an acceptor fluorophore.[15]

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Data Presentation and Interpretation

The results of the in vitro kinase inhibition assays should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetIC₅₀ (nM)
Kinase A25
Kinase B150
Kinase C>10,000
Kinase D800
Kinase E50

Interpretation:

  • Potency: A lower IC₅₀ value indicates greater potency. In the hypothetical data above, the compound is most potent against Kinase A.

  • Selectivity: The selectivity of the compound can be assessed by comparing its IC₅₀ values across a panel of kinases. A highly selective inhibitor will have a significantly lower IC₅₀ for its primary target compared to other kinases.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates Pipetting errors, inconsistent incubation times, cell plating inconsistencies.Use calibrated pipettes, ensure consistent timing for all steps, optimize cell seeding density.
No inhibitory activity observed Compound insolubility, compound degradation, inactive kinase.Check the solubility of the compound in the assay buffer, prepare fresh compound solutions, verify the activity of the kinase with a known inhibitor.
False positives/negatives in biochemical assays Compound interference with the assay signal (e.g., fluorescence quenching or enhancement).[16]Run a counterscreen without the kinase to identify interfering compounds.
Discrepancy between biochemical and cell-based assay results Poor cell permeability of the compound, active efflux from cells, metabolism of the compound.Perform cell permeability assays, use efflux pump inhibitors, analyze compound stability in cell culture medium.

Conclusion

This compound, by virtue of its core scaffold, presents a compelling starting point for investigation as a kinase inhibitor. The protocols and guidelines presented in this application note provide a robust framework for its initial characterization. Through systematic in vitro and cell-based screening, researchers can determine its potency, selectivity, and cellular activity, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • BioAssay Systems. (n.d.). Kinase.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubMed. (n.d.). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Sigma-Aldrich. (n.d.). This compound.
  • PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • PMC. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • King-Pharm. (n.d.). Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate [16867-56-4].
  • ACS Medicinal Chemistry Letters. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • PMC. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases.
  • NIH. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
  • PubMed. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.
  • PubMed. (n.d.). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.
  • PubMed. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
  • NIH. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

Sources

Application Notes and Protocols: Ethyl 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, rich in nitrogen atoms, serves as an excellent framework for the development of potent and selective therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including acting as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3] The functionalization of this core, particularly at the 7-position, is crucial for modulating pharmacological properties. Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate emerges as a key building block in this context. The bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the generation of extensive chemical libraries for drug development.[4]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on three pivotal palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data to guide researchers in leveraging this versatile substrate for their synthetic campaigns.

Core Applications: Palladium-Catalyzed Functionalization at the C7-Position

The electron-deficient nature of the pyridine ring, further influenced by the pyrimidinone system, makes the C7-bromo substituent an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to construct carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, a significant advantage over classical methods.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds for Novel Analogs

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[6] In the context of our target molecule, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 7-position, which is a common strategy in the design of kinase inhibitors that target the ATP-binding site.[7]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the pyrido[1,2-a]pyrimidine scaffold, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br)->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 7-(4-methoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 297 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[8] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides, providing access to a diverse array of 7-amino-substituted pyrido[1,2-a]pyrimidines. These derivatives are of significant interest for their potential as kinase inhibitors and other therapeutic agents.[9]

Mechanistic Rationale:

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling and generally proceeds as follows:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'') Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br)->Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 7-(morpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (e.g., 23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • To a separate Schlenk tube, add this compound (297 mg, 1.0 mmol), NaOt-Bu (135 mg, 1.4 mmol), and a magnetic stir bar.

  • Add the pre-mixed catalyst solution to the second Schlenk tube, followed by morpholine (131 µL, 1.5 mmol) and additional anhydrous toluene (3 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly valuable for introducing linear alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as key structural elements in biologically active molecules.

Mechanistic Rationale:

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper:

  • Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-C≡CR) Product (Ar-C≡CR) Reductive Elimination->Product (Ar-C≡CR) Cu(I)Br Cu(I)Br Alkyne Activation Alkyne Activation Cu(I)Br->Alkyne Activation R-C≡CH, Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd Transmetalation Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br) Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate (Ar-Br)->Oxidative Addition

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize Ethyl 7-(phenylethynyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (297 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (165 µL, 1.5 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkynylated product.

Data Summary

The following table summarizes representative reaction conditions and expected yields for the functionalization of this compound. Note that yields are highly dependent on the specific coupling partners and optimization of reaction conditions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O901275-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001670-85
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT880-95

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrido[1,2-a]pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the introduction of aryl, amino, and alkynyl substituents at the 7-position. The resulting compounds are of significant interest in the field of drug discovery, particularly for the development of novel kinase inhibitors. The protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents. Further exploration of other cross-coupling reactions, such as Heck, Stille, and C-H activation, could further expand the synthetic utility of this important intermediate.

References

  • Aly, A. A., Ishak, E. A., Ramadan, M., Germoush, M. O., El-Emary, T. I., & Al-Muaikel, N. S. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), 451-472.
  • Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
  • Boruah, M., & Prajapati, D. (2011). Efficient and Original Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction in the 4H-Pyrido[1,2-a]pyrimidin-4-one Series. Synthesis, 2011(18), 2943-2948.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N and C-O Bond Formation. In Cross-Coupling Reactions (pp. 1-125). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788.
  • El-Salam, O. I. A., Shalaby, A. M., El-Sawy, A. A., Elshihaby, S., & Abdulla, M. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Horiuchi, T., Takeda, Y., Haginoya, N., Miyazaki, M., Nagata, M., Kitagawa, M., Akahane, K., & Uoto, K. (2011). Discovery of Novel Thieno[2,3-d]pyrimidin-4-yl Hydrazone-Based Cyclin-Dependent Kinase 4 Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationships. Chemical and Pharmaceutical Bulletin, 59(8), 991-1002.
  • Masip, V., Lirio, Á., Sánchez-López, A., Cuenca, A. B., Puig de la Bellacasa, R., Abrisqueta, P., ... & Estrada-Tejedor, R. (2021). Expanding the Diversity at the C-4 Position of Pyrido [2, 3-d] pyrimidin-7 (8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molnár, A., Kapros, A., Párkányi, L., Mucsi, Z., Vlád, G., & Hermecz, I. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido [1, 2-a] pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565.
  • Nimmakayala, M. R., Razafindrainibe, F., Voros, C., Jagadeesh, Y., Tissier, A., Mardy, K., ... & Baati, R. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 26(61), 13876-13881.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Shamroukh, A. H., Rashad, A. E., Sayed, H. H., & Abdel-Megeid, F. M. (2016). The chemistry of pyrido [2, 3-d] pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Jismy, B., Aouad, M. R., Ababriya, M., Tikad, A., Guillaumet, G., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo [1, 5-a] pyrimidin-5 (4H)-one: towards a new access to 3, 5-diarylated 7-(trifluoromethyl)
  • Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5, 6, 7, 8-tetrahydropyrido [2, 3-d] pyrimidines. Molecular diversity, 6(2), 85-92.
  • Gein, V. L., Silaeva, E. A., Dmitriev, M. V., & Eltsov, O. S. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido [2, 3-d] pyrimidine-5-carboxylates. Russian Journal of General Chemistry, 92(5), 767-772.
  • Hori, M., Imai, E., Iwakura, H., & Kataoka, T. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido [1, 2-a] thieno [2, 3-d] pyrimidines. Journal of medicinal chemistry, 24(7), 878-882.
  • Maccari, R., Ottanà, R., Curinga, C., Vigorita, M. G., Giglio, M., Ciurleo, R., ... & Delia, S. (2005). Pyrido [1, 2-a] pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of medicinal chemistry, 48(20), 6296-6306.

Sources

The Versatile Scaffold: Application Notes and Protocols for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including applications as psychotropic and antiallergic agents.[1] This guide provides detailed experimental procedures for the synthesis and functionalization of a key intermediate, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, intended for researchers and professionals in drug discovery and development. The protocols herein are designed to be robust and adaptable, facilitating the exploration of this versatile chemical entity.

Overview of the Pyrido[1,2-a]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings to form pyridopyrimidines results in a class of compounds with significant therapeutic potential.[1] The specific isomer, pyrido[1,2-a]pyrimidine, has been incorporated into various biologically active molecules. The subject of this guide, this compound (CAS: 16867-56-4), serves as a crucial building block for the synthesis of novel derivatives through the strategic functionalization of its bromine-substituted position.[2]

Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₉BrN₂O₃[2]
Molecular Weight 297.11 g/mol
Appearance Solid
Purity Typically >97%[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis of the Core Scaffold

Hypothetical Synthesis of this compound

This protocol is based on the common cyclocondensation reaction to form the pyrido[1,2-a]pyrimidine ring system.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-2-aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Anhydrous Toluene

  • Hexanes

Procedure:

  • To a solution of 4-bromo-2-aminopyridine (1.0 eq) in anhydrous toluene, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting crude intermediate, add diphenyl ether and heat the mixture to 250 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with hexanes to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with hexanes, and dry under vacuum to afford this compound.

Causality: The initial reaction is a Michael addition of the amino group to the electron-deficient alkene of DEEM, followed by elimination of ethanol to form an enamine intermediate. The subsequent thermal cyclization in a high-boiling solvent like diphenyl ether facilitates the intramolecular aromatic substitution to form the fused pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the pyrido[1,2-a]pyrimidine core is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for introducing molecular diversity and are widely employed in drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. This protocol outlines the coupling of this compound with a generic arylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the desired biaryl product and regenerates the catalyst. The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst.[3]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (80-100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Dilute monitor->quench extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][4] This protocol describes the coupling of the title compound with a primary or secondary amine.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting palladium(II) complex then coordinates to the amine, and deprotonation by the strong base (NaOtBu) forms a palladium-amido complex. Reductive elimination furnishes the desired arylamine. The use of bulky, electron-rich phosphine ligands like XPhos is often critical for promoting the reductive elimination step and achieving high yields.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Ligand Exchange Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination Pd(0)L2_regen Pd(0)L2 Ar-NR'R''->Pd(0)L2_regen Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(L2)-Br Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)(L2)-NHR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Other Important Transformations

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Protocol 4: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF or DMF, followed by triethylamine (2-3 eq) and the terminal alkyne (1.5 eq).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Causality: This reaction involves a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the coupled product.[6][7]

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further modifications, such as amide bond formation.

Protocol 5: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add LiOH or NaOH (2-3 eq) and stir the mixture at room temperature to 50 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.[8]

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. An acid-base reaction between the initially formed carboxylate and the expelled ethoxide (or another equivalent of hydroxide) is followed by acidification in the workup to protonate the carboxylate and yield the final carboxylic acid product.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]

  • National Institutes of Health. (2023, March 8). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. [Link]

  • PubMed. (2022, June 14). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • National Institutes of Health. (2021, June). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • 克拉玛尔试剂. 7-Bromo-4H-pyrido[1,2-a]pyrimidine-4-oxo-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties have led to the development of compounds with a wide array of biological activities, including potent inhibitors of SHP2 phosphatase, anticancer agents, and HIV-1 integrase inhibitors.[1] The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for the development of novel therapeutics.

This guide provides a detailed technical overview and actionable protocols for the derivatization of a key intermediate, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . This starting material offers two primary, orthogonal sites for chemical modification: the C7-bromo position on the pyridine ring and the ethyl ester at the C3 position.

The C7-bromo group serves as a versatile handle for introducing a wide range of substituents via modern cross-coupling methodologies. This position is particularly amenable to palladium-catalyzed reactions, allowing for the installation of aryl, heteroaryl, alkyl, and amino moieties. Such modifications can significantly impact the compound's interaction with biological targets and modulate its pharmacokinetic profile.

Simultaneously, the ethyl ester at the C3 position provides a gateway for modifications that can influence solubility, cell permeability, and metabolic stability. This group can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further functionalization, or converted directly into a diverse library of amides.

This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around the pyrido[1,2-a]pyrimidine scaffold. The protocols provided herein are based on established synthetic methodologies and are designed to be both robust and adaptable to a variety of research needs.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically planned to explore structure-activity relationships (SAR) effectively. The following diagram illustrates the key derivatization pathways from the starting material.

G cluster_c7 C7 Derivatization cluster_c3 C3 Derivatization start This compound c7_aryl 7-Aryl/Heteroaryl Derivatives start->c7_aryl Suzuki-Miyaura Coupling c7_amino 7-Amino Derivatives start->c7_amino Buchwald-Hartwig Amination c7_alkynyl 7-Alkynyl Derivatives start->c7_alkynyl Sonogashira Coupling c3_acid 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid start->c3_acid Ester Hydrolysis c3_amide 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides start->c3_amide Direct Amidation c3_acid_amide Amide Derivatives from Acid c3_acid->c3_acid_amide Amide Coupling

Caption: Key derivatization pathways for this compound.

Part 1: Derivatization at the C7-Position

The bromine atom at the C7 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates these transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the C7 position and a wide range of aryl and heteroaryl boronic acids or esters. This reaction is tolerant of many functional groups and typically proceeds with high yields.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used. The choice of ligand can be critical for optimizing yield and reaction time, with bulky, electron-rich phosphines often being superior.

  • Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and the suppression of side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of Ethyl 7-aryl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates

G reagents 1. Arylboronic acid 2. Pd Catalyst (e.g., Pd(PPh₃)₄) 3. Base (e.g., K₂CO₃) 4. Solvent (e.g., Dioxane/H₂O) product Ethyl 7-aryl-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate reagents->product start Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate start->product Heat

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C7 position.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq.).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O901680-90
33-Pyridylboronic acidPd(PPh₃)₄ (10)K₃PO₄DMF/H₂O110875-85
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2] This method allows for the introduction of a wide variety of primary and secondary amines at the C7 position.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor and a specialized phosphine ligand. The choice of ligand is crucial and often depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are generally effective.[3][4]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base.

Experimental Protocol: Synthesis of Ethyl 7-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates

G reagents 1. Amine (R¹R²NH) 2. Pd Precatalyst (e.g., Pd₂(dba)₃) 3. Ligand (e.g., XPhos) 4. Base (e.g., NaOtBu) 5. Anhydrous Solvent (e.g., Toluene) product Ethyl 7-(R¹R²N)-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate reagents->product start Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate start->product Heat

Caption: Workflow for Buchwald-Hartwig amination at the C7 position.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a dry reaction vessel.

  • Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture with stirring at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Part 2: Derivatization at the C3-Position

The ethyl ester at the C3 position offers a secondary point for diversification, primarily through hydrolysis to the carboxylic acid or conversion to amides.

Ester Hydrolysis to the Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a key intermediate for further functionalization, such as amide coupling with a broader range of amines or the formation of other ester derivatives.

Causality Behind Experimental Choices:

  • Reagent: Basic hydrolysis using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is typically efficient. LiOH is often preferred due to the higher solubility of lithium carboxylates in mixed aqueous-organic solvents.

  • Solvent: A mixture of a water-miscible organic solvent (e.g., THF, methanol, or ethanol) and water is used to ensure the solubility of both the ester and the hydroxide reagent.

Experimental Protocol: Synthesis of 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

G reagents 1. Base (e.g., LiOH·H₂O) 2. Solvent (e.g., THF/H₂O) intermediate Carboxylate Salt reagents->intermediate start Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine-3-carboxylate start->intermediate Stir at RT product 7-Bromo-4-oxo-4H-pyrido[1,2-a] -pyrimidine-3-carboxylic acid intermediate->product acid Acidification (e.g., aq. HCl) acid->product

Caption: Workflow for the hydrolysis of the C3-ethyl ester.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

Direct Amidation of the Ethyl Ester

For certain amines, particularly primary aliphatic amines, the ethyl ester can be directly converted to the corresponding amide by heating the ester with an excess of the amine.[5] This method is straightforward for reactive amines but may not be suitable for less nucleophilic or sterically hindered amines.

Causality Behind Experimental Choices:

  • Amine: A large excess of the amine is often used to drive the reaction to completion. The amine acts as both the nucleophile and the solvent in some cases.

  • Temperature: Elevated temperatures are typically required to facilitate the aminolysis of the ester.

Experimental Protocol: Synthesis of 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Step-by-Step Methodology:

  • In a sealed reaction vessel, combine this compound (1.0 eq.) and the desired primary aliphatic amine (5-10 eq.).

  • If the amine is a solid or has a high boiling point, a high-boiling solvent such as DMF or DMSO can be used.

  • Seal the vessel and heat the mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an excess of a volatile amine was used, remove it under reduced pressure. Otherwise, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then a non-polar solvent like n-hexane to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Amide Coupling from the Carboxylic Acid

For a broader scope of amines, including secondary and aromatic amines, the most reliable method for amide formation is to first hydrolyze the ester to the carboxylic acid (as in section 2.1) and then use standard peptide coupling reagents.

Causality Behind Experimental Choices:

  • Coupling Reagents: A wide variety of coupling reagents are available, such as HATU, HOBt/EDC, or T3P. These reagents activate the carboxylic acid to facilitate attack by the amine.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.

  • Solvent: Anhydrous aprotic polar solvents like DMF or dichloromethane (DCM) are standard choices.

Experimental Protocol: General Amide Coupling

Step-by-Step Methodology:

  • Dissolve 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF.

  • Add the desired amine (1.1 eq.), the coupling reagent (e.g., HATU, 1.2 eq.), and a base (e.g., DIPEA, 2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly versatile building block for the synthesis of novel, biologically relevant compounds. The strategic and selective derivatization at the C7 and C3 positions, as outlined in these protocols, provides a robust framework for generating extensive compound libraries for structure-activity relationship studies. The palladium-catalyzed cross-coupling reactions at C7 offer a powerful means to introduce a wide range of substituents, while the modifications at the C3 ester allow for the fine-tuning of physicochemical properties. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the pyrido[1,2-a]pyrimidine scaffold in their drug discovery and development efforts.

References

  • Chen, M., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]

  • Sravanthi, T., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Fors, B. P., et al. (2008). A highly active catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for Pyrido[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of compounds with a wide array of biological activities.[1] This structural motif is present in molecules demonstrating potent anticancer, anti-inflammatory, and neurotropic properties.[1][2] Notably, derivatives of this scaffold have been identified as potent inhibitors of critical cellular enzymes, including protein kinases and phosphatases, making them highly attractive candidates for drug discovery campaigns.[3][4][5]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, validated high-throughput screening (HTS) protocols, and data analysis workflows necessary to identify and characterize novel, bioactive pyrido[1,2-a]pyrimidine compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: Biochemical Assays for Direct Target Interrogation

Rationale for a Target-First Approach

For compound classes like pyrido[1,2-a]pyrimidines, which have known enzymatic targets, a biochemical HTS campaign is the logical starting point.[3][4][5] These assays offer the distinct advantage of directly measuring the interaction between a compound and its purified target protein. This approach minimizes the confounding variables present in a cellular environment, providing a clear, unambiguous measure of on-target activity and potency. Furthermore, it allows for the early determination of the mechanism of inhibition, such as ATP-competitiveness for kinase targets.[6][7]

Focus Area 1: Protein Kinase Targets (e.g., PI3K, mTOR, PIM-1)

Many pyrido[1,2-a]pyrimidine derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5][8][9] A universal feature of kinase activity is the transfer of a phosphate group from ATP to a substrate, producing ADP. Therefore, assays that quantify ADP production are a robust and widely applicable method for screening kinase inhibitors.[10][11][12][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for cancer drug discovery.

This protocol is designed to quantify kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The detection principle relies on a luciferase enzyme that uses ATP to produce a luminescent signal; thus, lower light output corresponds to higher kinase activity and weaker inhibition.

Experimental Causality:

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors, which compete with ATP for the kinase's binding site.

  • Homogeneous Format: This "add-and-read" format requires no separation or washing steps, making it ideal for the speed and automation of HTS.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The precise components may vary depending on the specific kinase.

    • Enzyme/Substrate Mix: Dilute the kinase and its corresponding substrate (e.g., a generic peptide substrate) to 2X the final desired concentration in Kinase Buffer.

    • Compound Plates: Prepare 384-well plates containing the pyrido[1,2-a]pyrimidine compounds at various concentrations. Typically, this involves a serial dilution to generate a dose-response curve. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

    • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer.

  • Assay Procedure:

    • Using a liquid handler, dispense 5 µL of the 2X Enzyme/Substrate Mix into each well of the compound plates.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and its substrate, luciferin, and stops the kinase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation & Quality Control:

ParameterTypical ValuePurpose
Z'-factor > 0.5A measure of assay robustness and separation between high and low controls.
Signal-to-Background (S/B) > 10Ensures a sufficient dynamic range for hit identification.
DMSO Tolerance < 0.5%Determines the maximum concentration of vehicle that does not affect assay performance.
ATP Concentration 1-10 µM (Kinase-dependent)Optimized for sensitivity to competitive inhibitors.
Focus Area 2: Protein Phosphatase Targets (e.g., SHP2)

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways related to proliferation and survival.[3] Overactivity of SHP2 is linked to various cancers, making it a valuable therapeutic target. HTS assays for phosphatases typically measure the dephosphorylation of a substrate.

This protocol uses a small phosphopeptide substrate labeled with a fluorophore. In solution, this small peptide tumbles rapidly, resulting in low fluorescence polarization. When the phosphatase is inhibited, the peptide remains phosphorylated and can be bound by a large phosphopeptide-binding antibody. This large complex tumbles slowly, leading to a high FP signal. Therefore, a high FP signal correlates with potent inhibition.

Experimental Causality:

  • FP Detection: This method is homogeneous and less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.

  • Substrate Concentration: The substrate concentration is kept below its Km value to ensure the assay is sensitive to inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphatase Buffer: Prepare a buffer optimized for SHP2 activity (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT).

    • SHP2 Enzyme: Dilute purified SHP2 enzyme to a 2X concentration in Phosphatase Buffer.

    • Compound Plates: Prepare 384-well black assay plates with serially diluted pyrido[1,2-a]pyrimidine compounds and controls.

    • Fluorescent Substrate: Prepare a 2X solution of the fluorescein-labeled phosphopeptide substrate.

  • Assay Procedure:

    • Dispense 10 µL of the 2X SHP2 enzyme solution into the wells of the compound plate.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X fluorescent substrate solution.

    • Incubate for 90 minutes at room temperature, protected from light.

  • Signal Detection:

    • Stop the enzymatic reaction by adding 10 µL of a stop solution containing a phosphopeptide-binding antibody.

    • Incubate for at least 60 minutes to allow for antibody-peptide binding to reach equilibrium.

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

Part 2: Cell-Based Assays for Phenotypic and Pathway Validation

Rationale for Cellular Screening

While biochemical assays are excellent for primary screening, they do not provide information on crucial drug-like properties such as cell permeability, metabolic stability, or potential off-target effects.[6][7] Cell-based assays are therefore essential secondary screens to validate hits in a more physiologically relevant context and to identify compounds with the desired cellular phenotype (e.g., cancer cell death).[14]

Protocol 3: Cell Viability and Cytotoxicity Assay

This assay is a cornerstone for screening anticancer compounds.[15] It measures the number of viable cells after treatment with the test compounds. A common method uses the metabolic reduction of resazurin (a non-fluorescent blue dye) to resorufin (a highly fluorescent pink compound) by metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into 384-well clear-bottom, black-walled plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Add 10 µL of the pyrido[1,2-a]pyrimidine compounds at various concentrations to the cells. Use a known cytotoxic agent as a positive control and DMSO as a negative control.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Detection:

    • Add 10 µL of a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well.

    • Incubate for 2-4 hours.

    • Measure fluorescence using a plate reader (typically ~560 nm excitation / ~590 nm emission).

Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Data is typically normalized to the DMSO control (100% viability) and a background control (0% viability). The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Part 3: Integrated HTS Workflow and Data Analysis

A successful screening campaign relies on a logical progression from primary screening to hit confirmation and validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary (Cellular) Assays cluster_3 Lead Optimization Primary Large-Scale Primary HTS (e.g., Luminescent Kinase Assay) Single High Concentration DoseResponse Dose-Response (IC₅₀) Assay Biochemical Confirmation Primary->DoseResponse Identifies 'Hits' Interference Counter-Screen (Assay Interference Check) DoseResponse->Interference Confirms Potency CellViability Cell Viability / Cytotoxicity (e.g., Resazurin Assay) Interference->CellViability Filters False Positives TargetEngagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) CellViability->TargetEngagement Validates Cellular Activity SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR Confirms On-Target Effect

Caption: A typical integrated workflow for a pyrido[1,2-a]pyrimidine inhibitor discovery campaign.

Trustworthiness: A Self-Validating System

Every protocol described is part of a self-validating system. The primary biochemical assay identifies compounds that interact with the target. The dose-response confirmation validates their potency. The cell-based assays then confirm that this potency translates into a desired biological effect within a relevant cellular context. Counter-screens for assay interference (e.g., testing for compound autofluorescence or direct inhibition of the reporter enzyme) are critical steps to eliminate false positives and ensure the trustworthiness of the data.

References

  • Fluorescence assays for high-throughput screening of protein kinases.Combinatorial Chemistry & High Throughput Screening.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.Semantic Scholar.
  • Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview.BenchChem.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents.National Institutes of Health (NIH).
  • High throughput cell-based screening methods for cancer drug discovery.ResearchGate.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.PubMed.
  • What Is the Best Kinase Assay?BellBrook Labs.
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases.PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.ResearchGate.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents.Oncotarget.
  • Microplate Assays for High-Throughput Drug Screening in Cancer Research.BMG LABTECH.
  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity.PubMed.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.Journal of Medicinal Chemistry.
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.ResearchGate.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.RSC Publishing.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.RSC Advances.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.RSC Publishing.

Sources

Analytical techniques for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Introduction: this compound is a heterocyclic compound featuring the pyrido[1,2-a]pyrimidine scaffold. This core structure is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] As a functionalized intermediate, precise and comprehensive analytical characterization is paramount to ensure its structural integrity, purity, and suitability for subsequent synthetic transformations and biological screening. This guide provides a detailed exploration of the essential analytical techniques and protocols for the definitive characterization of this compound, grounded in established scientific principles.

This document moves beyond simple procedural lists, offering insights into the rationale behind methodological choices and the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring researchers can confidently ascertain the identity and quality of their material.

Physicochemical & Structural Overview

A foundational step in any analytical workflow is to understand the basic properties of the molecule.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrN₂O₃[2]
Molecular Weight 297.11 g/mol [2]
CAS Number 16867-56-4[2]
Appearance Solid
Storage Room temperature, sealed in dry, dark place

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality & Rationale

For this compound, ¹H NMR will confirm the presence and connectivity of all hydrogen atoms, including the ethyl ester and the protons on the aromatic core. The distinct chemical shifts and coupling patterns are definitive fingerprints of the pyrido[1,2-a]pyrimidine system.[3] ¹³C NMR complements this by identifying all unique carbon environments, including the carbonyls and the brominated carbon.

Predicted Spectral Data

Note: Predicted chemical shifts (δ) are based on the analysis of similar heterocyclic systems and general substituent effects. Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Features
Ethyl (CH₃) δ ~1.3 ppm (t, 3H)δ ~14 ppmTriplet due to coupling with adjacent CH₂.
Ethyl (CH₂) δ ~4.3 ppm (q, 2H)δ ~61 ppmQuartet due to coupling with CH₃. Deshielded by the ester oxygen.
H6 δ ~9.1 ppm (d, 1H)δ ~148 ppmExpected to be the most deshielded proton on the pyridine ring due to proximity to the bridgehead nitrogen.[3]
H8 δ ~8.1 ppm (dd, 1H)δ ~128 ppmDoublet of doublets due to coupling with H6 and H9.
H9 δ ~7.9 ppm (d, 1H)δ ~118 ppmDoublet due to coupling with H8.
H2 δ ~8.8 ppm (s, 1H)δ ~145 ppmSinglet, deshielded by the adjacent nitrogen and carbonyl group.
C7 (C-Br) -δ ~115 ppmShielded carbon directly attached to bromine.
C3 -δ ~110 ppmCarbon bearing the carboxylate group.
C4 (C=O) -δ ~175 ppmKetone carbonyl carbon, highly deshielded.
Ester (C=O) -δ ~164 ppmEster carbonyl carbon.
Other Ar-C -δ ~120-155 ppmRemaining aromatic and bridgehead carbons.
Experimental Protocol: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice for complex heterocyclic systems.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the instrument. Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Mass Verification

LC-MS is a cornerstone technique in drug development, combining the separation power of HPLC with the mass analysis capability of mass spectrometry. It is ideal for verifying the molecular weight of the target compound and assessing its purity in a single run.

Causality & Rationale

The primary goal is to confirm the molecular weight (297.11 g/mol ). Electrospray ionization (ESI) in positive mode is expected to generate the protonated molecule, [M+H]⁺. A crucial validation point for this specific compound is the isotopic pattern conferred by the bromine atom. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum should exhibit two prominent peaks for the [M+H]⁺ ion, separated by 2 Da (e.g., at m/z 297 and 299), with nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation & Conditions:

ParameterRecommended Setting
LC System Agilent 1260 Infinity II or equivalent
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive
Mass Range m/z 100-500
Capillary Voltage 3000 V
Fragmentor Voltage 70 V
  • Data Interpretation:

    • Chromatogram: Examine the total ion chromatogram (TIC). A pure sample should show a single major peak at a specific retention time.

    • Mass Spectrum: Extract the mass spectrum from the main peak. Verify the presence of the [M+H]⁺ ion cluster at m/z ~297 and ~299 with approximately equal intensity.

HPLC-UV: Quantitative Purity Assessment

While LC-MS confirms identity, HPLC with UV detection is the gold standard for quantifying purity. The pyrido[1,2-a]pyrimidine core is a strong chromophore, making UV detection highly sensitive.

Causality & Rationale

This method is used to determine the percentage purity of the compound by separating it from any starting materials, by-products, or degradation products. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Experimental Protocol: HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in acetonitrile or methanol. Ensure complete dissolution.

  • Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Standard system with a UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection λ 254 nm and 280 nm (or scan with DAD to find λmax)
Injection Vol. 10 µL
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality & Rationale

For this molecule, IR is excellent for quickly verifying the presence of the two distinct carbonyl groups (ester and the ring ketone) and the aromatic system. The absence of certain bands (e.g., -OH or -NH₂) can also be informative.

Table 2: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=O (Ester)~1735Stretch
C=O (Ring Ketone)~1680Stretch
C=N / C=C (Aromatic)1500 - 1650Stretch
C-O (Ester)1100 - 1300Stretch
C-Br500 - 600Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Analytical Workflow & Data Integration

No single technique provides the complete picture. The strength of characterization lies in the integration of orthogonal data sets. The following diagrams illustrate the recommended workflow and the logic of data integration.

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesized Product IR IR Spectroscopy (Functional Groups) Synthesis->IR LCMS LC-MS (Molecular Weight & Isotope Pattern) Synthesis->LCMS NMR NMR Spectroscopy (¹H, ¹³C - Structure) LCMS->NMR HPLC HPLC-UV (Purity %) NMR->HPLC Final Confirmed Structure & Purity >95% HPLC->Final

Caption: Recommended analytical workflow for compound characterization.

G cluster_interpretation Data NMR Data MS Data IR Data HPLC Data Interp_NMR Correct Proton & Carbon Signals and Connectivity Data:f0->Interp_NMR Interp_MS Correct [M+H]⁺ and Br Isotope Pattern (1:1) Data:f1->Interp_MS Interp_IR Presence of C=O (Ester & Ketone) Data:f2->Interp_IR Interp_HPLC Single Major Peak (Area % > 95%) Data:f3->Interp_HPLC Conclusion Structure & Purity Confirmed Interp_NMR->Conclusion Interp_MS->Conclusion Interp_IR->Conclusion Interp_HPLC->Conclusion

Sources

Application Notes and Protocols for Cell-Based Assays with Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Pyrido[1,2-a]pyrimidine Analog

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class.[1][2][3][4][5] While specific biological activities for this exact molecule are not extensively documented in current literature, the pyrido[1,2-a]pyrimidine scaffold is a known pharmacophore present in molecules with diverse biological activities, including anti-atherosclerotic and HIV-1 integrase inhibitory effects.[6][7] Furthermore, similar heterocyclic structures are often investigated as kinase inhibitors, a critical class of molecules in drug discovery, particularly in oncology and immunology.[8][9][10]

This guide provides a comprehensive suite of cell-based assay protocols to enable researchers to conduct an initial characterization of the biological effects of this compound. The following protocols are designed to assess its cytotoxic potential, effects on cell cycle progression and apoptosis, and its potential to modulate key signaling pathways commonly associated with kinase inhibition, such as the p38 MAPK and NF-κB pathways.[11][12][13][14][15][16][17][18]

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability and define a therapeutic window. These assays are crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[19] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
0.11.2297.6%
11.1592.0%
100.8568.0%
500.6048.0%
1000.3024.0%

Part 2: Mechanistic Insights - Cell Cycle and Apoptosis Analysis

Following the determination of the compound's cytotoxic profile, the next step is to investigate the underlying mechanisms of cell growth inhibition. This involves assessing the compound's impact on cell cycle progression and its ability to induce apoptosis (programmed cell death).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24] This can reveal if the compound induces cell cycle arrest at a specific checkpoint.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations below the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[24]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Apoptosis Detection by Annexin V/PI Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis.[25][26] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27][28] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[27][28]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

Diagram 1: Experimental Workflow for Cellular Characterization

G cluster_0 Initial Assessment cluster_1 Mechanistic Studies (Sub-IC50 Concentrations) A Cell Seeding B Compound Treatment (Dose-Response) A->B C MTT Assay B->C D Determine IC50 C->D E Cell Cycle Analysis (PI Staining) D->E Inform Concentration Selection F Apoptosis Assay (Annexin V/PI) D->F Inform Concentration Selection G Signaling Pathway Analysis (Western Blot) D->G Inform Concentration Selection

Caption: Workflow for characterizing a novel compound.

Part 3: Target Pathway Elucidation

Given that many pyrido[1,2-a]pyrimidine derivatives function as kinase inhibitors, investigating the compound's effect on key signaling pathways is a logical next step. The p38 MAPK and NF-κB pathways are central to cellular responses to stress, inflammation, and proliferation, and are frequently modulated by kinase inhibitors.[11][13][14][15][16][17][18]

p38 MAPK Pathway Activation

The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines.[11][15][16][18] Its activation can be assessed by measuring the phosphorylation of p38 itself.

Protocol: Western Blot for Phospho-p38 MAPK

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 30-60 minutes) with or without a known p38 activator (e.g., anisomycin). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

NF-κB Translocation Assay

The NF-κB signaling pathway is crucial in regulating immune and inflammatory responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus to regulate gene expression.[12][13] This translocation can be visualized by immunofluorescence or quantified by cellular fractionation and Western blotting.

Protocol: NF-κB Nuclear Translocation by Immunofluorescence

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with the compound, followed by stimulation with an NF-κB activator like TNF-α.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking and Staining: Block with 1% BSA and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Assess the localization of the p65 signal (cytoplasmic vs. nuclear) in treated versus control cells.

Diagram 2: p38 MAPK and NF-κB Signaling Pathways

G cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Downstream Downstream Targets (e.g., ATF-2, MK2) p_p38->Downstream Response_p38 Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response_p38 Compound Ethyl 7-bromo-4-oxo... (Hypothesized Inhibitor) Compound->p38 Inhibition? IKK IKK Complex Compound->IKK Inhibition? Stimuli TNF-α / IL-1 Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Degradation Proteasomal Degradation p_IkB->Degradation Transcription Gene Transcription NFkB_nuc->Transcription

Caption: Hypothesized modulation of p38 and NF-κB pathways.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential mechanism of action. Positive results, such as the inhibition of p38 phosphorylation or the blockage of NF-κB translocation, would strongly suggest that this compound functions as a kinase inhibitor and would warrant further investigation using in vitro kinase assays and broader cell-based screening panels.[8][9][29]

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link][27][28]

  • Profacgen. Cell-based Kinase Assays. [Link][8]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link][9]

  • Jo, A., et al. (2017). Assaying cell cycle status using flow cytometry. PMC. [Link][20]

  • Assay Genie. p38 MAPK Signaling Review. [Link][11]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link][30]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link][31]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link][19]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University of Chicago. Cell Cycle Analysis. [Link][21]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link][32]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][33]

  • Wikipedia. Cell cycle analysis. [Link][23]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link][24]

  • Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link][12]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link][13]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link][10]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link][14]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link][34]

  • QIAGEN. p38 MAPK Signaling. [Link][18]

  • Doron Scientific. This compound. [Link][5]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link][35]

  • PubChem. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. [Link][36]

  • PubMed. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors. [Link][6]

  • PubMed. Nitrogen Bridgehead Compounds. Part 7: Synthesis of Anti-Atherosclerotic pyrido[1,2-a]pyrimidines. [Link][7]

Sources

Application Notes & Protocols: A Framework for the In Vitro Investigation of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in molecules exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3][4] This document provides a comprehensive guide for the initial in vitro characterization of a specific novel derivative, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4).[5]

The objective of these application notes is to equip researchers, scientists, and drug development professionals with a logical, stepwise framework and detailed experimental protocols to systematically evaluate the cytotoxic and anti-inflammatory potential of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a robust preliminary assessment of the compound's bioactivity profile.

Section 1: Foundational Analysis: Cytotoxicity and Cell Viability

Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[6] This foundational analysis serves two primary purposes: 1) to identify potential anticancer or cytotoxic properties, and 2) to establish a sub-toxic concentration range for subsequent mechanistic and functional assays.[6][7] Assessing cytotoxicity across a panel of both cancerous and non-cancerous cell lines provides a preliminary measure of the compound's therapeutic index.[8] The following protocols utilize tetrazolium salt reduction assays, which measure the metabolic activity of viable cells.[9][10]

Workflow for Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Select Cell Lines (e.g., MCF-7, A549, RAW 264.7) seed Seed Cells in 96-well Plates start->seed Optimize seeding density treat_cells Treat Cells with Compound (e.g., 24, 48, 72h) seed->treat_cells prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat_cells add_reagent Add Viability Reagent (MTT or XTT) treat_cells->add_reagent incubate Incubate (1-4 hours) add_reagent->incubate read_plate Read Absorbance (Microplate Reader) incubate->read_plate calc_viability Calculate % Cell Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol 1.1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11] The quantity of formazan is directly proportional to the number of viable cells.[12]

Materials:

  • Selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HEK293 non-cancerous)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (Test Compound)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or DMSO)[12]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent and non-toxic (typically <0.5%).[9] Remove the old medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[10][11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength (e.g., 630-690 nm) can be used to reduce background noise.[9]

Protocol 1.2: XTT Assay for Cell Viability

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation alternative to the MTT assay.[9] Metabolically active cells reduce XTT to a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[9]

Materials:

  • Same as MTT assay, but replace MTT and solubilization solution with:

  • XTT labeling mixture (prepared fresh by mixing XTT reagent and an electron-coupling agent, as per manufacturer's instructions).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • XTT Addition: After the compound incubation period, add 50 µL of freshly prepared XTT labeling mixture to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on cell type and density.[11]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.[9][11] A reference wavelength of ~660 nm can be used for background correction.[11]

Data Presentation and Analysis

The results are expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is a key metric of cytotoxic potency.[14]

Table 1: Example Cytotoxicity Data for this compound

Cell LineTreatment TimeIC₅₀ (µM)
MCF-7 (Breast Cancer)48hValue ± SD
A549 (Lung Cancer)48hValue ± SD
HEK293 (Normal Kidney)48hValue ± SD
Data should be presented as mean ± standard deviation from at least three independent experiments.[14]

Section 2: Screening for Anti-inflammatory Activity

Rationale: Many pyrimidine derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways.[3][15][16] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation activates signaling cascades, primarily through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB.[16] This, in turn, upregulates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16] The following protocols are designed to assess the compound's ability to inhibit the production of these key mediators.

LPS-Induced Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Signaling Cascade TLR4->MyD88 NFkB NF-κB Activation (Nuclear Translocation) MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB->Cytokines Compound Test Compound (Potential Inhibitor) Compound->MyD88 Compound->NFkB NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the NO concentration.[16] This method is used to assess the compound's inhibitory effect on iNOS activity or expression.[17]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 96-well plates

  • Test Compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various non-toxic concentrations of the test compound (determined from Section 1). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include control wells: untreated cells, cells with LPS only, and cells with the compound only (to check for direct effects).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[18]

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2.2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, such as cytokines (e.g., TNF-α, IL-6), in the cell supernatant.[19] A capture antibody specific to the cytokine of interest is immobilized on a plate, followed by the addition of the sample. A second, enzyme-linked detection antibody binds to the captured cytokine, and a substrate is added to produce a measurable color change.[20][21]

Materials:

  • Supernatants collected from the same experiment as the Griess Assay (Protocol 2.1, Step 5).

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, recombinant standard, enzyme conjugate, and substrate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure (General): Note: Follow the specific instructions provided with the commercial ELISA kit.[22][23]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[22]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[20]

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[22]

  • Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes until a color develops.[23]

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.[21]

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation and Analysis

Results are typically presented as the percentage inhibition of NO or cytokine production compared to the LPS-stimulated control.

Table 2: Example Anti-inflammatory Activity Data

Compound Conc. (µM)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)
0 (LPS only)100%100%
1Value ± SDValue ± SD
10Value ± SDValue ± SD
50Value ± SDValue ± SD
Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then investigating anti-inflammatory potential in a relevant cellular model, researchers can efficiently gather crucial preliminary data. Positive results from these assays would warrant further, more detailed mechanistic studies, such as:

  • Cyclooxygenase (COX) Inhibition Assays: To determine if the anti-inflammatory effect is mediated through inhibition of COX-1 and/or COX-2 enzymes.[3][15]

  • NF-κB Pathway Analysis: Using techniques like Western blotting or reporter assays to confirm if the compound inhibits NF-κB activation.

  • Apoptosis Assays: If significant cytotoxicity is observed in cancer cell lines, assays like Annexin V/PI staining can elucidate the mechanism of cell death.[14]

Following these standardized yet flexible protocols will ensure the generation of high-quality, reproducible data, providing a solid foundation for the continued development of this promising compound.

References

  • Molecules. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Retrieved from [Link]

  • Geronikaki, A., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches to Determine Expression of Inflammatory Cytokines. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

  • Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Sharma, J., et al. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • Al-Salahi, R., et al. (2011). Solid-phase synthesis and inhibitory effects of some pyrido[1,2-c]pyrimidine derivatives on leukocyte formations and experimental inflammation. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Cytokine ELISA Protocol Guide. Retrieved from [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]

  • RSC Publishing. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring a higher success rate and optimized reaction conditions.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a Gould-Jacobs reaction. This well-established method involves a two-step process:

  • Condensation: The initial step is the reaction of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the intermediate, diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is then heated at a high temperature, leading to an intramolecular cyclization to form the desired pyrido[1,2-a]pyrimidine ring system.

While the reaction is robust, careful control of reaction parameters is crucial for achieving high yield and purity. This guide will delve into the common issues that may arise and provide systematic solutions.

Visualizing the Reaction Pathway

Gould-Jacobs Reaction Figure 1: Gould-Jacobs reaction pathway for the synthesis of this compound. cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-amino-5-bromopyridine 2-amino-5-bromopyridine Intermediate Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate 2-amino-5-bromopyridine->Intermediate + DEEM (Heat, ~120-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Final_Product This compound Intermediate->Final_Product High Temperature (~250°C, Dowtherm A)

Caption: Figure 1 outlines the two-step Gould-Jacobs reaction for the target compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Low or No Yield of the Final Product

Question: My reaction has resulted in a very low yield of the final product, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common issue that can stem from several factors throughout the two-stage reaction. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Condensation (Step 1):

    • Insufficient Temperature or Reaction Time: The initial condensation requires adequate heating to proceed efficiently. Ensure the reaction mixture of 2-amino-5-bromopyridine and DEEM is heated to at least 120-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

    • Purity of Starting Materials: Impurities in 2-amino-5-bromopyridine or DEEM can interfere with the reaction. Use reagents of high purity. DEEM can degrade over time, so it is advisable to use a freshly opened bottle or distill it before use.

  • Ineffective Cyclization (Step 2):

    • Insufficient Cyclization Temperature: The thermal cyclization is the most critical step and requires a high temperature, typically around 250°C. Using a high-boiling solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl) is essential to reach this temperature.

    • Reaction Time: While the temperature is high, the reaction time for cyclization is usually short, often in the range of 15-30 minutes. Prolonged heating at such high temperatures can lead to decomposition of the product. It is crucial to monitor the reaction by TLC to determine the optimal reaction time.

    • Inefficient Heat Transfer: Ensure uniform heating of the reaction mixture. For larger scale reactions, mechanical stirring is recommended.

  • Product Isolation Issues:

    • Precipitation: The product is typically isolated by cooling the reaction mixture and adding a non-polar solvent like hexanes or petroleum ether to induce precipitation. If the product does not precipitate, it may be due to an insufficient amount of the anti-solvent or the product being too soluble. Try adding more of the non-polar solvent and cooling the mixture in an ice bath.

    • Work-up: After precipitation, the solid should be collected by filtration and washed thoroughly with the non-polar solvent to remove the high-boiling reaction solvent (e.g., Dowtherm A).

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these impurities and how can I prevent their formation?

Answer: The formation of impurities is often related to the reaction conditions, particularly during the high-temperature cyclization step.

Common Impurities and Prevention Strategies:

Impurity/Side ProductFormation MechanismPrevention and Removal
Unreacted Intermediate Incomplete cyclization due to insufficient temperature or reaction time.Ensure the cyclization is carried out at the optimal temperature (~250°C) and for a sufficient duration. Monitor by TLC. Can be removed by recrystallization.
Polymeric/Tarry Materials Decomposition of starting materials or product at high temperatures.Avoid excessively high temperatures or prolonged heating during cyclization. Use a pre-heated high-boiling solvent and add the intermediate solution dropwise.
Decarboxylated Product Loss of the ethyl carboxylate group at high temperatures.Minimize the reaction time at the high cyclization temperature.
Regioisomers While less common with 2-aminopyridines, alternative cyclization pathways can theoretically lead to regioisomers.The electronics of the 2-aminopyridine generally favor the formation of the desired pyrido[1,2-a]pyrimidine system. Maintaining a controlled reaction temperature can help minimize the formation of less stable isomers.

Purification Strategy:

The most effective method for purifying the final product is recrystallization . Suitable solvents include ethanol, isopropanol, or a mixture of dimethylformamide (DMF) and ethanol. The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to identify the optimal recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of a high-boiling solvent like Dowtherm A in the cyclization step?

A1: The intramolecular cyclization of the intermediate requires a significant amount of thermal energy to overcome the activation barrier. Dowtherm A, with its high boiling point (around 257°C), provides a stable medium to maintain the required high temperature of approximately 250°C for the reaction to proceed efficiently. Its inert nature also prevents it from participating in the reaction.

Q2: Can I use microwave irradiation for this synthesis?

A2: Yes, microwave-assisted synthesis can be a very effective alternative to conventional heating for the Gould-Jacobs reaction.[1] Microwave heating can significantly reduce reaction times for both the condensation and cyclization steps and may lead to improved yields and cleaner reaction profiles by minimizing the formation of degradation products. The specific conditions (power, temperature, and time) will need to be optimized for the microwave reactor being used.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. For the condensation step, you can monitor the disappearance of the 2-amino-5-bromopyridine spot. For the cyclization step, you will be monitoring the disappearance of the intermediate's spot and the appearance of the product's spot. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio). The spots can be visualized under UV light.

Q4: My 2-amino-5-bromopyridine is dark in color. Does this matter?

A4: Aminopyridines can oxidize and discolor upon storage. While slight discoloration may not significantly affect the reaction, a very dark starting material may contain impurities that can lead to lower yields and the formation of side products. If you suspect the purity of your 2-amino-5-bromopyridine is compromised, it is advisable to purify it by recrystallization (e.g., from a mixture of ethanol and water) or by sublimation before use.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary depending on the specific reaction conditions and the purity of the starting materials. With optimized conditions, yields in the range of 60-80% can be expected.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 120-130°C for 2-3 hours.

  • Monitor the reaction by TLC until the 2-amino-5-bromopyridine is consumed.

  • Allow the reaction mixture to cool to room temperature. The crude intermediate, which may solidify upon cooling, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Final Product)
  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A to 250°C.

  • Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like DMF and add it dropwise to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 15-30 minutes. Monitor the disappearance of the intermediate by TLC.

  • Once the reaction is complete, allow the mixture to cool to around 100°C.

  • Slowly add hexanes or petroleum ether to the cooled mixture with stirring to precipitate the product.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexanes or petroleum ether to remove the Dowtherm A.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: A logical workflow for troubleshooting common issues in the synthesis. Start Start Low_Yield Low or No Yield Start->Low_Yield Check_Condensation Check Condensation Step (TLC) Low_Yield->Check_Condensation Yes Product_Impure Product is Impure Low_Yield->Product_Impure No Check_Cyclization Check Cyclization Step (TLC) Check_Condensation->Check_Cyclization No Incomplete Incomplete Check_Condensation->Incomplete Yes Check_Purity Check Purity of Starting Materials Check_Cyclization->Check_Purity No Check_Cyclization->Incomplete Yes Success Success Check_Purity->Success No Impure Impure Check_Purity->Impure Yes Optimize_Condensation Optimize Condensation: - Increase Temperature/Time - Check Reagent Purity Optimize_Condensation->Success Optimize_Cyclization Optimize Cyclization: - Ensure Temperature is ~250°C - Optimize Reaction Time Optimize_Cyclization->Success Purify_Reagents Purify Starting Materials Purify_Reagents->Success Identify_Impurity Identify Impurity (e.g., TLC, NMR) Product_Impure->Identify_Impurity Unreacted_Intermediate Unreacted Intermediate? Identify_Impurity->Unreacted_Intermediate Decomposition Decomposition/Tarry Material? Identify_Impurity->Decomposition Unreacted_Intermediate->Optimize_Cyclization Yes Adjust_Cyclization Adjust Cyclization: - Lower Temperature Slightly - Reduce Reaction Time Decomposition->Adjust_Cyclization Yes Recrystallize Optimize Recrystallization Recrystallize->Success Adjust_Cyclization->Recrystallize Incomplete->Optimize_Condensation Incomplete->Optimize_Cyclization Impure->Purify_Reagents

Caption: Figure 2 illustrates a step-by-step approach to diagnosing and solving common synthesis problems.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

Sources

Technical Support Center: Purification of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4). This key heterocyclic intermediate often requires careful purification to remove starting materials, by-products, and degradation products, ensuring high purity for subsequent synthetic steps. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of the target compound.

Q1: What is the most straightforward, first-pass purification method for my crude product?

For many crude reaction mixtures containing this compound, recrystallization is the most efficient initial purification technique. This method is ideal for removing small amounts of impurities, provided a suitable solvent can be identified. Pyrido[2,3-d]pyrimidine derivatives are often successfully recrystallized from solvents like ethanol.[1][2][3] The goal is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures.

Q2: Recrystallization did not yield a product of sufficient purity. What is the next logical step?

If recrystallization fails to remove impurities, flash column chromatography on silica gel is the recommended next step.[4] This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. It is particularly effective for separating compounds with different polarities, such as the desired product from non-polar starting materials or highly polar by-products.

Q3: My compound appears to be degrading on the silica gel column, resulting in streaking and low yield. What's causing this and how can I fix it?

This is a frequent problem with nitrogen-containing heterocycles. The basic nitrogen atoms in the pyrido[1,2-a]pyrimidine core can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption or acid-catalyzed degradation.[5]

There are several effective strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica slurry and mobile phase with a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃).[5] This amine competitively binds to the acidic sites, allowing your compound to pass through the column without degradation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[5]

  • Minimize Contact Time: Employing a shorter, wider column (flash chromatography) reduces the residence time of your compound on the stationary phase, thereby minimizing the opportunity for degradation.[5]

Q4: I am struggling to separate my product from an impurity with a very similar Rf value on TLC. How can I improve the separation?

Separating compounds with similar polarities is a common challenge.[5] The key is to optimize the mobile phase to maximize the difference in their interaction with the stationary phase.

  • Optimize the Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate).[5] Adjust the ratio to achieve the best separation. For difficult separations, aim for an Rf value for your target compound of around 0.2-0.3 to maximize the resolution between bands.

  • Employ Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), a gradient elution can significantly improve separation.[5] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the purification. This allows the less polar compounds to elute first, while the more polar compounds (including your product) require a stronger solvent to move down the column, effectively stretching the separation between closely eluting bands.

Detailed Purification Protocols

These protocols provide step-by-step methodologies for the primary purification techniques.

Protocol 1: Recrystallization

This protocol is designed as a first attempt to purify the crude solid product.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene). See the table below for guidance.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Data Presentation: Solvent Selection Guide

SolventPolarityTypical Behavior with Pyrido[1,2-a]pyrimidinesRecommendation
Ethanol Polar ProticGood solubility when hot, lower solubility when cold.Primary Choice. Often used for similar heterocyclic systems.[1][2][3]
Ethyl Acetate Polar AproticMay have high solubility even when cold.Good for chromatography, but may require a co-solvent (e.g., hexane) for recrystallization.
Toluene Non-polarLikely to have low solubility.Can be effective for less polar analogs or as part of a solvent pair.
Acetonitrile Polar AproticGood dissolving power.Worth screening, may need cooling to very low temperatures.
Protocol 2: Flash Column Chromatography

This protocol is for purifying the compound when recrystallization is ineffective or when dealing with complex mixtures.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.[5] If the compound is sensitive to silica, add 1% triethylamine to the TLC solvent system to preview its effect.

  • Column Preparation:

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use.[5] For a 1 gram sample, typically 30-50 grams of silica gel is appropriate (a 30:1 to 50:1 ratio of silica to crude material).

    • Pack the column by pouring the slurry in and allowing the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column and apply pressure (using a pump or inert gas) to maintain a steady flow.[5]

    • If using a gradient, start with a low polarity eluent and gradually increase the percentage of the more polar solvent.

  • Fraction Collection & Analysis:

    • Collect fractions in an array of test tubes.

    • Monitor the elution by spotting fractions on TLC plates and visualizing under UV light.[5]

    • Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.[5]

Visual Workflows

Purification Strategy Decision Tree

This diagram outlines the logical flow for selecting the appropriate purification technique based on initial crude product analysis.

Purification_Strategy Start Crude Product (Post-Workup) Is_Solid Is the crude product a solid? Start->Is_Solid TLC_Analysis Analyze by TLC Purity_Check Is purity >90% by TLC/NMR? TLC_Analysis->Purity_Check Is_Solid->TLC_Analysis Yes Column_Chromatography Perform Flash Column Chromatography (Protocol 2) Is_Solid->Column_Chromatography No (Oil) Recrystallize Perform Recrystallization (Protocol 1) Purity_Check->Recrystallize Yes Purity_Check->Column_Chromatography No Characterize Characterize (NMR, MS, MP) Recrystallize->Characterize Column_Chromatography->Characterize Final_Product Pure Product Characterize->Final_Product Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Optimize Mobile Phase (TLC Analysis) Slurry 2. Prepare Silica Slurry (& Pack Column) TLC->Slurry Load 3. Load Crude Sample (Wet or Dry Load) Slurry->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Remove Solvent (Rotary Evaporator) Combine->Evaporate Pure_Compound Pure Compound Evaporate->Pure_Compound

Sources

Technical Support Center: Navigating the Solubility Challenges of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge and protocols to ensure the successful integration of this molecule into your experimental workflows.

Understanding the Molecule: A Chemist's Perspective

This compound possesses a complex heterocyclic structure, which is often associated with poor aqueous solubility. The presence of the aromatic rings, the bromo substituent, and the ethyl ester group contributes to its lipophilic nature. However, the nitrogen atoms within the pyridopyrimidine core may offer opportunities for solubility enhancement through pH modification. This guide will walk you through a systematic approach to effectively solubilize this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for dissolving this compound?

A1: Based on literature precedents for similar pyrido[1,2-a]pyrimidine derivatives, a good starting point for solubilization is an organic solvent.[1][2]

  • Primary Recommendation: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These are powerful, polar aprotic solvents capable of dissolving a wide range of organic molecules.[3][4] For many biological assays, preparing a concentrated stock solution in DMSO is a standard and effective practice.[5][6]

  • Alternative Solvents: If your experimental system is incompatible with DMSO or DMF, consider the following options:

    • Ethanol: Several studies report the use of ethanol for the recrystallization of pyrido[1,2-a]pyrimidine derivatives, indicating good solubility at elevated temperatures.[1]

    • Methanol, Acetonitrile, or Acetone: These are also viable polar organic solvents to test.[4]

It is always recommended to start with a small amount of the compound to test its solubility in a small volume of the chosen solvent before preparing a large stock solution.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution is introduced into an aqueous medium where it is poorly soluble.[7] Here's a troubleshooting workflow to address this:

G start Precipitation upon aqueous dilution check_final_conc Is the final concentration of the organic solvent low enough? (e.g., <1% DMSO) start->check_final_conc lower_conc Lower the final concentration of the organic solvent check_final_conc->lower_conc No intermediate_dilution Prepare intermediate dilutions in the organic solvent check_final_conc->intermediate_dilution Yes add_slowly Add the stock solution to the aqueous buffer slowly while vortexing lower_conc->add_slowly intermediate_dilution->add_slowly use_cosolvent Consider using a co-solvent in your aqueous buffer add_slowly->use_cosolvent success Precipitation Resolved add_slowly->success If successful modify_buffer Modify the aqueous buffer (pH, surfactants) use_cosolvent->modify_buffer use_cosolvent->success If successful modify_buffer->success If successful fail Issue Persists modify_buffer->fail

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Step-by-Step Solutions:

  • Minimize Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous medium, typically below 1% and ideally below 0.5% for cell-based assays to avoid solvent toxicity.[8]

  • Serial Dilutions: Instead of a large, single dilution, perform serial dilutions of your concentrated stock in the pure organic solvent before the final dilution into the aqueous buffer. This allows for a smaller volume of the organic stock to be added to the final solution.[5]

  • Mixing Technique: Add the organic stock solution to the aqueous buffer, not the other way around. Add it dropwise while vigorously vortexing or stirring the aqueous solution. This rapid mixing can help to disperse the compound molecules before they have a chance to aggregate and precipitate.[5]

  • Co-solvents: The use of co-solvents can enhance the solubility of your compound in the final aqueous solution.[] Consider adding a small percentage of a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can be added to the aqueous buffer to help keep the compound in solution.[10]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective technique for compounds with ionizable groups.[11] The pyrido[1,2-a]pyrimidine core contains nitrogen atoms that can be protonated at acidic pH.

  • Acidic Conditions: Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). The protonation of the nitrogen atoms can increase the polarity of the molecule and enhance its aqueous solubility.

  • Experimental Verification: It is crucial to experimentally determine the pH-solubility profile of the compound to find the optimal pH for your experiments.[12][13] Be aware that altering the pH may affect your biological assay, so appropriate controls are essential.

Q4: Will heating the solution help to dissolve the compound?

A4: Gentle heating can be an effective method to increase the solubility of many organic compounds.[14]

  • Procedure: Warm the solvent to a moderate temperature (e.g., 37-50°C) while stirring or sonicating the mixture. This can be particularly useful when preparing concentrated stock solutions.

  • Caution: Always be mindful of the compound's stability at elevated temperatures. Prolonged heating or high temperatures can lead to degradation. It is advisable to perform a stability test if you plan to store a heated solution.

Troubleshooting Guide: A Systematic Approach

This section provides a structured workflow for tackling solubility issues with this compound, from initial dissolution to use in aqueous experimental systems.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Dilution into Aqueous Media cluster_2 Phase 3: Advanced Solubilization node_a Start with small amount of compound node_b Test solubility in primary organic solvents: - DMSO - DMF node_a->node_b node_c If insoluble, try alternative organic solvents: - Ethanol - Methanol - Acetonitrile node_b->node_c Insoluble node_e Prepare concentrated stock solution (e.g., 10-50 mM) node_b->node_e Soluble node_d Apply gentle heating (37-50°C) or sonication node_c->node_d Insoluble node_c->node_e Soluble node_d->node_e Soluble node_f Precipitation observed upon dilution? node_e->node_f node_g node_g node_f->node_g Yes node_k Successful Solubilization node_f->node_k No node_h Still precipitates? node_g->node_h node_i Modify aqueous buffer: - Adjust pH (try acidic conditions) - Add co-solvents (e.g., ethanol, PEG) - Add surfactants (e.g., Tween-20) node_h->node_i Yes node_h->node_k No node_j Consider formulation strategies: - Solid dispersions - Complexation with cyclodextrins node_i->node_j Issue persists node_i->node_k Successful node_j->node_k Successful

Caption: Systematic workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 297.11 g/mol ).

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.97 mg of the compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Determining Qualitative Solubility

This protocol provides a method for quickly assessing the solubility of the compound in various solvents.[15]

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of the compound to a series of labeled test tubes.

  • To each tube, add 100 µL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for dissolution. If the compound dissolves, add another 1-2 mg and repeat until a saturated solution is observed.

  • If the compound does not dissolve, add an additional 400 µL of the solvent and vortex again.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.

Table 1: Suggested Solvents for Qualitative Solubility Testing

Solvent ClassExamplesExpected Solubility of the Target Compound
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Polar Protic Water, Ethanol, MethanolLow to Moderate
Non-polar Hexane, TolueneVery Low

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Various Authors. (2017, June 24). How can you determine the solubility of organic compounds? Quora. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. BenchChem.
  • Dissolution Method Troubleshooting. (2022, November 4). American Pharmaceutical Review. [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. BenchChem.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Publications. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • Various Authors. (2022, January 6). How to tackle compound solubility issue. Reddit. [Link]

  • Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
  • Various Authors. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. [Link]

  • SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. (n.d.). Tsi-journals.com. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Nature. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Biology Basics. (2025, July 21). Master Dilution Math in the Lab — Stock and Working Solution Calculations [Video]. YouTube. [Link]

  • Gellis, A., & D'Andrea, P. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules, 5(7), 907-915. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications, 7(1), 1029-1038. [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. (2021). Indian Journal of Chemistry, 60B(10), 1368-1373. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). MDPI. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega, 9(4), 4987-5000. [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2005). Journal of Medicinal Chemistry, 48(5), 1359-1367. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. (2024). International Journal of Creative Research Thoughts, 12(2). [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. (2018). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry, 269, 116275. [Link]

  • Reaction of Perfluorocarbonyl Chlorides with Ethyl and Phenylmagnesium Bromides. (2025). ResearchGate. [Link]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • NCERT Class 12 Chemistry Part 2. (n.d.). Drishti IAS. Retrieved from [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. (2006). ResearchGate. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2007). Journal of Medicinal Chemistry, 50(26), 6665-6671. [Link]

Sources

Technical Support Center: Stability Studies of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 16867-56-4). The objective is to provide both foundational protocols and advanced troubleshooting insights, ensuring the integrity and robustness of your stability programs in line with global regulatory standards.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the stability assessment of this specific pyridopyrimidine derivative.

Q1: I am starting my stability program for this compound. What is the mandatory first step?

A1: The foundational step for any stability program is to conduct forced degradation (or stress testing) studies.[1][2][3] The purpose is not to determine the shelf-life but to achieve several critical objectives early in development:

  • Identify Degradation Pathways: To understand how the molecule degrades under harsh conditions (hydrolysis, oxidation, light, heat), which predicts its potential long-term stability issues.[2]

  • Elucidate Degradant Structures: To generate and subsequently identify the structure of potential degradation products, primarily using techniques like LC-MS.[4]

  • Develop Stability-Indicating Methods: To ensure your primary analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, can separate all potential degradation products from the parent compound and from each other. This is a regulatory requirement.[5][6]

These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for overall stability and ICH Q1B for photostability.[7][8][9][10]

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis cluster_outcome 3. Outcome & Application API Drug Substance (Ethyl 7-bromo-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylate) Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Conditions Expose single batch HPLC HPLC Analysis (Quantify Degradation) Conditions->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Characterize unknown peaks Pathway Elucidate Degradation Pathways LCMS->Pathway Method Validate Stability- Indicating Method Pathway->Method Troubleshooting_Tree Start Unexpected Peak Observed in Chromatogram CheckPurity Check Peak Purity (PDA Detector) Start->CheckPurity IsPure Is the peak pure? CheckPurity->IsPure CheckBlank Analyze Blank Injection (Solvent/Mobile Phase) IsPure->CheckBlank Yes NotPure Source: Co-elution. Action: Optimize HPLC method (change gradient, pH, or column). IsPure->NotPure No IsPresentInBlank Is peak present in blank? CheckBlank->IsPresentInBlank FromSystem Source: System Contamination or Mobile Phase Ghost Peak. Action: Flush system, use fresh solvents. IsPresentInBlank->FromSystem Yes Degradant Potential Degradant IsPresentInBlank->Degradant No LCMS Perform LC-MS Analysis to Determine Mass Degradant->LCMS Structure Elucidate Structure LCMS->Structure

Caption: Decision tree for troubleshooting unknown HPLC peaks.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Pharma Stability: Photostability (ICH Q1B). Celsis. Available at: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. Available at: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Hydrolytic Stability; an important parameter to balance. IQLubricants. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Hydrolytic stability of synthetic ester lubricants. ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Ester Oils. Henan J&D Chemical. Available at: [Link]

  • Improving ester hydrolytic stability using triblock polyalkylene glycols. Emerald Publishing. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Degradation of purines and pyrimidines by microorganisms. PMC. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Degradation of Purines and Pyrimidines by Microorganisms. Semantic Scholar. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a Gould-Jacobs reaction.[1][2] This method involves a two-step process:

  • Condensation: The initial step is the condensation of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the intermediate, diethyl N-(5-bromo-2-pyridyl)aminomethylenemalonate.

  • Thermal Cyclization: The intermediate is then heated at high temperatures, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether, to induce an intramolecular cyclization, yielding the final product.

Q2: What are the most common byproducts I should expect in this synthesis?

Several byproducts can form during this synthesis, primarily due to the harsh reaction conditions required for the cyclization step. The most common impurities are:

  • Uncyclized Intermediate: Diethyl N-(5-bromo-2-pyridyl)aminomethylenemalonate may be present if the cyclization reaction does not go to completion.

  • Decarboxylated Product: The ethyl ester at the 3-position can be hydrolyzed and subsequently decarboxylated under the high temperatures of the reaction, leading to the formation of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Unreacted Starting Materials: Residual 2-amino-5-bromopyridine can be carried through if the initial condensation is incomplete.

Q3: How can I monitor the progress of the reaction to minimize byproducts?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to distinguish between the starting materials, the intermediate, and the final product. The disappearance of the starting materials and the intermediate will indicate the completion of the reaction.

Q4: What are the optimal conditions for the thermal cyclization step?

The thermal cyclization typically requires high temperatures, often in the range of 240-260 °C. The choice of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is crucial. The reaction time should be optimized to ensure complete cyclization while minimizing the formation of the decarboxylated byproduct. Microwave-assisted synthesis can be an alternative to conventional heating, often leading to shorter reaction times and improved yields.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low yield of the final product.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete Condensation: The initial reaction between 2-amino-5-bromopyridine and DEEM may not have gone to completion.Ensure equimolar amounts of the reactants are used. The reaction can be gently heated (e.g., 80-100 °C) to drive the condensation forward before the high-temperature cyclization.
Suboptimal Cyclization Temperature: The temperature for the cyclization might be too low, leading to a sluggish reaction.Carefully control the reaction temperature to be within the optimal range (240-260 °C). Use a high-boiling solvent with a stable boiling point.
Reaction Time Too Short: Insufficient reaction time will result in incomplete cyclization.Monitor the reaction by TLC until the intermediate is no longer visible.
Product Degradation: Prolonged exposure to very high temperatures can lead to degradation of the product.Optimize the reaction time to avoid unnecessary heating after the reaction is complete.
Problem 2: Presence of the uncyclized intermediate in the final product.

Troubleshooting Workflow:

start Uncyclized Intermediate Detected check_temp Was the cyclization temperature consistently at 240-260°C? start->check_temp check_time Was the reaction monitored to completion by TLC? check_temp->check_time Yes increase_temp Increase temperature to the optimal range and re-run. check_temp->increase_temp No increase_time Increase reaction time and continue monitoring. check_time->increase_time No purify Purify the product via recrystallization. check_time->purify Yes cluster_main Main Reaction A 2-amino-5-bromopyridine + DEEM B Condensation Intermediate A->B Condensation (-EtOH) C This compound B->C Thermal Cyclization (-EtOH)

Caption: The main reaction pathway for the synthesis.

Byproduct Formation Pathways:

cluster_byproducts Byproduct Formation Intermediate Condensation Intermediate Incomplete Uncyclized Intermediate (Byproduct 1) Intermediate->Incomplete Incomplete Cyclization Product Desired Product Intermediate->Product Successful Cyclization Decarboxylated Decarboxylated Product (Byproduct 2) Product->Decarboxylated Hydrolysis & Decarboxylation (Excess Heat/Moisture)

Caption: Formation pathways for common byproducts.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • Shah, R., & Desai, K. (2012). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

Sources

Improving yield of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4). As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction's critical parameters, empowering you to diagnose issues and rationally optimize your experimental outcomes.

The synthesis of this valuable heterocyclic scaffold is predominantly achieved via the Gould-Jacobs reaction, a robust but often challenging pathway. This guide is structured as a series of frequently encountered problems, providing not just solutions but the underlying chemical principles to inform your decisions.

Troubleshooting Guide & FAQs

Section 1: Overall Yield and Starting Material Integrity

Question 1: My overall yield is consistently low (<40%), far below reported values. Where is the most logical place to start my investigation?

Answer: A low overall yield in a multi-step synthesis is a common issue. A systematic approach is the most effective way to diagnose the problem. Before optimizing specific reaction conditions, it is crucial to validate the foundational elements of your synthesis.

Senior Application Scientist's Note: Many researchers immediately focus on the high-temperature cyclization step, which is indeed critical. However, issues in the initial condensation step or with starting material quality can create problems that no amount of optimization in the second step can fix. A flawed intermediate will not cyclize efficiently.

Start by troubleshooting sequentially:

  • Confirm Starting Material Identity and Purity: Verify the integrity of your 2-amino-4-bromopyridine and Diethyl 2-(ethoxymethylene)malonate (DEEMM).

  • Analyze the Intermediate: Isolate and characterize the product of the first step, diethyl 2-(((4-bromo-2-pyridyl)amino)methylene)malonate. A low yield or impure intermediate is a major red flag.

  • Evaluate the Cyclization: If the intermediate is pure and obtained in good yield, then focus on the critical thermal cyclization conditions.

  • Assess Work-up and Purification: Significant product loss can occur during isolation. Review your extraction and recrystallization procedures for efficiency.[1]

Below is a logical workflow to guide your troubleshooting process.

G start Low Overall Yield Observed purity Verify Purity of Starting Materials (2-amino-4-bromopyridine, DEEMM) start->purity step1 Analyze Intermediate from Step 1 (Yield & Purity) purity->step1 If Purity is Confirmed end_bad Issue Persists purity->end_bad If Impurities Found (Purify/Replace Reagents) step2 Optimize Step 2 (Thermal Cyclization) step1->step2 If Intermediate is >85% Yield & Pure step1->end_bad If Intermediate Yield/Purity is Low (Troubleshoot Step 1) purification Evaluate Work-up & Purification Losses step2->purification If Cyclization is Inefficient (Tarring, Low Conversion) end_good Yield Improved step2->end_good If Optimized Conditions Work purification->end_good If Losses Identified & Mitigated

Caption: Troubleshooting workflow for low yield.

Question 2: How critical is the purity of 2-amino-4-bromopyridine and DEEMM?

Answer: The purity of your starting materials is absolutely critical and a non-negotiable prerequisite for achieving high yields.

  • 2-amino-4-bromopyridine: Impurities in this reagent, such as isomers or residual starting materials from its own synthesis, can lead to the formation of undesired side products that are difficult to remove and may inhibit the cyclization reaction.

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM): DEEMM is susceptible to hydrolysis. The presence of water or acid impurities can convert it back to diethyl malonate and triethyl orthoformate, reducing its effective concentration. It is best practice to use freshly opened or distilled DEEMM for optimal results.[2]

Recommended Action:

  • Confirm the identity and purity of starting materials via NMR or GC-MS.

  • If purity is questionable, purify 2-amino-4-bromopyridine by recrystallization.

  • Use DEEMM from a freshly opened bottle or distill it under reduced pressure before use.

Section 2: Troubleshooting the Condensation Reaction (Step 1)

Question 1: I am observing a significant amount of unreacted 2-amino-4-bromopyridine by TLC after reacting with DEEMM. How can I drive this reaction to completion?

Answer: This indicates incomplete formation of the crucial intermediate, diethyl 2-(((4-bromo-2-pyridyl)amino)methylene)malonate. The condensation of an aminopyridine with DEEMM is typically efficient, so incomplete conversion points to suboptimal reaction conditions.[3][4]

Troubleshooting Steps:

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEMM (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the DEEMM has minor impurities.

  • Temperature and Reaction Time: This condensation is often performed by heating the neat reactants or in a solvent like toluene or ethanol.[4] If you are running the reaction at a lower temperature, increasing it (e.g., to reflux) can improve the rate and conversion. Monitor the reaction by TLC until the aminopyridine spot is consumed.

  • Solvent: The reaction is often run neat (without solvent) by simply heating the two reactants together.[3] If using a solvent, ensure it is anhydrous. Ethanol is a common choice, but for higher temperatures, toluene can be effective.

Senior Application Scientist's Note: The primary byproduct of this reaction is ethanol. Performing the reaction neat or in a high-boiling solvent under conditions that allow for the removal of ethanol (e.g., using a Dean-Stark trap with toluene) can effectively shift the equilibrium towards the product, ensuring complete conversion.

Section 3: Optimizing the Thermal Cyclization (Step 2)

Question 1: My cyclization step produces a large amount of black, insoluble tar and a very low yield of the desired product. What's happening?

Answer: This is the most common failure mode for the Gould-Jacobs reaction and is almost always due to improper temperature control.[5] The thermal cyclization requires a high activation energy, but the desired product and intermediates can decompose or polymerize at temperatures that are too high or when heated unevenly.

The Cause: The reaction is an intramolecular electrophilic aromatic substitution-type cyclization. At excessively high temperatures (>260-270 °C), intermolecular reactions and decomposition pathways dominate, leading to charring and polymerization. Localized overheating ("hot spots") in the reaction flask is a major contributor to this problem.

Solution: Precise and Uniform Heating

  • Heat Transfer Medium: Use a high-boiling, thermally stable solvent as a heat transfer medium. This ensures the entire reaction mixture is heated evenly to a specific, controlled temperature. Heating the neat intermediate directly with a heating mantle is highly prone to creating hot spots.

  • Mechanical Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents the material at the bottom of the flask from overheating and promotes even heat distribution.

Question 2: What is the best high-boiling solvent for the cyclization, and what is the optimal temperature?

Answer: The choice of solvent is critical for controlling the reaction temperature. The goal is to heat the mixture to a temperature high enough to initiate cyclization but below the point of significant decomposition. The ideal temperature is typically 245-255 °C .

Here is a comparison of common heat transfer media used for this reaction:

Solvent / MediumBoiling Point (°C)Recommended Reaction Temp (°C)AdvantagesDisadvantages
Dowtherm A 257 °C250-255 °CExcellent thermal stability; precise temperature control at reflux; industry standard.Can be difficult to remove from product; requires careful handling.
Diphenyl Ether 259 °C250-255 °CSimilar to Dowtherm A; readily available.Can be difficult to remove; potential for side reactions if impure.
Mineral Oil >300 °C250 °C (Use a controller)Inexpensive; inert.Temperature must be carefully controlled with a thermocouple; can be messy to work with.
Neat (No Solvent) N/A240-250 °C (Careful!)No solvent removal required.Extremely prone to localized overheating and charring; difficult to control.[6]

Recommendation: For consistent and scalable results, Dowtherm A or diphenyl ether are highly recommended. Refluxing in these solvents provides a reliable and stable reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of Intermediate - Diethyl 2-(((4-bromo-2-pyridyl)amino)methylene)malonate
  • In a round-bottom flask, combine 2-amino-4-bromopyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. The mixture should become a homogenous melt.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 2-amino-4-bromopyridine is no longer visible.

  • Allow the mixture to cool to room temperature. The product should solidify upon cooling.

  • Recrystallize the crude solid from ethanol or isopropanol to yield the pure intermediate as a white or off-white solid.

Protocol 2: Optimized Thermal Cyclization
  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple/temperature controller, add diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Begin stirring and heat the solvent to 250 °C.

  • Add the intermediate, diethyl 2-(((4-bromo-2-pyridyl)amino)methylene)malonate (1.0 eq), portion-wise to the hot solvent over 15-20 minutes.

  • Maintain the reaction temperature at 250-255 °C and continue to stir vigorously for 1-2 hours. The product will often begin to precipitate out of the hot solution.

  • Monitor the reaction by TLC to confirm the disappearance of the intermediate.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the filtered solid thoroughly with a low-boiling solvent like hexanes or diethyl ether to remove the high-boiling reaction solvent.

  • Further purify the crude product by recrystallization from a high-boiling polar solvent such as DMF, DMAc, or acetic acid.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization a 2-amino-4-bromopyridine + DEEMM b Heat (110-120 °C) a->b c Intermediate: Diethyl 2-(((4-bromo-2-pyridyl)amino)methylene)malonate b->c d Intermediate in Dowtherm A c->d Isolate & Purify e Heat (250-255 °C) d->e f Final Product: Ethyl 7-bromo-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carboxylate e->f

Caption: Synthetic workflow for the target compound.

References

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. As a pivotal step in purification, achieving a robust and reproducible crystallization process is critical for obtaining material of high purity. This document provides a structured, in-depth troubleshooting framework based on established principles of physical organic chemistry and crystallization science.

Compound Profile: this compound

A foundational understanding of the target molecule's properties is the first step in troubleshooting. The structure contains a polar heterocyclic core, a bromine substituent, and an ethyl ester group, all of which influence its solubility and crystalline behavior.

PropertyValueSource
CAS Number 16867-56-4[1][2]
Molecular Formula C₁₁H₉BrN₂O₃[1]
Molecular Weight 297.11 g/mol [1]
Physical Form Solid
InChI Key GJFFMNINJKCVCB-UHFFFAOYSA-N[2]
Typical Purity ≥97%[1]
Storage Room temperature, sealed in dry, dark place
Core Troubleshooting Workflow

The crystallization process can be systematically optimized by following a logical decision-making workflow. This diagram outlines the primary steps from initial solvent selection to addressing common failures like oiling out or failure to crystallize.

G cluster_0 Phase 1: Setup & Initial Attempt cluster_1 Phase 2: Troubleshooting Outcomes cluster_2 Phase 3: Remediation start Start: Impure Solid solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen select_solvent Select Optimal Solvent (High solubility hot, low cold) solvent_screen->select_solvent recrystallize Perform Recrystallization: Dissolve in min. hot solvent, cool slowly select_solvent->recrystallize outcome Evaluate Cooled Solution recrystallize->outcome crystals_ok Abundant Crystals Formed outcome->crystals_ok Success no_crystals No Crystals / Few Crystals outcome->no_crystals Failure oiled_out Compound 'Oiled Out' outcome->oiled_out Failure filtration Collect Crystals by Vacuum Filtration crystals_ok->filtration check_saturation Problem: Low Saturation or Nucleation Failure no_crystals->check_saturation check_oiling Problem: Cooling too fast or Wrong Solvent Choice oiled_out->check_oiling remediate_saturation Action: Re-heat, boil off 10-20% of solvent check_saturation->remediate_saturation induce_nucleation Action: Scratch flask, add seed crystal check_saturation->induce_nucleation remediate_saturation->outcome induce_nucleation->outcome remediate_oiling Action: Re-heat, add 10% more solvent, ensure slow cooling check_oiling->remediate_oiling remediate_oiling->outcome

High-level troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Where do I start? How do I select an appropriate solvent system for this compound?

Answer: Solvent selection is the most critical parameter for successful recrystallization.[3] The ideal solvent will dissolve the compound completely when hot (near boiling) but poorly at low temperatures (0-4 °C).[4] Given the structure of this compound, which contains both polar (ketone, ester, pyridone ring) and non-polar (aromatic system) features, a solvent of intermediate polarity or a mixed solvent system is a logical starting point.

Causality: The principle of "like dissolves like" suggests that solvents with intermolecular forces similar to the solute will be effective.[5] However, for recrystallization, we need a "mediocre" solvent—one where solubility is highly temperature-dependent.[3] Solvents that dissolve the compound too well at room temperature will result in poor recovery.

Recommended Starting Solvents for Screening:

Solvent / SystemRationaleBoiling Point (°C)
Ethanol A versatile polar protic solvent. Often effective for heterocyclic systems.[5] A related thiazolo[3,2-a]pyrimidine was successfully recrystallized from it.[6]78
Ethyl Acetate An ester solvent, which may effectively dissolve the ethyl ester moiety of the target compound.[7]77
Toluene An aromatic solvent that can interact favorably with the pyridopyrimidine core.[7]111
Acetone A polar aprotic solvent capable of dissolving a wide range of organic compounds.56
Hexane / Ethyl Acetate A common mixed-solvent system. The ratio can be tuned to achieve ideal solubility.[8]Variable
Hexane / Acetone Another effective mixed-solvent system for compounds of intermediate polarity.[8]Variable

Actionable Protocol: See Protocol 1: Small-Scale Solvent Screening for a detailed experimental procedure.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of crystal seeds) is inhibited.

Causality: Crystallization is an equilibrium process. For crystals to form, the concentration of the solute must exceed its solubility limit at a given temperature, creating a supersaturated state.[9] Even in a supersaturated solution, an energy barrier to nucleation must be overcome.

G start Clear Solution (No Crystals) decision_conc Is the solution supersaturated? start->decision_conc too_much_solvent NO: Too much solvent was added. decision_conc->too_much_solvent Likely No nucleation_issue YES: Nucleation is inhibited. decision_conc->nucleation_issue Likely Yes remedy_conc ACTION: Re-heat and evaporate a portion of the solvent. too_much_solvent->remedy_conc remedy_scratch ACTION 1: Scratch inner surface of the flask with a glass rod. nucleation_issue->remedy_scratch remedy_seed ACTION 2: Add a 'seed crystal' of the pure compound. nucleation_issue->remedy_seed remedy_cool ACTION 3: Cool to a lower temperature (ice bath). nucleation_issue->remedy_cool

Decision tree for inducing crystallization.

Troubleshooting Steps:

  • Increase Concentration: If too much solvent was used, the solution may not be saturated. Gently reheat the flask to evaporate 10-20% of the solvent and allow it to cool again.[10][11]

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[10]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This provides a template for further crystal growth.[11]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[3]

Q3: My compound formed an oil instead of solid crystals. How do I prevent "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being cooled too rapidly or the presence of impurities that depress the melting point.

Causality: The formation of a highly ordered crystal lattice is a thermodynamically controlled process that requires time for molecules to orient correctly.[12] Rapid cooling can trap the compound in a disordered, high-energy liquid state. High impurity levels can also disrupt lattice formation.

Solutions:

  • Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated by placing it on a cork ring or paper towels. Covering the top of the Erlenmeyer flask with a watch glass can also trap heat and slow cooling.[10]

  • Adjust Solvent System: The saturation point of your solution may be too high. Re-heat the oil/solvent mixture until the solution is homogeneous again, then add a small amount (5-10% more) of hot solvent.[10] This lowers the saturation temperature, increasing the chance that crystallization will occur below the compound's melting point.

  • Consider a Different Solvent: The chosen solvent may be "too good," leading to very high solubility. Experiment with a solvent in which the compound is slightly less soluble.[7] Solvents with lower boiling points can also sometimes mitigate oiling out.[5]

Q4: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I crystallize it?

Answer: High-boiling point, highly polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) present a significant challenge for traditional cooling crystallization. Their high boiling points make them difficult to remove, and compounds are often highly soluble in them even at low temperatures. For this scenario, anti-solvent vapor diffusion is a highly effective technique.[13][14]

Causality: This method avoids heating and cooling. Instead, it slowly changes the composition of the solvent system. A volatile "anti-solvent" (in which the compound is insoluble) is allowed to slowly diffuse its vapor into the solution of the compound in the "good" solvent (e.g., DMF). This gradual decrease in solubility gently coaxes the compound to crystallize.[15]

Actionable Protocol: See Protocol 2: Anti-Solvent Vapor Diffusion for a detailed experimental procedure.

G cluster_0 Setup cluster_1 Process cluster_2 Result inner_vial Inner Vial: Compound dissolved in min. DMF or DMSO outer_vial Outer Beaker (Sealed): Contains volatile 'anti-solvent' (e.g., Diethyl Ether, DCM) diffusion Anti-solvent vapor slowly diffuses into the inner vial's solution outer_vial->diffusion solubility Solubility of compound in the mixed solvent gradually decreases diffusion->solubility crystallization Slow formation of high-quality crystals solubility->crystallization

Sources

Technical Support Center: Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, stability, and potential degradation of this important heterocyclic compound. As a molecule of interest in medicinal chemistry and drug development, understanding its stability profile is paramount for accurate experimental design and the generation of reliable data.

This guide is structured to address common challenges and questions that may arise during your research. We will delve into the fundamental chemistry of the pyrido[1,2-a]pyrimidine core, explore its susceptibility to various degradation pathways, and provide practical, field-proven protocols to investigate and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I've observed a decrease in the purity of my compound over time, even when stored in what I believe are standard conditions. What could be the cause?

A1: A decrease in purity of this compound can be attributed to several factors, primarily related to its inherent chemical stability. The pyrido[1,2-a]pyrimidine core, while aromatic, possesses reactive sites susceptible to degradation. Key contributing factors include:

  • Hydrolysis: The ester functional group is a primary site for hydrolysis, which can be catalyzed by trace amounts of acid or base in your storage solvent or on the surface of the storage container. The 4-oxo group can also influence the reactivity of the pyrimidine ring.

  • Photodegradation: Exposure to ambient laboratory light, particularly UV wavelengths, can induce degradation. Bromo-substituted aromatic compounds are known to be susceptible to photolytic debromination.

  • Oxidation: The electron-rich heterocyclic system can be sensitive to atmospheric oxygen or residual oxidizing agents in solvents.

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to elevated temperatures during experimental procedures (e.g., heating for dissolution) can accelerate degradation.

Troubleshooting Steps:

  • Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. If buffers are used, ensure they are freshly prepared and at the appropriate pH.

  • Light Protection: Protect solutions and solid samples from light at all times by using amber vials and covering experimental setups with aluminum foil.

Q2: My HPLC-UV analysis shows the appearance of new, unexpected peaks in my sample. How can I identify if these are degradation products?

A2: The appearance of new peaks is a strong indicator of degradation. To confirm this and identify the nature of these new species, a systematic approach is required.

Troubleshooting Steps:

  • Control Sample: Always analyze a freshly prepared solution of your compound as a control to confirm the retention time and peak shape of the parent molecule.

  • Forced Degradation Study: Perform a forced degradation study (see detailed protocols below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help you to tentatively identify the degradation peaks in your sample by comparing their retention times.

  • Peak Purity Analysis: Utilize a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC system to check the peak purity of your main compound and the new peaks. Co-eluting impurities will result in a "mixed" spectrum across the peak.

  • LC-MS/MS Analysis: The most definitive way to identify degradation products is through liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, you can infer the chemical modifications that have occurred (e.g., loss of the ethyl group, loss of bromine, or addition of oxygen).

Q3: I am struggling with poor peak shape and inconsistent retention times in my HPLC analysis. Could this be related to degradation?

A3: Yes, poor chromatography can be a consequence of degradation, although other factors should also be considered.

Troubleshooting Steps:

  • On-Column Degradation: If the compound is unstable in the mobile phase, it can degrade on the analytical column, leading to peak tailing or fronting. Try using a mobile phase with a different pH or organic modifier.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.

  • Column Health: A contaminated or old column can also lead to poor peak shape. Flush the column thoroughly or replace it if necessary.

  • System Check: Rule out system issues such as leaks, pump problems, or injector issues by running a standard compound with known good chromatography.[1]

Understanding the Degradation Pathways

The degradation of this compound can proceed through several pathways, often concurrently. Understanding these pathways is crucial for predicting stability and identifying degradation products.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for esters and can also affect the heterocyclic core.

  • Ester Hydrolysis: The ethyl ester at the 3-position is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid (7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid). This is often the primary degradation pathway under non-neutral pH conditions.

  • Ring Opening: Under more forcing acidic or basic conditions, the pyrimidine ring itself can undergo hydrolytic cleavage. Studies on pyrimidine degradation suggest that cleavage can occur between the N-3 and C-4 positions.[2][3]

Caption: Potential hydrolytic degradation pathways.

Oxidative Degradation

The electron-rich pyrido[1,2-a]pyrimidine ring system is susceptible to oxidation.

  • N-Oxidation: The nitrogen atoms in the heterocyclic system, particularly the pyridine nitrogen, can be oxidized to form N-oxides in the presence of oxidizing agents like hydrogen peroxide.

  • Ring Oxidation: Oxidative cleavage of the pyrimidine or pyridine ring can occur, leading to a variety of smaller, more polar degradation products.

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to light, especially UV radiation, can induce degradation.

  • Debromination: A common photochemical reaction for bromoaromatic compounds is the cleavage of the carbon-bromine bond, which can lead to the formation of the debrominated analog (Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate).[4] This often proceeds via a radical mechanism.

  • Ring Rearrangement/Cleavage: UV energy can also induce complex rearrangements or cleavage of the heterocyclic ring system.

Caption: Potential photolytic degradation pathways.

Thermal Degradation

At elevated temperatures, the molecule can undergo thermal decomposition.

  • Decarboxylation/De-esterification: The ethyl carboxylate group can be lost through thermal decarboxylation or de-esterification, particularly at temperatures above the melting point.

  • Ring Fragmentation: At higher temperatures, the fused ring system will fragment into smaller volatile molecules. Studies on similar heterocyclic esters have shown the evolution of gases like CO2, NH3, and HCN.[5]

Caption: Potential thermal degradation pathways.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • After exposure to the stress condition for the specified time, neutralize the solution if necessary (for acid and base hydrolysis).

  • Dilute the stressed samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the stressed samples by a stability-indicating HPLC-UV method alongside a non-stressed control sample.

Stress ConditionReagent/ConditionTypical DurationNeutralization
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80 °C0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at room temp. or 60 °C0.1 M HCl
Oxidation 3% H₂O₂24 hours at room temperatureN/A
Thermal Degradation 80 °C (in solution and as solid)48-72 hoursN/A
Photodegradation ICH Option 1 or 2 light exposureAs per ICH Q1B guidelinesN/A

Table 1: Recommended Conditions for Forced Degradation Studies

Analytical Method Development: Stability-Indicating HPLC-UV Method

A robust stability-indicating method is one that can separate the parent compound from all its potential degradation products, ensuring that the measurement of the parent compound is accurate and unaffected by the presence of these impurities.

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm (or monitor with DAD)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

Structure Elucidation of Degradation Products

Identifying the structure of major degradation products is important for understanding the degradation pathways and for assessing their potential toxicity.

  • LC-MS/MS: This is the primary tool for structure elucidation. The mass of the degradation product provides information on the molecular formula, and the fragmentation pattern (MS/MS) can reveal structural information.[4][9]

  • Preparative HPLC: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.

  • NMR Spectroscopy: The isolated degradation product can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.[6]

Conclusion

This compound, like many complex heterocyclic molecules, is susceptible to degradation under various conditions. A thorough understanding of its stability profile is essential for its successful application in research and development. By employing systematic forced degradation studies and developing robust, stability-indicating analytical methods, researchers can ensure the quality and integrity of their data. This guide provides a framework for addressing common stability-related challenges and serves as a starting point for more in-depth investigations.

References

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved January 15, 2026, from [Link]

  • Teasdale, A., Elder, D., & Nims, R. W. (Eds.). (2013).
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (n.d.). Retrieved January 15, 2026, from [Link]

  • Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • RSC Advances. (n.d.). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Retrieved January 15, 2026, from [Link]

  • Kim, K. S., Pelton, J. G., Inwood, W. B., Andersen, U., Kustu, S., & Wemmer, D. E. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4089–4102. [Link]

  • Kim, K. S., Pelton, J. G., Inwood, W. B., Andersen, U., Kustu, S., & Wemmer, D. E. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4089–4102. [Link]

  • National Institutes of Health. (n.d.). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). LC-MS/MS characterization of forced degradation products of zofenopril. Retrieved January 15, 2026, from [Link]

  • Wevers, R. A., Engelke, U., Wendel, U., de Jong, J. G., Gabreëls, F. J., & Heerschap, A. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(4), 539–548.
  • ResearchGate. (n.d.). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved January 15, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • PubMed. (n.d.). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. Retrieved January 15, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved January 15, 2026, from [Link]

  • Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 15, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Degradation of Crystal Violet by an FeGAC/H2O2 Process. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (n.d.). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved January 15, 2026, from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved January 15, 2026, from [Link]

  • UvA-DARE (Digital Academic Repository). (n.d.). Inborn errors of pyrimidine degradation. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved January 15, 2026, from [Link]

  • Effects of hydrogen peroxide, temperature and treatment time on degradation propertiesof polyethersulfone ultrafiltration membrane. (n.d.). Retrieved January 15, 2026, from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved January 15, 2026, from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic compounds, from synthesis to biodegradation. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support guide for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No: 16867-56-4). This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the handling, storage, and troubleshooting of this important heterocyclic compound. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, making proper handling critical for reproducible and reliable experimental outcomes.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's properties and safe handling.

Q1: What are the primary storage recommendations for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. Based on available safety data, it is recommended to store this compound in a refrigerated (2-8°C), dry, and dark environment .[4] The container should be tightly sealed to prevent moisture absorption and potential hydrolysis of the ethyl ester group.[5] While some suppliers may indicate room temperature storage, refrigeration is the more conservative and recommended approach to minimize the risk of long-term thermal degradation, a common concern for brominated aromatic compounds.[6]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: As a standard practice for handling any powdered chemical, comprehensive PPE is mandatory.[7] This compound is known to cause skin and serious eye irritation. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of the powder.[4][8]

Q3: In which solvents is this compound soluble?

A3: Specific quantitative solubility data is not widely published. However, based on its chemical structure—a moderately polar heterocyclic compound—it is predicted to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It may have limited solubility in alcohols like ethanol and methanol and is expected to be poorly soluble in aqueous solutions.

Scientist's Note: It is best practice to perform a small-scale solubility test before preparing a large stock solution. Start with a small, accurately weighed amount of the compound and add the solvent incrementally.

Q4: Is this compound stable in solution?

A4: The stability of the compound in solution is dependent on the solvent, storage temperature, and pH. The ethyl ester functionality is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which would convert it to the corresponding carboxylic acid.[9] This could alter its biological activity and physical properties. For maximum stability, prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: The compound is not fully dissolving in my chosen solvent.

  • Possible Cause 1: The concentration is too high for the selected solvent.

  • Solution 1: Re-evaluate the required concentration. As mentioned in the FAQ, this compound likely has limited solubility in less polar organic solvents or alcohols. Consider using a stronger organic solvent like DMSO.

  • Possible Cause 2: The compound has low solubility at room temperature.

  • Solution 2: Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution. However, be cautious with prolonged heating, as it may accelerate degradation. Always bring the solution back to room temperature before use in cellular assays to avoid thermal shock to the cells.

Problem 2: My prepared stock solution shows precipitation after storage.

  • Possible Cause 1: The solution was stored at a temperature that is too low for the concentration (e.g., a highly concentrated DMSO stock stored at 4°C).

  • Solution 1: Before use, allow the vial to warm to room temperature and then vortex thoroughly to redissolve the precipitate. If it does not fully redissolve, gentle warming may be required. To prevent this, consider storing highly concentrated stocks at room temperature (if short-term) or preparing slightly less concentrated stocks for refrigerated storage.

  • Possible Cause 2: The solvent has evaporated over time, increasing the compound's concentration beyond its solubility limit.

  • Solution 2: Ensure that storage vials have tight-fitting caps (e.g., screw caps with O-rings) to prevent solvent evaporation. Parafilm can be used for additional sealing.

Problem 3: I am observing inconsistent results or a loss of activity in my assays.

  • Possible Cause 1: The compound has degraded. This could be due to hydrolysis of the ethyl ester, photodecomposition, or reaction with an incompatible component in your assay medium.

  • Solution 1: Always prepare solutions fresh from the solid compound whenever possible. If using a stored stock solution, perform a quality control check (e.g., by HPLC-MS) to confirm the integrity and purity of the compound. Avoid exposing the solid compound or its solutions to strong light for extended periods.

  • Possible Cause 2: Repeated freeze-thaw cycles of the stock solution have caused degradation.

  • Solution 2: Prepare aliquots of your stock solution in single-use volumes. This is a critical step to ensure consistency and prevent the degradation that can occur with multiple temperature cycles.

III. Data Summary & Protocols

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 16867-56-4[10]
Molecular Formula C₁₁H₉BrN₂O₃[10]
Molecular Weight 297.11 g/mol [10]
Physical Form Solid
Purity ≥97%[10]
Hazard Codes H315, H319
Signal Word Warning
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution, a common starting point for most in-vitro experiments.

Materials:

  • This compound (Solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Pre-weighing Preparation: Tare a sterile microcentrifuge tube or vial on the analytical balance within a chemical fume hood.

  • Weighing the Compound: Carefully weigh out the desired amount of the solid compound. For a 1 mL stock solution of 10 mM, you will need 2.97 mg.

    • Calculation: 297.11 g/mol * 0.010 mol/L * 0.001 L = 0.00297 g = 2.97 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 2.97 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to facilitate dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-capped tubes. Store at -20°C or -80°C in a dark location.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

IV. Visual Workflow & Diagrams

Troubleshooting Experimental Issues

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered when working with this compound.

G cluster_start Start: Experimental Anomaly cluster_check_solution Step 1: Solution Integrity Check cluster_check_compound Step 2: Compound Integrity Check cluster_end Resolution Start Inconsistent Results / Precipitation / Low Activity Check_Precipitate Is there visible precipitate in the stock solution? Start->Check_Precipitate Warm_Vortex Warm to RT/37°C and vortex. Does it redissolve? Check_Precipitate->Warm_Vortex Yes Check_Freshness Was the solution prepared fresh? Check_Precipitate->Check_Freshness No Redissolved Yes: Use solution. Consider revising storage/concentration. Warm_Vortex->Redissolved Yes Not_Redissolved No: Degradation is likely. Proceed to Step 2. Warm_Vortex->Not_Redissolved No Check_Concentration Was the stock concentration too high for the storage temp? Redissolved->Check_Concentration Prepare_New Action: Prepare a new stock solution from solid compound. Not_Redissolved->Prepare_New Old_Stock Old Stock: High risk of degradation. (e.g., hydrolysis, photodecomposition) Check_Freshness->Old_Stock No Fresh_Stock Fresh Stock: Issue may be in experimental setup. Check_Freshness->Fresh_Stock Yes Old_Stock->Prepare_New QC_Check Optional: Run QC (HPLC/MS) on old stock to confirm degradation. Old_Stock->QC_Check Review_Protocol Review assay protocol for incompatibilities (e.g., pH, reactive components). Fresh_Stock->Review_Protocol End Re-run experiment with fresh, validated solution. Prepare_New->End Review_Protocol->End

Caption: A logical workflow for troubleshooting common experimental problems.

V. References

  • Safety Data Sheet QV-3073. (2025). Combi-Blocks, Inc. [Link to a representative SDS, though the original may be behind a login: A general search can locate similar documents from other vendors].

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones... (2012). ResearchGate. [Link]

  • Prince, B., & Lundevall, J. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. International Journal of Pharmaceutical Compounding. [Link]

  • Essential Safety and Logistical Information for Handling 3-Bromo-3-phenylpropanoic Acid. (2025). BenchChem. [A representative guide for handling brominated compounds].

  • Navigating the Safe Handling of 9-Bromoellipticine: A Comprehensive Guide. (2025). BenchChem. [A representative guide for handling powdered heterocyclic compounds].

  • This compound. Sigma-Aldrich. [General product page].

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (2014). ACS Chemical Biology. [Link]

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (2021). MDPI. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). Journal of the Iranian Chemical Society. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2016). ResearchGate. [Link]

  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". (2025). ResearchGate. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Bioorganic Chemistry. [Link]

  • Novel pyridopyrimidine derivatives as inhibitors of stabletoxin a (STa) induced cGMP synthesis. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyridopyrimidines as Anticancer Agents. (2023). ResearchGate. [Link]

  • Thermal Stability of 1,2-Dibromopyrene Derivatives: A Technical Guide. (2025). BenchChem. [A representative guide for the thermal stability of brominated compounds].

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material or an intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data is built. The compound at the center of this guide, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4), is a heterocyclic molecule with significant potential in medicinal chemistry, likely as a scaffold for kinase inhibitors or other therapeutic agents.[1] Its complex structure, featuring a fused bicyclic system, a bromine atom, and multiple functional groups, necessitates a multi-faceted and rigorous approach to purity validation. A simple percentage from a single method is insufficient; a holistic understanding of potential impurities, their structures, and their quantities is paramount.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the "why" behind the "how," offering field-proven insights and detailed experimental protocols to empower you to establish a self-validating system for quality control.

The Analytical Gauntlet: A Comparative Overview of Purity Determination Techniques

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the sample through a different physical or chemical lens, and their orthogonal nature, when used in concert, provides the highest degree of confidence. The choice of techniques should be driven by the need to identify and quantify potential impurities, including isomers, starting materials, by-products, and degradation products.

Analytical Technique Principle Application to the Target Molecule Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main component and detection of non-volatile impurities.High sensitivity, excellent for quantification, can separate closely related compounds.[2]Requires a suitable chromophore (present in our molecule), may not detect non-UV active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis of MS.Identification of impurities by their mass-to-charge ratio, confirming their molecular weight.Provides molecular weight information for unknown peaks, highly sensitive and specific.Quantification can be more complex than with UV detection, response factors can vary significantly.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation of the main component and identification of structurally related impurities.[3]Provides detailed structural information, can detect a wide range of impurities without a reference standard.Relatively low sensitivity compared to HPLC, quantification requires careful experimental setup.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Determination of absolute purity based on the melting point depression caused by impurities.[4][5]Provides a measure of total molar purity, requires small sample amounts.[6]Only applicable to crystalline solids with a sharp melting point, not suitable for thermally labile compounds.[7]
Elemental Analysis (CHN Analysis) Combustion of the sample to convert elements into simple gases, which are then quantified.Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk sample.Provides fundamental confirmation of the empirical formula.Does not provide information on the nature or number of impurities, only the bulk composition.

The Workflow of Comprehensive Purity Validation

A robust purity validation workflow is a sequential and logical process where the results of one technique inform the next. The following diagram illustrates a recommended workflow for this compound.

G cluster_0 Initial Characterization cluster_1 Quantitative Analysis & Impurity Profiling cluster_2 Orthogonal Confirmation cluster_3 Final Assessment Initial_NMR ¹H and ¹³C NMR HPLC_UV HPLC-UV (Purity Assay) Initial_NMR->HPLC_UV Confirms Structure Purity_Report Comprehensive Purity Report Initial_NMR->Purity_Report Structural Confirmation Initial_MS Mass Spectrometry Initial_MS->HPLC_UV Confirms MW LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Identifies Impurity Peaks HPLC_UV->Purity_Report Quantifies Purity & Impurities LC_MS->Purity_Report Provides Impurity MW DSC DSC (Absolute Purity) DSC->Purity_Report Confirms Molar Purity EA Elemental Analysis EA->Purity_Report Confirms Elemental Composition

Caption: A logical workflow for the comprehensive purity validation of a target compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the validation of this compound. Method validation according to ICH guidelines is essential for use in a regulated environment.[8]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Reversed-phase HPLC is the workhorse for purity determination in the pharmaceutical industry.[2] A C18 column provides good retention for moderately polar compounds like our target molecule. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities. The UV detection wavelength is selected based on the UV absorbance maximum of the pyrido[1,2-a]pyrimidine core.

Protocol:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (1:1) to a final concentration of 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR is unparalleled for providing definitive structural information.[3] The proton (¹H) NMR will confirm the presence of all expected protons and their connectivity, while the carbon (¹³C) NMR will confirm the carbon skeleton. For pyrido[1,2-a]pyrimidine systems, characteristic chemical shifts are expected for the protons on the fused ring system.[9][10]

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

  • Instrumentation: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals: A triplet and quartet for the ethyl group, and distinct signals in the aromatic region for the protons on the pyrido[1,2-a]pyrimidine core. The chemical shifts will be influenced by the bromo and carboxylate substituents.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Signals for the carbonyl carbons (oxo and ester), the carbons of the ethyl group, and the aromatic and olefinic carbons of the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition. For a bromine-containing compound, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[11]

Protocol:

  • Ionization Technique: Electrospray ionization (ESI) in positive mode is a good starting point.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data, allowing for the determination of the elemental formula.

  • Sample Introduction: Infuse the sample solution directly or use the eluent from the LC system (LC-MS).

  • Data Interpretation:

    • Look for the protonated molecule [M+H]⁺.

    • The expected m/z for [C₁₁H₉BrN₂O₃+H]⁺ will be approximately 296.99 and 298.99.

    • Confirm that the intensity ratio of the M and M+2 peaks is approximately 1:1.

Integrating the Data for a Final Purity Statement

The final purity value should be reported as a percentage determined by HPLC. However, this value is only meaningful when supported by the orthogonal data. The NMR and MS data confirm the identity of the main peak in the chromatogram. The LC-MS data provides molecular weight information for any significant impurity peaks, aiding in their identification. DSC, if applicable, provides an independent confirmation of the overall molar purity. Elemental analysis confirms that the bulk sample has the correct elemental composition.

By adopting this multi-technique, evidence-based approach, researchers and drug developers can have the highest level of confidence in the purity of this compound, ensuring the integrity and reliability of their subsequent research.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. (n.d.).
  • Purity Determination by DSC - Creative Biolabs. (n.d.).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2025).
  • Place of DSC purity analysis in pharmaceutical development - AKJournals. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES - ResearchGate. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • This compound. (n.d.).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC - PubMed Central. (2025).
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. - ResearchGate. (n.d.).
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2,5-Pyrrolidinedione, 1-bromo- - the NIST WebBook. (n.d.).
  • 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES - Bohrium. (2024).
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.).
  • Bromo pattern in Mass Spectrometry - YouTube. (2023).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2025).
  • (PDF) The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides - ResearchGate. (2025).
  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - NIH. (n.d.).
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate [16867-56-4] | King-Pharm. (n.d.).
  • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | SCBT. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives - Der Pharma Chemica. (n.d.).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (n.d.).
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.).
  • Use of 4-bromomethyl-7-methoxycoumarin for derivatization of pyrimidine compounds in serum analysed by high-performance liquid chromatography with fluorimetric detection - PubMed. (1986).

Sources

A Comparative Guide to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and Other Pyrimidine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides an in-depth comparative analysis of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a representative of the pyrido[1,2-a]pyrimidine class, and other key pyrimidine derivatives that have shown promise in anticancer research. While specific biological data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related compounds to infer its potential performance and compare it with other well-characterized pyrimidine derivatives.

The Privileged Scaffold: Pyrimidines in Oncology

The pyrimidine ring system is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a "privileged scaffold" in drug discovery.[2] Its structural features allow for diverse modifications, leading to compounds that can interact with a variety of biological targets.[2] Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases, or by interfering with essential signaling pathways.[3]

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare the properties of this compound with other classes of pyrimidine derivatives.

PropertyThis compoundGeneral Pyrido[2,3-d]pyrimidinesGeneral Thiazolo[3,2-a]pyrimidines
Molecular Formula C₁₁H₉BrN₂O₃[4]VariesVaries
Molecular Weight 297.11 g/mol [5]VariesVaries
General Features Fused bicyclic system with a bromine substituent, an ester group, and a ketone.Fused bicyclic system, often with various substituents to modulate activity.Fused bicyclic system containing a sulfur atom, offering different electronic and steric properties.
Lipophilicity (inferred) The bromo group and ethyl ester likely contribute to moderate lipophilicity, which can influence cell membrane permeability.Generally lipophilic, with modifications to enhance solubility and bioavailability being a key area of research.The thiazole ring can influence lipophilicity and hydrogen bonding potential.
Chemical Stability The pyrido[1,2-a]pyrimidine core is generally stable. The ester group may be susceptible to hydrolysis.Generally stable under physiological conditions.The thiazole ring is generally stable.

Comparative Biological Activity: Insights from Experimental Data

While direct comparative data for this compound is limited, we can draw valuable insights from studies on structurally similar compounds. The presence of a bromine atom at the 7-position is of particular interest, as halogen substitution is a common strategy to enhance the potency of kinase inhibitors.

A study on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives revealed that an analog bearing a 4-bromo-phenyl moiety was the most active against a panel of human cancer cell lines, with EC₅₀ values ranging from 9.1 to 13.5 µM.[6] This suggests that the bromo substitution on the pyrido[1,2-a]pyrimidine scaffold can be a key contributor to cytotoxic activity.

The following table summarizes the cytotoxic activity of various pyrimidine derivatives from different studies to provide a comparative context.

Derivative ClassCompoundCancer Cell LineIC₅₀/EC₅₀ (µM)Reference
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine Compound with 4-Br-phenyl moietyA2780 (Ovarian)9.1 ± 1.6[6]
HT29 (Colon)13.5 ± 2.5[6]
MCF7 (Breast)11.4 ± 1.9[6]
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57[3]
HepG2 (Liver)1.13[3]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Compound 4iMCF-7 (Breast)0.33 ± 0.24[6]
HeLa (Cervical)0.52 ± 0.13[6]
HepG2 (Liver)3.09 ± 0.11[6]
2,4-Diaminopyrimidine Compound 9kA549 (Lung)2.14[3]
HCT-116 (Colon)3.59[3]

Note: IC₅₀/EC₅₀ values are from different studies and should be compared with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Cancer Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Several pyrimidine-based compounds have been developed as EGFR inhibitors. The pyrido[2,3-d]pyrimidin-4(3H)-one core, for instance, has been utilized to design potent EGFR inhibitors. The general mechanism involves competitive binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Pyrimidine_Derivative Ethyl 7-bromo-4-oxo-4H- pyrido[1,2-a]pyrimidine -3-carboxylate (and other derivatives) Pyrimidine_Derivative->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives.

General Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives

A common synthetic route to pyrido[1,2-a]pyrimidine-3-carboxylates involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon, such as diethyl 2-(ethoxymethylene)malonate (EMME).

Synthesis_Workflow cluster_synthesis Synthesis of Pyrido[1,2-a]pyrimidine Core Start 2-Aminopyridine Derivative Intermediate Intermediate Adduct Start->Intermediate + Reagent Diethyl 2-(ethoxymethylene)malonate (EMME) Reagent->Intermediate + Cyclization Thermal or Microwave-assisted Cyclization Intermediate->Cyclization Product Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine -3-carboxylate Derivative Cyclization->Product

Caption: General synthetic workflow for pyrido[1,2-a]pyrimidine-3-carboxylates.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 equivalent) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Reagent Addition: Add diethyl 2-(ethoxymethylene)malonate (EMME) (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (typically 240-260 °C) for 15-30 minutes. Alternatively, microwave irradiation can be employed for a more rapid and efficient reaction.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the crude product with a suitable solvent like ethanol or diethyl ether to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Step-by-Step Protocol (based on ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant human EGFR enzyme, and the appropriate substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.

  • Halogen Substitution: As observed with the bromo-substituted pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine, halogen atoms can enhance binding affinity to the target protein through halogen bonding and by increasing lipophilicity, which can improve cell permeability.[6]

  • Substituents at the 3-position: The ethyl carboxylate group in the title compound can be a site for further modification. Conversion to amides, as demonstrated in some studies, can lead to compounds with improved anticancer activity.[3]

  • Fused Ring System: The nature of the fused ring (e.g., pyridine, thiazole) significantly influences the overall shape, electronic properties, and biological activity of the molecule.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the analysis of structurally related compounds, the presence of the bromo substituent is anticipated to contribute favorably to its cytotoxic potential. Comparative analysis with other pyrimidine derivatives, such as those from the pyrido[2,3-d]pyrimidine and thiazolo[3,2-a]pyrimidine classes, highlights the diverse opportunities for therapeutic intervention offered by this versatile heterocyclic core.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific anticancer profile and mechanism of action. Further derivatization, particularly at the 3-position, and exploration of other substitutions on the pyrido[1,2-a]pyrimidine ring system, guided by SAR studies, will be crucial in the rational design of next-generation pyrimidine-based anticancer drugs with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • National Institutes of Health. Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. [Link]

  • PubMed. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Core. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

Sources

A Comparative Guide to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of analogs derived from the Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core, with a specific focus on their synthesis and potential as anticancer agents. By examining the structure-activity relationships (SAR) of closely related 3-carboxamide derivatives, we aim to furnish researchers with the foundational knowledge to guide future drug discovery efforts in this chemical space.

The Pyrido[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

The fused heterocyclic system of pyrido[1,2-a]pyrimidine is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of its biological activity. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as anticancer agents. The strategic placement of substituents on the pyrido[1,2-a]pyrimidine ring system can significantly influence their interaction with biological targets, making the exploration of its analogs a fertile ground for drug discovery.

Synthesis of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Scaffold

The construction of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core is most commonly achieved through a well-established synthetic route analogous to the Gould-Jacobs reaction. This methodology involves the condensation of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

The synthesis of the parent ethyl ester, a key intermediate, begins with the reaction of a suitably substituted 2-aminopyridine with EMME. This initial step forms an intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate. Subsequent intramolecular cyclization, often facilitated by high temperatures or microwave irradiation, yields the desired ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold. The introduction of a bromine atom at the 7-position would typically involve starting with a 4-bromo-2-aminopyridine.

Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Core Scaffold 2-Aminopyridine Substituted 2-Aminopyridine Intermediate Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate 2-Aminopyridine->Intermediate Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Thermal or Microwave-assisted Cyclization Intermediate->Cyclization Product Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Cyclization->Product

Caption: General synthetic scheme for the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core.

This ethyl ester serves as a versatile precursor for the synthesis of a variety of analogs, particularly 3-carboxamide derivatives, through aminolysis with different amines.

Comparative Anticancer Activity of 3-Carboxamide Analogs

A study by Kumar et al. (2015) provides valuable insights into the anticancer potential of a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.[1] While the specific 7-bromo analog was not evaluated, the study offers a comparative analysis of various N-substituted amides derived from a related ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. The synthesized compounds were screened against four human cancer cell lines: DU145 (prostate), A549 (lung), SiHa (cervical), and MCF-7 (breast).

CompoundR (Substituent on Amide Nitrogen)DU145 IC₅₀ (µM)A549 IC₅₀ (µM)SiHa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6a Methyl>100>100>100>100
6b Ethyl>100>100>100>100
6c Propyl>100>100>100>100
6d Isopropyl>100>100>100>100
6e Butyl89.294.591.385.7
6f Isobutyl76.481.279.872.1
6g Phenyl65.872.469.161.5
6h 4-Fluorophenyl12.515.814.210.9
6i 4-Chlorophenyl10.213.111.89.8
6j 4-Bromophenyl9.811.510.48.5
6k 4-Methylphenyl14.818.216.513.1
6l 4-Methoxyphenyl21.325.623.919.8
6m Benzyl58.463.760.155.2
6n Cyclohexyl25.629.827.422.1
5-FU (Standard)5.26.84.93.7

Data sourced from Kumar et al., 2015.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this class of compounds:[1]

  • Alkyl vs. Aryl Substitution: Simple N-alkyl substitutions (methyl, ethyl, propyl, isopropyl) on the 3-carboxamide resulted in a significant loss of anticancer activity.

  • Impact of Aromatic Ring: The introduction of an N-aryl substituent led to a notable increase in cytotoxicity.

  • Effect of Halogenation on the N-Aryl Ring: The presence of a halogen (fluoro, chloro, bromo) at the para-position of the N-phenyl ring dramatically enhanced the anticancer activity. The 4-bromophenyl derivative (6j ) exhibited the most potent activity among the tested analogs, with IC₅₀ values in the low micromolar range across all cell lines.[1]

  • Influence of Electron-Donating Groups: The introduction of electron-donating groups like methyl (6k ) and methoxy (6l ) on the N-phenyl ring resulted in a decrease in activity compared to the halogenated analogs, although they were still more potent than the unsubstituted N-phenyl derivative (6g ).

  • Cycloalkyl vs. Benzyl Substitution: The N-cyclohexyl (6n ) and N-benzyl (6m ) derivatives showed moderate activity, suggesting that both steric bulk and electronic properties play a role in determining the cytotoxic potential.

SAR cluster_core Pyrido[1,2-a]pyrimidine Core cluster_substituents Substituent Effects on Anticancer Activity Core 4-Oxo-4H-pyrido[1,2-a]pyrimidine High High Activity (e.g., 4-Halophenylamide at C3) Core->High Substitution at C3 Moderate Moderate Activity (e.g., Cyclohexylamide at C3) Core->Moderate Substitution at C3 Low Low/No Activity (e.g., Small Alkylamide at C3) Core->Low Substitution at C3

Caption: Structure-activity relationship summary for 3-carboxamide analogs.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The following is a representative protocol for evaluating the in vitro anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as described in the reference literature.[1]

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., DU145, A549, SiHa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

MTT_Workflow Start Start: Cell Culture Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add test compounds Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve formazan in DMSO Incubate3->Dissolve Read Read absorbance at 570 nm Dissolve->Read Analyze Analyze data and determine IC50 Read->Analyze End End: Results Analyze->End

Caption: Workflow for the MTT-based cell viability assay.

Conclusion and Future Directions

The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis of its 3-carboxamide analogs highlights the critical role of the N-substituent in modulating cytotoxic activity. Specifically, the introduction of a 4-halophenyl group on the amide nitrogen leads to a significant enhancement in potency.

While the direct biological data for this compound is not yet available in the public domain, the strong performance of the 4-bromophenylamide analog suggests that the presence of a bromine atom on the pyrido[1,2-a]pyrimidine ring system could also be a key determinant of activity. Future research should focus on the synthesis and biological evaluation of 7-halo-substituted analogs to further elucidate the structure-activity relationship and to optimize the anticancer efficacy of this promising class of compounds.

References

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin, 63(8), 584–590. [Link]

Sources

A Comparative Guide to the Biological Efficacy of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrido[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological efficacy of analogs related to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, focusing primarily on their anticancer and antimicrobial properties. By examining structure-activity relationships (SAR), this document aims to furnish a deeper understanding of the therapeutic potential of this chemical class. While specific biological data on the title compound is limited in publicly accessible literature, a wealth of information on its analogs allows for a robust comparative discussion.

Introduction to the Pyrido[1,2-a]pyrimidine Core

The pyrido[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry. Its structure is foundational to a variety of compounds demonstrating significant biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The therapeutic potential of these derivatives is largely influenced by the nature and position of various substituents on the core scaffold, which can modulate their interaction with biological targets, pharmacokinetic profiles, and overall efficacy.

Comparative Anticancer Activity

The anticancer potential of pyrido[1,2-a]pyrimidine analogs has been a primary focus of research. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[1] Modifications at the 3-carboxamide position have been shown to significantly impact cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrido[1,2-a]pyrimidine-3-carboxamide Analogs

CompoundR Group (at 3-carboxamide)A549 (Lung)HeLa (Cervical)MCF-7 (Breast)IMR-32 (Neuroblastoma)
6h 4-fluorobenzyl12.110.913.214.5
6i 2,4-difluorobenzyl11.510.212.813.9
6j 4-chlorobenzyl10.99.811.512.8
6k 4-methoxybenzyl13.212.514.115.2
6n 3-ethoxypropyl11.210.112.313.5

Data synthesized from a study on novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.[1]

From this data, it is evident that analogs with halogen-substituted benzyl groups at the 3-carboxamide position exhibit promising anticancer activity.

Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine Derivatives

The fusion of a pyrazole ring to the pyrido[1,2-a]pyrimidine core has also yielded compounds with significant cytotoxic effects.

Table 2: In Vitro Cytotoxicity (EC50, µM) of Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine Analogs

CompoundR GroupA375 (Melanoma)HT29 (Colon)MCF7 (Breast)A2780 (Ovarian)FaDu (Pharyngeal)
Analog 1 4-Br-phenyl9.110.311.213.59.8

Data from a study on new pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based cytotoxic agents.[2]

The presence of a 4-bromophenyl moiety on the pyrazolo-pyrido-pyrimidine scaffold demonstrates notable activity across multiple cancer cell lines.[2]

Isomeric Pyrido[2,3-d]pyrimidines as a Comparative Framework

The isomeric pyrido[2,3-d]pyrimidine scaffold has been more extensively studied, particularly as inhibitors of key enzymes in cancer progression like tyrosine kinases and dihydrofolate reductase.[3][4] Understanding the SAR of this isomer provides valuable insights for the design of novel pyrido[1,2-a]pyrimidine derivatives.

Tyrosine Kinase Inhibition

Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr).[5]

Table 3: Tyrosine Kinase Inhibitory Activity (IC50, µM) of Pyrido[2,3-d]pyrimidine Analogs

CompoundPDGFrFGFrEGFrc-src
4b 1.110.130.450.22
4e >500.060>50>50
6c ----

Compound 6c demonstrated enhanced potency and bioavailability.[5]

These findings highlight how substitutions can modulate the selectivity of these compounds for different tyrosine kinases. For instance, the replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr inhibitor (compound 4e).[5]

Comparative Antimicrobial Activity

Beyond their anticancer properties, pyrido[1,2-a]pyrimidine derivatives have also been investigated for their antimicrobial potential.

A study on novel 4H-pyrido[1,2-a]pyrimidine derivatives revealed that certain compounds exhibit promising activity against both bacterial and fungal strains at a concentration of 10 μg/mL.[6] Notably, derivatives containing an amine group showed remarkable activity.[6] Another study on oxopyrimido[1,2-a]pyrimidine derivatives also reported significant growth inhibition against Escherichia coli, Bacillus subtilis, Aspergillus niger, and Aspergillus flavus.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of test compounds incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Reagent: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination serial_dilution Perform serial dilutions of the test compound inoculate_wells Inoculate the wells of a 96-well plate serial_dilution->inoculate_wells inoculum_prep Prepare a standardized microbial inoculum inoculum_prep->inoculate_wells incubate_plate Incubate the plate under appropriate conditions inoculate_wells->incubate_plate visual_inspection Visually inspect for microbial growth incubate_plate->visual_inspection determine_mic Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrido[1,2-a]pyrimidine and its isomeric analogs is highly dependent on the substituents at various positions.

SAR_Insights cluster_substituents Key Substituent Positions cluster_activities Resulting Biological Activities Core Pyrido[1,2-a]pyrimidine Core C3 Position 3 (Carboxamide/Carboxylate) Core->C3 C7 Position 7 (Bromo) Core->C7 Other Other Positions (e.g., C6) Core->Other Anticancer Anticancer Activity C3->Anticancer Modulates Cytotoxicity Antimicrobial Antimicrobial Activity C3->Antimicrobial Impacts antimicrobial efficacy C7->Anticancer Potential for enhanced activity (based on analogs) Selectivity Target Selectivity Other->Selectivity Influences kinase selectivity

Caption: Key SAR points for pyrido[1,2-a]pyrimidine analogs.

  • Position 3: The nature of the substituent at the 3-position is critical. The presence of a carboxamide group with various substituted aromatic and aliphatic amines has been shown to be crucial for anticancer activity.[1]

  • Position 7: The bromo substituent in the title compound, this compound, is an electron-withdrawing group that can influence the electronic properties of the ring system and its interaction with biological targets.

  • General Substitutions: For the isomeric pyrido[2,3-d]pyrimidines, substitutions at the 2, 6, and 7-positions have been shown to significantly affect their potency and selectivity as kinase inhibitors.[5]

Conclusion

References

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. NIH.
  • Comparative Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Derivatives and Their Isomers in Drug Discovery. Benchchem.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Deriv
  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central.
  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors.
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxyl
  • Ethyl 7-bromo-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxyl
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central.
  • 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem.
  • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. SCBT.

Sources

The Strategic Role of the 7-Bromo Substituent in Pyrido[1,2-a]pyrimidine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine core represents a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities. The strategic placement of a bromine atom at the 7-position of this heterocyclic system serves as a critical design element, influencing not only the molecule's intrinsic activity but also providing a versatile chemical handle for further structural diversification. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-bromo-pyrido[1,2-a]pyrimidines, drawing objective comparisons with alternative heterocyclic systems and grounding the discussion in experimental data.

The Pyrido[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity

The pyrido[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention from researchers due to its synthetic accessibility and its presence in a variety of biologically active molecules.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and nitric oxide synthase (NOS) inhibitors.[1][2][3] The arrangement of nitrogen atoms in the fused ring system creates a unique electronic and steric environment that can be finely tuned through substitution to achieve desired pharmacological profiles.

The Significance of the 7-Bromo Substituent: A Dual-Purpose Feature

While comprehensive SAR studies focusing exclusively on 7-bromo-pyrido[1,2-a]pyrimidines are not extensively documented in dedicated reviews, the importance of halogen substitution, particularly bromine, is a recurring theme in the broader context of pyrimidine and pyridopyrimidine chemistry. The bromine atom at the 7-position can be viewed through two functional lenses:

  • A Modulator of Biological Activity: The electronegativity and size of the bromine atom can significantly influence the electronic distribution within the aromatic system. This can lead to enhanced binding interactions with biological targets, such as the active sites of enzymes. For instance, in the related class of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, the bromine substituent on the phenylamino side chain was found to be optimal for activity.[4] While a different isomeric system, this highlights the favorable role a bromo group can play in kinase inhibition. The 7-position in these related scaffolds often resides in a largely hydrophobic binding region where the steric bulk of the bromine can be well-tolerated and contribute to binding affinity.[5]

  • A Synthetic Linchpin: The 7-bromo substituent serves as a versatile synthetic handle for the introduction of a wide range of functional groups via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Researchers have utilized 7- and 8-bromo substituted pyrido-purine derivatives as key intermediates to generate libraries of compounds for biological screening.[2]

Comparative Analysis: SAR of Pyrido[1,2-a]pyrimidines and Related Scaffolds

To understand the potential SAR of 7-bromo-pyrido[1,2-a]pyrimidines, it is instructive to compare them with other substituted pyridopyrimidine isomers that have been more extensively studied as kinase inhibitors.

Pyrido[1,2-a]pyrimidines as SHP2 Inhibitors

Recent studies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of the SHP2 phosphatase, a key player in cancer cell signaling.[3] In one study, a compound with a 7-aryl group, linked via a sulfur atom, demonstrated high enzymatic and antiproliferative activity.[3] This suggests that the 7-position is a critical site for introducing substituents that can occupy a key binding pocket. A 7-bromo derivative could serve as a precursor to a variety of 7-aryl or 7-heteroaryl compounds, allowing for a detailed exploration of this interaction space.

Pyrido[4,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors

The SAR of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines has been well-elucidated.[5] In this series, the 7-position was modified with various solubilizing groups. The most effective compounds in terms of both aqueous solubility and inhibitory activity were those with weakly basic amine derivatives.[5] This suggests that for the pyrido[1,2-a]pyrimidine scaffold, modifications at the 7-position, potentially starting from a 7-bromo intermediate, could be used to modulate physicochemical properties without sacrificing biological activity.

Bromo-Pyrimidines as Bcr/Abl Tyrosine Kinase Inhibitors

Several studies have focused on bromo-substituted monocyclic pyrimidines as potent inhibitors of Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia.[6][7] These studies underscore the general importance of bromine substitution in the design of kinase inhibitors, with several 5-bromo-pyrimidine derivatives emerging as potent lead compounds.[7] This provides a strong rationale for investigating 7-bromo-pyrido[1,2-a]pyrimidines against a panel of cancer-related kinases.

The following table summarizes key SAR insights from related heterocyclic systems, which can guide the design and optimization of 7-bromo-pyrido[1,2-a]pyrimidine derivatives.

ScaffoldTargetKey SAR Insights at the 7-Position (or analogous position)Reference
Pyrido[1,2-a]pyrimidin-4-oneSHP2A 7-aryl group connected by a linker enhances flexibility and activity.[3]
Pyrido[4,3-d]pyrimidineEGFRThe 6- and 7-positions are in a largely hydrophobic binding region with considerable steric freedom. Weakly basic amine substituents at the 7-position improve solubility and retain activity.[5]
Pyrido[2,3-d]pyrimidineFGFR, PDGFrIntroduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability.[8]
Bromo-pyrimidineBcr/Abl Kinase5-bromo substitution is a key feature in a series of potent inhibitors.[7]

Experimental Protocols

The synthesis and biological evaluation of pyridopyrimidine derivatives follow established methodologies in medicinal chemistry.

General Synthetic Approach to 7-Bromo-Pyrido[1,2-a]pyrimidines

A common route to the pyrido[1,2-a]pyrimidine scaffold involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophilic component. To introduce a bromine at the 7-position, one would typically start with a 2-amino-5-bromopyridine.

Step-by-step synthesis:

  • Starting Material: 2-amino-5-bromopyridine.

  • Reaction: Condensation with an appropriate β-ketoester or a related synthon (e.g., ethoxymethylenemalonate derivatives).

  • Cyclization: The initial condensation product is then cyclized, often under thermal or acid/base-catalyzed conditions, to afford the 7-bromo-pyrido[1,2-a]pyrimidine core.

  • Further Derivatization (Optional): The 7-bromo group can be used for subsequent cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. Other positions on the scaffold can also be functionalized depending on the starting materials and reaction conditions.

The following diagram illustrates a generalized synthetic workflow.

G A 2-Amino-5-bromopyridine C Condensation A->C B β-Ketoester / Ethoxymethylenemalonate B->C D Intramolecular Cyclization C->D E 7-Bromo-pyrido[1,2-a]pyrimidine D->E F Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) E->F G Diversified 7-substituted Pyrido[1,2-a]pyrimidines F->G

Caption: Generalized synthetic workflow for 7-bromo-pyrido[1,2-a]pyrimidines.

In Vitro Kinase Inhibition Assay

The evaluation of these compounds as kinase inhibitors is a critical step in determining their biological activity.

Protocol for a representative in vitro kinase assay (e.g., for EGFR):

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in assay buffer.

  • Compound Preparation: The 7-bromo-pyrido[1,2-a]pyrimidine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP and MgCl2 in a microplate well. A control reaction without the inhibitor is also run.

  • Detection: After incubation, the extent of substrate phosphorylation is measured. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or, more commonly, using an antibody-based method like ELISA or a fluorescence polarization assay that detects the phosphorylated product.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

The logical flow of a kinase inhibition assay is depicted below.

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Kinase (e.g., EGFR) E Incubation A->E B Peptide Substrate B->E C ATP + Mg2+ C->E D Test Compound (7-bromo-pyrido[1,2-a]pyrimidine) D->E F Phosphorylation Reaction E->F G Detection of Phosphorylated Substrate F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 7-bromo-pyrido[1,2-a]pyrimidine scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. While direct and extensive SAR data for this specific substitution pattern is emerging, a comparative analysis with related heterocyclic systems provides a strong foundation for rational drug design. The bromine atom at the 7-position is not merely a substituent but a strategic tool—it can contribute directly to binding affinity and serves as a versatile anchor for synthetic elaboration.

Future research should focus on the systematic synthesis and biological evaluation of a library of 7-bromo-pyrido[1,2-a]pyrimidine derivatives. Key areas of investigation should include:

  • Exploration of diverse substitutions at other positions of the pyrido[1,2-a]pyrimidine core to build a comprehensive SAR profile.

  • Leveraging the 7-bromo group to introduce a variety of functionalities through cross-coupling reactions to probe specific interactions within target binding sites.

  • Screening against a broad panel of kinases to identify potent and selective inhibitors for various therapeutic targets.

  • Detailed structural biology studies (e.g., X-ray crystallography) to elucidate the binding modes of active compounds and guide further optimization.

By adopting this multifaceted approach, the full potential of 7-bromo-pyrido[1,2-a]pyrimidines as a valuable scaffold in drug discovery can be realized.

References

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. NIH. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. Available at: [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Sci-Hub. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link]

Sources

Comparative Benchmarking of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel small molecule, Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (hereafter designated as EBP), against established inhibitors. Given the prevalence of the pyrido[1,2-a]pyrimidine scaffold in kinase inhibitors, this document will proceed under the hypothesis that EBP is a putative inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical MAP3K signaling node that integrates inflammatory and stress signals, making it a high-value target for therapeutic intervention in oncology and inflammatory diseases.[1][2]

Our objective is to provide a robust, multi-tiered experimental strategy to rigorously characterize and compare EBP's performance against known TAK1 inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a thorough preclinical evaluation.

The Rationale for Benchmarking Against TAK1 Inhibitors

TAK1 is a central mediator of signaling pathways activated by proinflammatory cytokines such as TGF-β, TNF-α, and Interleukin-1 (IL-1).[3] Its activation triggers downstream cascades, including the NF-κB and JNK/p38 MAPK pathways, which are pivotal in mediating inflammation, immune responses, cell survival, and apoptosis.[2] Dysregulation of TAK1 signaling is implicated in the pathogenesis of various cancers and inflammatory disorders, establishing it as a compelling therapeutic target.[1][4]

Therefore, any novel inhibitor targeting this pathway must be rigorously compared against existing standards to ascertain its relative potency, selectivity, and potential for clinical translation. For this guide, we have selected two well-characterized TAK1 inhibitors as benchmarks:

  • 5(Z)-7-Oxozeaenol: A natural product and potent, covalent inhibitor widely used as a tool compound for studying TAK1 function.[2]

  • HS-276: A recently developed selective, small-molecule TAK1 inhibitor that has shown efficacy in preclinical models of fibrosis.[4]

This comparative approach ensures that the inhibitory profile of EBP is contextualized against both a classic covalent inhibitor and a modern selective inhibitor.

TAK1 Signaling Pathway Overview

TAK1_Pathway cluster_stimuli Upstream Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Cascades TGF-β TGF-β Receptors Receptors TGF-β->Receptors TNF-α TNF-α TNF-α->Receptors IL-1 IL-1 IL-1->Receptors TAK1_Complex TAK1/TAB1/TAB2 Complex Receptors->TAK1_Complex Activation IKK Complex IKK Complex TAK1_Complex->IKK Complex Phosphorylation MKKs MKKs TAK1_Complex->MKKs Phosphorylation NF-κB NF-κB Activation IKK Complex->NF-κB JNK/p38 JNK/p38 MAPK Activation MKKs->JNK/p38 Cellular_Response Inflammation, Proliferation, Survival NF-κB->Cellular_Response JNK/p38->Cellular_Response

A Phased Experimental Workflow for Inhibitor Characterization

A systematic evaluation is critical to understanding the pharmacological profile of a novel inhibitor. We propose a four-stage workflow, moving from direct target inhibition in a purified system to functional efficacy in a preclinical animal model.

Experimental_Workflow stage1 { Stage 1 | Biochemical Assay}|{ Objective: Determine direct kinase inhibition (IC50) | Method: In Vitro Kinase Assay} stage2 { Stage 2 | Cellular Target Engagement}|{ Objective: Confirm target binding in intact cells (EC50) | Method: Cellular Thermal Shift Assay (CETSA)} stage1->stage2 stage3 { Stage 3 | Cellular Functional Assay}|{ Objective: Measure downstream pathway inhibition | Method: Phospho-Protein Western Blot} stage2->stage3 stage4 { Stage 4 | In Vivo Efficacy}|{ Objective: Assess anti-tumor activity | Method: Xenograft Tumor Model} stage3->stage4

Comparative Data Summary

The following tables present a hypothetical but realistic dataset comparing EBP with the benchmark inhibitors across the proposed experimental workflow. This data serves as a template for organizing and interpreting experimental findings.

Table 1: Biochemical and Cellular Potency

CompoundIn Vitro Kinase IC50 (nM)Cellular Target Engagement (CETSA) EC50 (nM)
EBP 45150
5(Z)-7-Oxozeaenol830
HS-2762595

Table 2: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-0-
EBP 5058<0.01
5(Z)-7-Oxozeaenol1075<0.001
HS-2765065<0.01

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are detailed to ensure robust and reliable data generation.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Causality: This initial screen is fundamental for determining if EBP directly inhibits the enzymatic activity of TAK1. It provides a quantitative measure of potency (IC50) in a controlled, cell-free environment, isolating the interaction between the inhibitor and its purified target kinase.[5][6][7]

  • Methodology:

    • Reagents & Materials: Recombinant human TAK1/TAB1 enzyme complex, biotinylated substrate peptide (e.g., myelin basic protein), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA), test compounds (EBP and benchmarks, serially diluted in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Dispense 5 µL of kinase buffer containing the TAK1/TAB1 enzyme into the wells of a 384-well plate. b. Add 100 nL of serially diluted test compounds or DMSO vehicle control. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration near the Km for TAK1). e. Incubate for 60 minutes at 30°C. f. Terminate the reaction and quantify ADP production following the detection system manufacturer's protocol. g. Measure luminescence using a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Causality: Moving from a purified system to a live cell context is a critical step. CETSA provides direct evidence of target engagement by measuring the thermal stabilization of TAK1 upon ligand binding.[8][9][10][11] A positive result confirms that EBP can penetrate the cell membrane and physically interact with its intended target in its native cellular environment.

  • Methodology:

    • Reagents & Materials: Human cancer cell line with detectable TAK1 expression (e.g., HeLa or A549), cell culture medium, PBS, test compounds, lysis buffer with protease and phosphatase inhibitors.

    • Procedure: a. Culture cells to ~80% confluency. Harvest and resuspend cells in media at a concentration of 10-20 million cells/mL. b. Treat cell suspensions with various concentrations of EBP or benchmark inhibitors (or DMSO vehicle) for 1 hour at 37°C. c. Aliquot the treated cell suspensions into PCR tubes. d. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[8] e. Lyse the cells by freeze-thaw cycles or addition of lysis buffer. f. Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. g. Collect the supernatant containing the soluble protein fraction.

    • Detection & Analysis: a. Analyze the amount of soluble TAK1 in each sample by Western blot using a specific anti-TAK1 antibody. b. Quantify band intensities and plot the percentage of soluble TAK1 against temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization. Determine EC50 values by plotting the band intensity at a single diagnostic temperature against inhibitor concentration.

Protocol 3: Western Blot for Downstream Pathway Inhibition
  • Causality: Confirming target engagement is necessary but not sufficient. This functional assay assesses the downstream consequences of TAK1 inhibition. By measuring the phosphorylation status of a key TAK1 substrate, such as p38 MAPK, we can verify that EBP not only binds to TAK1 but also functionally blocks its signaling output.[12][13][14][15]

  • Methodology:

    • Reagents & Materials: Cell line (e.g., A549), serum-free medium, stimulating agent (e.g., IL-1β or TNF-α), test compounds, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-p38, anti-total-p38, anti-TAK1), HRP-conjugated secondary antibody, ECL substrate.

    • Procedure: a. Seed cells and allow them to attach overnight. Serum-starve the cells for 4-6 hours. b. Pre-incubate the cells with serially diluted EBP or benchmark inhibitors for 1-2 hours. c. Stimulate the cells with a pre-determined concentration of IL-1β (e.g., 10 ng/mL) for 15-30 minutes. d. Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[14] e. Determine protein concentration using a BCA assay. f. Prepare lysates for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. g. Transfer proteins to a PVDF membrane.[12] h. Block the membrane with 5% BSA in TBST (Note: Avoid milk for phospho-protein detection as it contains casein, a phosphoprotein).[14][15] i. Incubate with primary antibodies (e.g., anti-phospho-p38) overnight at 4°C. j. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. k. Visualize bands using an ECL substrate and an imaging system.

    • Data Analysis: Quantify the band intensity for phospho-p38 and normalize it to the total p38 signal to control for loading variations. This demonstrates dose-dependent inhibition of TAK1-mediated signaling.

Protocol 4: In Vivo Xenograft Tumor Model
  • Causality: The ultimate preclinical test is to evaluate the inhibitor's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a system to assess the anti-tumor activity, tolerability, and pharmacodynamic effects of EBP in an integrated physiological setting.[16][17][18][19]

  • Methodology:

    • Model System: Athymic nude or SCID mice, human cancer cell line known to be sensitive to TAK1 inhibition (e.g., A549 lung carcinoma).

    • Procedure: a. Subcutaneously implant 5-10 million A549 cells into the flank of each mouse. b. Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 per group). c. Prepare dosing formulations for EBP, benchmark inhibitors, and a vehicle control. d. Administer treatment via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a pre-determined schedule (e.g., once daily for 21 days). e. Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.

    • Endpoint Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. c. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of anti-tumor effects. d. (Optional) Tumors can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-p38) to confirm in vivo target modulation.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to benchmarking this compound against established TAK1 inhibitors. By systematically progressing from biochemical potency to cellular target engagement, functional pathway modulation, and finally, in vivo efficacy, researchers can build a comprehensive data package to evaluate the therapeutic potential of EBP.

The hypothetical data presented suggests that EBP is a promising TAK1 inhibitor with activity comparable to known agents. However, further studies, including comprehensive kinase panel screening to assess selectivity, ADME/Tox profiling, and evaluation in additional preclinical models (such as patient-derived xenografts), would be essential next steps in its development path.[20] This structured benchmarking process provides the critical foundation for these future investigations and informs go/no-go decisions in the drug discovery pipeline.

References

  • In vitro kinase assay. (2023-09-23). protocols.io. [Link]

  • TAK1 selective inhibition: state of the art and future opportunities. PubMed. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Probiogen. [Link]

  • In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Inhibition of TGF-β signaling pathway. The TGF-β signaling pathway is... ResearchGate. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer. PubMed Central. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). ACS Publications. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Natural compound inhibitors of TGF-β signalling pathway: a bibliometric analysis and literature review. Taylor & Francis Online. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • What are TAB1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. PubMed Central. [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. PubMed Central. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. [Link]

  • 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem. [Link]

Sources

A Comprehensive Guide to Profiling the Cross-Reactivity of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse pharmacological activities.[1][2] These activities range from anticancer and anti-inflammatory to antiallergy effects, highlighting the broad therapeutic potential of this chemical class.[3][4][5] Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, with its defined chemical structure (CAS: 16867-56-4), represents a potential new entrant in this family.[6][7] However, the very versatility of its core structure necessitates a thorough investigation of its target selectivity and potential for off-target effects. Understanding the cross-reactivity of a novel compound is a critical step in preclinical development, providing insights into its potential efficacy and safety profile.[8][9]

This guide presents a comprehensive, data-driven framework for assessing the cross-reactivity of this compound. We will explore a multi-pronged approach, combining broad, unbiased screening with focused, hypothesis-driven assays to build a detailed selectivity profile. The experimental workflows described herein are designed to be robust and self-validating, providing the high-quality data necessary for informed decision-making in a drug development program.

The Pyrido[1,2-a]pyrimidine Scaffold: A Double-Edged Sword of Polypharmacology

The pyrido[1,2-a]pyrimidine core is a recurring motif in a variety of biologically active molecules. Derivatives have been synthesized and evaluated as inhibitors of key signaling proteins, including SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), nitric oxide synthases (NOS), and phosphoinositide 3-kinases (PI3Kβ/δ).[10][11][12] Furthermore, this scaffold has been implicated in the modulation of critical signaling pathways such as the RAF-MEK-ERK cascade.[3] This known polypharmacology underscores the importance of a systematic cross-reactivity assessment for any new derivative.

A Phased Approach to Cross-Reactivity Profiling

A logical and efficient approach to characterizing the selectivity of a novel compound involves a phased strategy, moving from broad screening to more focused investigations.

G cluster_0 Phase 1: Broad Target Screening cluster_1 Phase 2: Focused Target Validation cluster_2 Phase 3: Cellular Phenotypic Analysis a Protein Microarray Profiling c Biochemical Assays (e.g., Kinase Panels) a->c Identified Target Classes b Affinity Chromatography-Mass Spectrometry b->c Identified Binding Proteins d Cell-Based Target Engagement Assays c->d Validated Targets e High-Content Imaging d->e Confirmed Cellular Activity f Pathway-Specific Reporter Assays d->f Confirmed Cellular Activity

Figure 1: A phased experimental workflow for assessing compound cross-reactivity.

Phase 1: Unbiased Broad-Spectrum Screening

The initial phase aims to cast a wide net to identify potential interacting proteins without preconceived bias. This approach can reveal unexpected off-targets that might not be predicted based on structural similarity to known inhibitors.

Experimental Protocol 1: Protein Microarray Profiling

Protein microarrays offer a high-throughput method to assess the binding of a small molecule to thousands of purified, functional human proteins in a single experiment.[13][14]

Methodology:

  • Probe Preparation: Synthesize a tritiated or fluorescently labeled version of this compound.

  • Array Incubation: The labeled compound is incubated with a commercially available human protein microarray (e.g., ProtoArray®) under optimized binding conditions.

  • Washing: The array is washed to remove non-specific binding.

  • Detection: The array is scanned to detect signals corresponding to the labeled compound bound to specific proteins.

  • Data Analysis: Signal intensities are quantified and normalized to identify high-confidence "hits."

Data Presentation:

Protein HitGene SymbolProtein FamilySignal Intensity (Normalized)Z-Score
Example Protein 1GENE1Kinase15,0004.5
Example Protein 2GENE2Phosphatase12,5004.1
Example Protein 3GENE3GPCR8,0003.2
Experimental Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique identifies proteins from a complex biological sample (e.g., cell lysate) that bind to the compound of interest.[15]

Methodology:

  • Compound Immobilization: this compound is chemically synthesized with a linker and immobilized on a solid support (e.g., agarose beads).

  • Lysate Incubation: The immobilized compound is incubated with a cell lysate to allow for protein binding.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins. A parallel incubation with control beads (without the immobilized compound) is crucial.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation:

Identified ProteinGene SymbolUnique Peptides IdentifiedFold Enrichment (vs. Control)
Example Protein AGENEA1525.3
Example Protein BGENEB1018.7
Example Protein CGENEC812.1

Phase 2: Focused Target Validation and Selectivity Profiling

The hits identified in Phase 1 are considered putative targets and require orthogonal validation to confirm direct interaction and functional consequence.

Experimental Protocol 3: In Vitro Biochemical Assays

Based on the protein families identified in the broad screening, focused biochemical assays are employed to determine the functional activity of the compound against these targets. For instance, if kinases are identified as a potential target class, a comprehensive kinase panel assay is warranted.

Methodology (Example: Kinase Panel):

  • Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®) that covers a large portion of the human kinome.

  • Compound Concentration: Screen this compound at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • Dose-Response: For any kinases showing significant inhibition, perform a dose-response analysis to determine the IC50 value.

Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase X850.5
Kinase Y602.1
Kinase Z15> 50

Phase 3: Cellular Target Engagement and Phenotypic Analysis

Confirming that the compound interacts with its putative targets in a cellular context and elicits a functional response is the final and most critical phase of cross-reactivity profiling.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or cell lysates. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.

Data Presentation:

Target ProteinΔTm (°C) with Compoundp-value
Target X+3.5< 0.01
Target Y+1.20.04
Control Protein-0.2> 0.05

Comparative Analysis and Interpretation

The data generated from these multi-faceted studies will provide a comprehensive selectivity profile for this compound. A comparative analysis of the results from the different assays is crucial for building a robust and reliable understanding of the compound's biological activities. For instance, a protein identified by both protein microarray and affinity chromatography, and subsequently validated in a biochemical assay and a cellular target engagement assay, would be considered a high-confidence target.

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern drug discovery and development. For a novel compound like this compound, which belongs to a pharmacologically versatile class of molecules, a systematic and multi-pronged approach to selectivity profiling is not just recommended, but essential. The phased experimental strategy outlined in this guide, moving from broad, unbiased screening to focused validation and cellular characterization, provides a rigorous framework for elucidating its biological interaction landscape. The resulting comprehensive selectivity profile will be invaluable for guiding future development, predicting potential therapeutic applications, and identifying potential safety liabilities.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]

  • KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

  • PubMed. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]

  • PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2025). Cross-reactivity among drugs: Clinical problems. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Retrieved from [Link]

  • PubMed. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubMed. (2014). Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Retrieved from [Link]

Sources

Verifying the Molecular Weight of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of rigorous scientific practice. For researchers working with novel heterocyclic compounds such as Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a molecule of interest in medicinal chemistry, precise molecular weight determination is a critical first step. This guide provides an in-depth comparison of key analytical techniques for confirming the molecular weight of this target compound, supported by detailed experimental protocols and comparative data with structurally related alternatives.

Our target compound, this compound, has a theoretical molecular weight of approximately 297.11 g/mol and a molecular formula of C₁₁H₉BrN₂O₃.[1] This guide will explore the practical application of mass spectrometry and elemental analysis to verify these values experimentally. To provide a comprehensive perspective, we will compare the results with two commercially available compounds featuring related core structures: 7-bromo-4-oxo-4H-chromene-3-carbaldehyde and Ethyl 4-oxo-4H-pyran-2-carboxylate.

Analytical Approaches for Molecular Weight Confirmation

The determination of a molecule's molecular weight is not a monolithic process. Instead, a confluence of orthogonal analytical techniques provides the highest degree of confidence. Here, we delve into two primary methods: Liquid Chromatography-Mass Spectrometry (LC-MS) for precise mass-to-charge ratio determination and Elemental Analysis for empirical formula verification. Furthermore, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while primarily a tool for structural elucidation, provides complementary data that can corroborate the molecular structure and, by extension, its molecular weight.

The logical workflow for confirming the molecular identity of a novel compound is outlined below. This multi-faceted approach ensures a self-validating system where the results from each technique should converge to support the proposed structure and molecular weight.

Caption: Workflow for Molecular Weight Confirmation.

Comparative Analysis of Target and Alternative Compounds

To contextualize the analytical data for this compound, we will compare its expected and experimental data with two other commercially available heterocyclic compounds. This comparative approach highlights the nuances of each analytical technique when applied to molecules with different elemental compositions and structural motifs.

CompoundStructureMolecular FormulaTheoretical Molecular Weight ( g/mol )
Target Compound: this compoundC₁₁H₉BrN₂O₃297.11[1]
Alternative 1: 7-bromo-4-oxo-4H-chromene-3-carbaldehydeC₁₀H₅BrO₃253.05[2]
Alternative 2: Ethyl 4-oxo-4H-pyran-2-carboxylateC₈H₈O₄168.15[3]

In-Depth Experimental Protocols and Data Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is a powerful technique for determining the molecular weight of small molecules with high accuracy.[4] By separating the analyte from potential impurities using liquid chromatography and then ionizing it for mass analysis, we can obtain a precise mass-to-charge ratio (m/z). For our target compound, the presence of bromine provides a distinctive isotopic pattern that serves as a key validation point.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS System and Parameters:

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6545 Q-TOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

    • Gas Temperature: 325 °C.

    • Mass Range: m/z 100-500.

Data Interpretation:

The mass spectrum for a compound containing one bromine atom will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Expected vs. Representative Experimental Data:

CompoundTheoretical [M+H]⁺ (⁷⁹Br/⁸¹Br)Representative Experimental [M+H]⁺ (⁷⁹Br/⁸¹Br)
Target Compound 297.98 / 299.98297.99 / 299.99
Alternative 1 252.95 / 254.95252.96 / 254.96
Alternative 2 169.05169.05

The workflow for LC-MS analysis is a sequential process from sample introduction to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve and Dilute Sample Inject Inject Sample Prep->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (Q-TOF) Ionize->Analyze Detect Detection of [M+H]⁺ Ion Analyze->Detect Interpret Isotopic Pattern Analysis Detect->Interpret

Caption: LC-MS Experimental Workflow.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry. For a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the theoretical values.[5]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrument and Parameters:

    • Analyzer: Elementar vario MICRO cube or equivalent CHNS analyzer.

    • Combustion Temperature: 950-1150 °C.

    • Carrier Gas: Helium.

    • Detection: Thermal Conductivity Detector (TCD).

Data Interpretation:

The instrument software will calculate the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂. These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula.

Expected vs. Representative Experimental Data:

CompoundElementTheoretical %Representative Experimental %
Target Compound C44.4644.38
H3.053.01
N9.439.39
Alternative 1 C47.4647.39
H1.991.95
N--
Alternative 2 C57.1457.08
H4.804.75
N--
¹H NMR Spectroscopy

Expertise & Experience: While not a direct measure of molecular weight, ¹H NMR provides a detailed fingerprint of the molecule's structure. By confirming the number of protons and their chemical environments, we can corroborate the proposed structure, which in turn must have the correct molecular weight. The predicted spectrum for our target compound can be inferred from known spectra of similar structures and an understanding of chemical shifts and coupling constants in pyridopyrimidine systems.[6]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrument and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 16.

Predicted and Experimental ¹H NMR Data:

CompoundPredicted/Experimental ¹H NMR Data (CDCl₃, 400 MHz)
Target Compound (Predicted) δ 9.10 (s, 1H), 8.85 (d, J = 2.0 Hz, 1H), 7.80 (dd, J = 9.0, 2.0 Hz, 1H), 7.60 (d, J = 9.0 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
Alternative 1 (Experimental) δ 10.37 (s, 1H), 8.52 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 7.48 (d, 1H, J = 8.8 Hz).[2]
Alternative 2 (Experimental) δ 7.83 (d, J=5.7 Hz, 1H), 7.11 (s, 1H), 6.44 (d, J=5.7 Hz, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.2 Hz, 3H).[7]

Conclusion

The confirmation of a compound's molecular weight is a foundational requirement in chemical research. As demonstrated, a multi-pronged analytical approach provides the most robust and reliable data. For this compound, the convergence of data from high-resolution mass spectrometry, elemental analysis, and ¹H NMR spectroscopy would provide unequivocal confirmation of its molecular weight and structure. The comparison with structurally related compounds underscores the unique analytical signatures of each molecule and reinforces the importance of a comparative and orthogonal analytical strategy. This guide provides the necessary framework and detailed protocols for researchers to confidently and accurately determine the molecular weight of their compounds of interest.

References

  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o996. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Exeter Analytical. (n.d.). CHN/O/S Analysis. [Link]

  • GenTech Scientific. (2023). How to Run Mass Analysis Using LC/MS. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • St-Gelais, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855–863. [Link]

  • PubChem. (n.d.). 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Chemical Profile

Before initiating any disposal process, a thorough understanding of the compound's potential hazards is essential.

Chemical Identity:

Compound Name Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS Number 16867-56-4
Molecular Formula C₁₁H₉BrN₂O₃[1]
Structural Class Halogenated Heterocyclic Compound

Inferred Hazards:

Based on its structural motifs—a brominated aromatic system and a pyridopyrimidine core—we can infer the following potential hazards in the absence of a specific SDS:

  • Toxicity: Many halogenated organic compounds exhibit some level of toxicity. The toxicological properties of this specific compound have not been fully investigated[2]. Therefore, it should be handled as a potentially toxic substance.

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life. As a precaution, this chemical should not be allowed to enter drains or waterways[3].

  • Reactivity: While generally stable, compounds of this nature should be stored away from strong oxidizing agents and strong acids[4][5]. Hazardous decomposition upon combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[5].

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Always don the following minimum PPE before handling the chemical or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

This is the most critical phase of the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a "Halogenated Organic Waste" container. This container must be separate from non-halogenated waste streams.

  • Container Specifications:

    • The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

    • It must have a secure, leak-proof screw cap.

    • The container should be in good condition, with no cracks or residue on the exterior.

  • Transferring Waste:

    • Carefully transfer any unused solid this compound into the designated waste container.

    • If the compound is in solution, transfer the solution into a designated "Halogenated Organic Liquid Waste" container.

    • Use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a legal and safety requirement.

  • Clearly label the waste container with the words "HAZARDOUS WASTE" .

  • List all contents by their full chemical name. For this specific compound, write "this compound" . Do not use abbreviations.

  • Indicate the approximate concentration or quantity of the waste.

  • Include the date when the first waste was added to the container.

Step 4: Storage of Waste

Proper storage of the waste container pending pickup is crucial to laboratory safety.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the storage area is well-ventilated.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Keep the container away from incompatible materials, particularly strong oxidizing agents and acids[4][5].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

  • Handover: Ensure the waste is handed over to authorized personnel for transport and final disposal. The most probable final disposal method for this type of waste is high-temperature incineration at a licensed facility.

Part 3: Decontamination and Spill Management

Empty Container Disposal
  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as halogenated organic liquid waste. Subsequent rinses can also be collected as hazardous waste.

  • After triple-rinsing and air-drying, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box).

Spill Cleanup

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Once the spill is absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Label the container as "Spill Debris containing this compound" and arrange for its disposal through your EHS office.

For large spills, evacuate the area and contact your institution's emergency response team.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_contingency Contingency start Start: Disposal Required ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible, Leak-Proof Container segregate->container transfer Transfer Waste to Container container->transfer label_waste Label Container: 'Hazardous Waste' & Full Chemical Name transfer->label_waste store Store in Designated SAA with Secondary Containment label_waste->store pickup Arrange Pickup via EHS/Contractor store->pickup end End: Compliant Disposal pickup->end cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate

Sources

Personal protective equipment for handling Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 16867-56-4)[1][2][3]. As a specialized research chemical, comprehensive toxicological data is not publicly available. Therefore, we will proceed under the Principle of Prudent Practice, treating this compound as potentially hazardous upon inhalation, ingestion, or skin contact. This protocol is designed to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and data integrity.

All procedures must align with your institution's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[4][5][6].

Hazard Assessment and Risk Mitigation

The chemical structure, featuring a brominated heterocyclic core, suggests potential for biological activity and possible irritant properties. Pyrido[1,2-a]pyrimidine derivatives are known to possess a wide range of pharmacological activities, underscoring the need to prevent accidental exposure[7][8]. The primary risks in a laboratory setting involve the inhalation of aerosolized powder, accidental skin or eye contact, and ingestion.

Primary Lines of Defense:

Your first and most critical lines of defense are not PPE, but rather the engineering and administrative controls that minimize exposure potential from the outset.

  • Engineering Control: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any powders or vapors.

  • Administrative Controls:

    • Designated Area: Establish a designated area within the lab specifically for working with this compound.

    • Quantity Management: Procure and use the smallest quantity of the chemical necessary for your experiment.

    • Labeling: Ensure all primary and secondary containers are clearly labeled in accordance with the OSHA Hazard Communication Standard, identifying the chemical and its potential hazards[9].

Required Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against the anticipated hazards of a novel, brominated organic solid.

PPE CategorySpecificationRationale and Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when there is a risk of splash or energetic reaction.[10]Goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield offers a secondary layer of protection for the entire face, which is critical during procedures like transferring solutions or quenching reactions.
Hand Protection Double-gloving with nitrile rubber gloves.[10]Nitrile provides good resistance to a broad range of chemicals for incidental contact[10][11]. Double-gloving is a critical best practice when handling potentially hazardous compounds; it protects against contamination in case the outer glove is breached and allows for safe removal of the contaminated outer layer without exposing the skin.
Body Protection Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down.[11]A lab coat protects skin and personal clothing from splashes and spills. Synthetic fabrics like polyester can melt and fuse to the skin in a fire, whereas flame-resistant or cotton materials provide a safer barrier.[10][11]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects the feet from spills and falling objects. Porous or open-toed shoes offer no protection and are not permitted in a laboratory setting.
Respiratory Protection Not required when all work is conducted within a certified chemical fume hood.A properly functioning fume hood is the primary engineering control for preventing respiratory exposure[5]. If procedures that could generate significant dust or aerosols must be performed outside a hood (a situation to be avoided), a full respiratory protection program compliant with OSHA 29 CFR 1910.134 is required, including fit-testing for an appropriate respirator (e.g., an N95 or a cartridge respirator)[11][12].

Operational Plans: A Step-by-Step Guide

This section provides procedural guidance for key handling steps.

PPE Donning and Doffing Workflow

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Inspect PPE for damage d2 2. Don inner gloves d1->d2 d3 3. Don lab coat d2->d3 d4 4. Don outer gloves (over cuffs) d3->d4 d5 5. Don eye protection d4->d5 f1 1. Remove outer gloves f2 2. Remove lab coat f1->f2 f3 3. Remove eye protection f2->f3 f4 4. Remove inner gloves f3->f4 f5 5. Wash hands thoroughly f4->f5

Caption: PPE Donning and Doffing Workflow.

Protocol for Preparing a Stock Solution
  • Preparation: Assemble all necessary equipment (spatula, weigh boat, volumetric flask with stopper, solvent, vortexer, waste container) inside the chemical fume hood.

  • PPE: Don all required PPE as per the sequence described in the diagram above.

  • Weighing: Tare the weigh boat on a balance located within the fume hood. Carefully dispense the solid compound onto the boat. Avoid any puffing of the powder.

  • Transfer: Gently transfer the weighed solid into the volumetric flask.

  • Rinsing: Use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the flask to ensure a quantitative transfer.

  • Dissolution: Add solvent to approximately 80% of the final volume. Stopper the flask and mix gently by inversion or vortexing until the solid is fully dissolved.

  • Final Volume: Once dissolved, add solvent to the calibration mark. Stopper and invert several times to ensure a homogenous solution.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container within the fume hood.

  • Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials. Store appropriately.

  • Doffing: Remove PPE in the correct order before leaving the work area.

Emergency and Disposal Plans

Emergency Response Flow

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event decision Spill or Exposure? start->decision spill_alert Alert nearby personnel decision->spill_alert Spill exp_remove Remove contaminated PPE decision->exp_remove Exposure spill_evac Evacuate if large or outside hood spill_alert->spill_evac spill_contain Contain with appropriate absorbent spill_evac->spill_contain spill_clean Clean, collecting all materials as hazardous waste spill_contain->spill_clean exp_flush Flush affected area (Skin: 15 min, Eyes: 15 min) exp_remove->exp_flush exp_medical Seek immediate medical attention. Bring SDS if available. exp_flush->exp_medical exp_report Report to supervisor/EHS exp_medical->exp_report

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.